2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Description
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHHRWFFYKXTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258069 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-89-0 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly alter a molecule's physicochemical and biological properties.[1][2] This guide focuses on 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 686126-89-0), a key intermediate whose unique substitution pattern offers significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of a strongly electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a versatile benzyl alcohol functionality makes this compound a subject of considerable interest.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, designed to equip researchers with the technical insights required for its effective application.
Core Chemical Identity and Physicochemical Properties
Correctly identifying a chemical is the foundation of sound scientific work. The core identifiers and key physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 685126-89-0 | [5][6] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [7] |
| Molecular Formula | C₉H₉F₃O₂ | [8] |
| Molecular Weight | 206.16 g/mol | [7] |
| Physical Form | Liquid | [7] |
| Purity | Typically ≥97% | [7] |
| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [7] |
Molecular Structure
The structure of this compound is defined by a benzene ring substituted with three key functional groups at positions 1, 2, and 5. The interplay between these groups dictates the molecule's overall reactivity and utility.
Caption: Structure of this compound.
Synthesis and Manufacturing
The most direct and logical synthetic route to this compound is via the reduction of its corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1).[9][10][11] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents capable of selectively reducing a carboxylic acid in the presence of other functional groups. A similar protocol has been documented for the synthesis of the analogous compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, from its benzoic acid precursor using a borane-tetrahydrofuran complex.[12]
Proposed Synthetic Workflow
The reduction can be efficiently carried out using a borane complex, such as borane-tetrahydrofuran (BH₃·THF), or other selective reducing agents like lithium aluminum hydride (LiAlH₄) under controlled conditions.
Caption: Proposed synthesis of the target compound via carboxylic acid reduction.
Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
This protocol is based on established chemical principles for similar reductions.[12] Researchers should adapt it based on their specific lab conditions and scale.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inerting: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (approx. 2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
-
Extraction: Add deionized water and extract the product into an organic solvent such as ethyl acetate (2x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Reactivity and Synthetic Utility
The chemical behavior of this compound is governed by the electronic properties of its substituents and the reactivity of the benzylic alcohol.
-
Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the 5-position is a powerful EWG.[1] It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.[13][14]
-
Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the 2-position is a strong EDG.[15] It activates the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to itself.
-
Benzylic Alcohol (-CH₂OH): This is the primary site of reactivity. It can undergo:
-
Oxidation: To form 2-methoxy-5-(trifluoromethyl)benzaldehyde or the corresponding benzoic acid, depending on the oxidant used. The rate of oxidation is influenced by the ring's electronic nature; EDGs tend to accelerate this process.[4]
-
Esterification/Etherification: The alcohol can react with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively.
-
Nucleophilic Substitution: Reaction with hydrohalic acids (like HBr) proceeds via the formation of a benzylic carbocation.[15][16] The stability of this intermediate, and thus the reaction rate, is a complex interplay of the opposing electronic effects of the -OCH₃ and -CF₃ groups.
-
The combination of these features makes the molecule a valuable building block for introducing a substituted trifluoromethylphenyl moiety into larger structures, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][3][17]
Spectroscopic Profile
Characterization of this compound relies on standard spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.[18]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH₂ (Benzylic) | ~4.7 ppm (singlet) | Protons adjacent to an aromatic ring and an oxygen atom. |
| -OH (Alcohol) | Variable, ~2-4 ppm (broad singlet) | Exchangeable proton; shift is concentration and solvent dependent. | |
| -OCH₃ (Methoxy) | ~3.9 ppm (singlet) | Protons of the methoxy group. | |
| Ar-H (Aromatic) | ~7.0-7.6 ppm (multiplet) | Three distinct protons on the aromatic ring, with splitting patterns determined by their coupling constants. | |
| ¹³C NMR | -CH₂ (Benzylic) | ~60-65 ppm | Carbon of the benzylic alcohol. |
| -OCH₃ (Methoxy) | ~56 ppm | Carbon of the methoxy group. | |
| Ar-C (Aromatic) | ~110-160 ppm | Six distinct aromatic carbons, including quaternary carbons attached to substituents. | |
| -CF₃ (Trifluoromethyl) | ~124 ppm (quartet, J ≈ 272 Hz) | Carbon of the trifluoromethyl group, split by the three fluorine atoms. | |
| IR | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Characteristic of the alcohol hydroxyl group hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | Aromatic C-H vibrations. | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | C-H vibrations of the CH₂ and CH₃ groups. | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Benzene ring stretching vibrations. | |
| C-F Stretch | 1100-1350 cm⁻¹ (strong, multiple bands) | Strong absorptions characteristic of the C-F bonds in the CF₃ group. | |
| C-O Stretch | ~1020-1250 cm⁻¹ | C-O stretching of the alcohol and aryl ether. |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure user safety. The information provided here is a synthesis of typical Safety Data Sheet (SDS) information for structurally related compounds.
-
Hazard Classification: Based on analogous compounds, it is likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
-
Handling: Avoid direct contact with the substance. Ensure sufficient ventilation. Do not handle in a confined space.
-
Storage: Store in a cool, well-ventilated area. Keep the container tightly closed. It may be sensitive to light and moisture; storage under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
-
Inhalation: Remove the person to fresh air. In all cases of exposure, seek medical attention.
-
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant value for researchers in drug discovery and fine chemical synthesis. Its unique electronic profile—a balance of electron-donating and electron-withdrawing substituents—coupled with a reactive benzylic alcohol handle, provides a versatile platform for constructing complex molecular architectures. The trifluoromethyl group, in particular, is a cornerstone functional group for enhancing the drug-like properties of therapeutic candidates, including metabolic stability and target affinity.[2] As the demand for more sophisticated and effective pharmaceuticals grows, the utility of well-defined, functionalized building blocks like this one will continue to expand, enabling the development of next-generation therapies.
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A Senior Application Scientist's Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound of significant interest in synthetic chemistry. As a key building block, its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This guide will cover its chemical identity, synthesis, characterization, applications, and essential safety protocols, grounded in established scientific principles and field-proven insights.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic alcohol characterized by the presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring. This substitution pattern creates a unique electronic environment that influences its reactivity and the properties of its derivatives.
Its primary identifier is the Chemical Abstracts Service (CAS) number 685126-89-0 .[1][2][3] Key properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 685126-89-0 | [1][2][3] |
| Molecular Formula | C₉H₉F₃O₂ | [4][5] |
| Molecular Weight | 206.16 g/mol | [3][4][5] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [3] |
| Synonyms | This compound | [1] |
| Physical Form | Solid | [3] |
| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [3] |
Synthesis Methodology: A Mechanistic Approach
The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid or aldehyde. A common and effective method involves the selective reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid.
Causality in Reagent Selection
The choice of reducing agent is critical for achieving high yield and purity. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are often preferred for this transformation.[6] The rationale for this choice is rooted in its chemoselectivity. Borane selectively reduces carboxylic acids to alcohols without affecting other potentially sensitive functional groups on the aromatic ring. This avoids unwanted side reactions and simplifies the purification process. The reaction proceeds via an acyloxyborane intermediate, which is subsequently hydrolyzed to yield the target benzyl alcohol.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is based on established procedures for the reduction of substituted benzoic acids.[6]
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Methoxy-5-(trifluoromethyl)benzoic acid and anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the resulting solution in an ice bath to 0°C to control the initial exotherm of the reaction.
-
Reagent Addition: Slowly add a solution of Borane-THF complex (typically 2 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The slow addition is crucial to prevent a runaway reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1.5-2 hours to ensure the reaction goes to completion.[6]
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the excess borane by the dropwise addition of 6N HCl until gas evolution ceases.[6] This step must be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Add water and extract the product into an organic solvent like ethyl acetate.[6] Perform multiple extractions to maximize yield.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure.
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~7.0-7.8 ppm: Multiplets corresponding to the 3 aromatic protons.~4.7 ppm: A singlet or doublet for the 2 benzylic protons (-CH₂OH).~3.9 ppm: A singlet for the 3 methoxy protons (-OCH₃).~2.0-4.0 ppm (broad): A singlet for the hydroxyl proton (-OH), which may exchange with D₂O. | The chemical shifts are influenced by the electronic effects of the methoxy and trifluoromethyl substituents.[7][8] |
| ¹³C NMR | ~155-160 ppm: Quaternary carbon attached to the methoxy group.~120-135 ppm: Aromatic carbons, including a quartet for the carbon of the CF₃ group due to C-F coupling.~120-130 ppm: Quaternary carbon attached to the CF₃ group.~60-65 ppm: Benzylic carbon (-CH₂OH).~55-60 ppm: Methoxy carbon (-OCH₃). | DEPT-135 or DEPT-90 experiments can help distinguish between CH, CH₂, and CH₃ carbons.[8] |
| IR Spectroscopy | 3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group.2850-3000 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.1100-1350 cm⁻¹ (strong): C-F stretching vibrations.1000-1100 cm⁻¹: C-O stretching of the alcohol and ether. | The broad O-H peak is a characteristic feature of alcohols.[8][9] The strong C-F signals confirm the presence of the trifluoromethyl group. |
| Mass Spec. | [M]+: Molecular ion peak at m/z ≈ 206.16.[M-H₂O]+: A fragment corresponding to the loss of water (dehydration), characteristic of benzyl alcohols.[8] | High-resolution mass spectrometry can confirm the elemental composition. |
Applications in Drug Discovery and Advanced Synthesis
The true value of this compound lies in its application as a versatile intermediate. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry.
The Role of the Trifluoromethyl Group
Introducing a -CF₃ group into a drug candidate can profoundly enhance its pharmacological properties.[10] This is often referred to as a "bioisosteric replacement" for a methyl group or chlorine atom, but with distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes. This can increase the drug's half-life.[10]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance binding to biological targets.[10]
-
Binding Interactions: The strong dipole moment of the C-F bonds can lead to favorable electrostatic and dipole-dipole interactions within a protein's active site.
Use as a Synthetic Building Block
This benzyl alcohol serves as a precursor for more complex molecules. For instance, analogous structures like 2-Chloro-5-(trifluoromethyl)benzyl alcohol are used as key intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[6] The hydroxyl group can be easily converted into other functional groups (e.g., halides, ethers, esters) or used in coupling reactions to construct larger molecular scaffolds. It is also a valuable component in the synthesis of advanced agrochemicals, such as herbicides and fungicides, where the fluorinated moiety enhances bioactivity.[11]
Conceptual Application in Lead Optimization
Caption: Role of trifluoromethylation in enhancing drug candidate properties.
Safety, Handling, and Storage Protocols
As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The information below is synthesized from standard Safety Data Sheets (SDS).
Hazard Identification
This compound is classified as hazardous.[3][4]
-
H302: Harmful if swallowed.[3]
The signal word is Warning .[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment:
-
Wear suitable protective clothing.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles for eye protection.[12]
-
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[12]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
Storage Conditions
Proper storage is essential to maintain the integrity of the compound.
-
Store in a cool, well-ventilated area in a tightly closed container.[12]
-
The product may be light-sensitive and hygroscopic; protect from light and moisture.[12]
-
For long-term stability, storing under an inert atmosphere (e.g., Argon) is recommended.[12]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection.[Link]
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Safety Data Sheet for 3M™ Novec™ 2704 Electronic Grade Coating. 3M.[Link]
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2-Methoxy-5-(trifluoromethyl)benzyl alcohol molecular weight
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Properties, Synthesis, and Applications in Modern Chemistry
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a fluorinated aromatic alcohol that has garnered significant interest as a versatile building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its fundamental properties, explore logical synthetic pathways, and discuss its strategic application in the development of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Introduction: The Strategic Value of Fluorination and Methoxy Substitution
This compound (CAS No. 685126-89-0) is a key synthetic intermediate whose utility is derived from the specific placement of its functional groups on the benzene ring. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Its presence can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Simultaneously, the ortho-methoxy (-OCH3) group is an electron-donating group that can influence the molecule's conformation and reactivity. It can participate in hydrogen bonding and modulate the electronic environment of the aromatic ring, providing chemists with a handle to fine-tune molecular interactions. The benzyl alcohol moiety itself serves as a convenient anchor point for a wide array of chemical transformations. This guide will explore how these features are harnessed in practical applications.
Physicochemical and Spectroscopic Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 206.16 g/mol | [3] |
| Chemical Formula | C₉H₉F₃O₂ | [3] |
| CAS Number | 685126-89-0 | [4] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N |
Below is a diagram illustrating the chemical structure.
Caption: Structure of this compound.
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes may exist, a common and reliable method for preparing substituted benzyl alcohols is the reduction of the corresponding benzoic acid. This approach is efficient and leverages readily available starting materials. A plausible and scalable synthesis for this compound involves the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Causality and Experimental Choices:
-
Choice of Reductant: Borane-tetrahydrofuran complex (BH₃·THF) is selected for its high selectivity in reducing carboxylic acids to primary alcohols in the presence of other functional groups, such as the trifluoromethyl and ether moieties.[5] Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane complexes offer a safer reaction profile and simpler workup procedure.
-
Inert Atmosphere: The reaction is conducted under an inert nitrogen (N₂) atmosphere to prevent the reaction of the highly reactive borane complex with atmospheric moisture and oxygen, which would otherwise quench the reagent and reduce yield.
-
Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is aprotic, effectively solubilizes the borane complex, and is stable under the reaction conditions.
-
Quenching: The addition of hydrochloric acid (HCl) serves two purposes: it safely neutralizes any unreacted borane complex and protonates the intermediate borate ester to liberate the final benzyl alcohol product.
-
Purification: Standard workup and purification via column chromatography are necessary to remove inorganic salts and any potential byproducts, ensuring a high-purity final product suitable for subsequent applications.
Core Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a versatile scaffold for building more complex molecules. Its functional groups provide multiple points for diversification.
Conceptual Application as a Synthetic Building Block:
Caption: Role as a versatile intermediate in synthetic chemistry.
-
Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other groups and can enhance drug efficacy.[2] For example, a related intermediate, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a precursor in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, which are investigated for treating dyslipidemia.[5] The benzyl alcohol can be oxidized to an aldehyde for use in reductive amination reactions or converted to a benzyl halide for alkylation of various nucleophiles, forming the core of new drug candidates.
-
Agrochemical Development: The -CF₃ group is a common feature in modern pesticides and herbicides, contributing to their potency and stability.[2][6] This benzyl alcohol serves as a valuable starting material for creating new crop protection agents with improved performance profiles.
-
Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this molecule a candidate for incorporation into specialty polymers and liquid crystals.[2]
Experimental Protocols
Safe Handling and Storage
Adherence to safety protocols is paramount when working with this or any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[7]
-
Ventilation: Handle the compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid direct contact with the substance. Prevent the formation of dust in the air.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from incompatible materials such as strong oxidizing agents.
Protocol: Reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid
This protocol is a representative procedure based on established methods for similar substrates.[5]
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Add 2-methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF to the flask. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reductant Addition: Slowly add a solution of borane-tetrahydrofuran complex (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1.5-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
-
Extraction: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure this compound.
Quality Control
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of proton- or carbon-containing impurities. ¹⁹F NMR is particularly crucial for verifying the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Hazard Management and Safety Profile
This compound is classified with specific hazards that require careful management.
| Hazard Statement | Description | GHS Code | Source(s) |
| H302 | Harmful if swallowed. | GHS07 | |
| H315 | Causes skin irritation. | GHS07 | [9] |
| H319 | Causes serious eye irritation. | GHS07 | [9] |
| H335 | May cause respiratory irritation. | GHS07 | [9] |
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor if irritation persists.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its unique combination of a trifluoromethyl group, a methoxy group, and a reactive benzyl alcohol moiety provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for any researcher aiming to effectively utilize this versatile chemical building block.
References
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This compound, 685126-89-0. (n.d.). Guangzhou Weibo Technology Co., Ltd. Retrieved from [Link][9]
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2-Methoxy-4-(trifluoromethyl)benzyl alcohol. (n.d.). MySkinRecipes. Retrieved from [Link][6]
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Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][2]
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2-Methoxy-5-(trifluoromethyl)benzyl alcohol structure
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 685126-89-0), a fluorinated aromatic alcohol of significant interest to researchers in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable building block for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the reduction of its corresponding benzoic acid, outlines its predicted spectroscopic profile based on analogous structures, discusses its applications, and provides essential safety and handling information.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the pharmacological profile of a lead compound. The trifluoromethyl (-CF₃) group, in particular, is frequently employed to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1] The electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of nearby functionalities and influence intermolecular interactions.
When combined with an electron-donating methoxy (-OCH₃) group, as seen in this compound, a unique electronic environment is created on the aromatic ring. This substitution pattern makes the molecule a versatile intermediate, allowing for selective functionalization and incorporation into a wide range of target molecules, from kinase inhibitors to agrochemicals.[2] This guide serves as a technical resource for scientists looking to synthesize, characterize, and utilize this important chemical building block.
Physicochemical and Structural Properties
This compound is a stable, solid organic compound under standard laboratory conditions. Its key identifying information and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [2-Methoxy-5-(trifluoromethyl)phenyl]methanol | [3] |
| CAS Number | 685126-89-0 | [3] |
| Molecular Formula | C₉H₉F₃O₂ | [3] |
| Molecular Weight | 206.16 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI Key | CWHHRWFFYKXTBK-UHFFFAOYSA-N | [3] |
Note: A specific melting point is not widely reported in publicly available literature or supplier documentation.
Synthesis and Mechanistic Considerations
The most direct and reliable route to this compound is the reduction of the corresponding carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1). While several reducing agents can accomplish this transformation, borane complexes and lithium aluminum hydride (LiAlH₄) are the most effective.
Choice of Reducing Agent: A Mechanistic Rationale
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is highly effective for the reduction of carboxylic acids to primary alcohols.[4] Its key advantage is its high chemoselectivity; it will not reduce esters, amides, or nitro groups under standard conditions, which is beneficial in more complex syntheses. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the alcohol.[4]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and many other functional groups.[5] The reaction mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by reduction to the alcohol.[3] While highly effective, its high reactivity necessitates stringent anhydrous conditions and careful quenching procedures due to its violent reaction with water.
For the specific synthesis of the title compound from its benzoic acid precursor, the BH₃·THF method is often preferred in a research setting due to its milder conditions and simpler workup. The following protocol is adapted from a well-established procedure for a structurally analogous reduction.[4]
Detailed Experimental Protocol: Synthesis via Borane Reduction
This protocol describes the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid to this compound.
dot
Caption: Workflow for the synthesis of the target compound.
Materials & Reagents:
-
2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq)
-
6 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for TLC and column elution (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the borane-THF complex (2.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 2-4 hours.
-
Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:EtOAc). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add 6 N HCl dropwise to quench the excess borane complex. Vigorous hydrogen gas evolution will be observed. Continue adding HCl until gas evolution ceases.
-
Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.
-
Confirmation: Confirm the identity and purity of the final product via NMR spectroscopy and Mass Spectrometry.
Predicted Spectroscopic Profile
dot
Caption: Chemical structure of the target compound.
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~7.55 ppm (d, J ≈ 2 Hz, 1H): Aromatic proton at C6, adjacent to the -CF₃ group. It will appear as a doublet due to coupling with the C4 proton, with potential long-range coupling.
-
δ ~7.45 ppm (dd, J ≈ 8.5, 2 Hz, 1H): Aromatic proton at C4, coupled to both C3 and C6 protons.
-
δ ~6.95 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C3, ortho to the electron-donating methoxy group, showing coupling to the C4 proton.
-
δ ~4.70 ppm (s, 2H): Benzylic methylene protons (-CH₂OH). This may appear as a doublet if coupled to the hydroxyl proton, which can be exchanged with D₂O.
-
δ ~3.90 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent.
-
-
¹³C NMR (predicted, in CDCl₃, 101 MHz):
-
δ ~158-160 ppm: Aromatic carbon C2, attached to the methoxy group.
-
δ ~135-138 ppm: Aromatic carbon C1, attached to the benzylic alcohol.
-
δ ~128-130 ppm (q, J ≈ 33 Hz): Aromatic carbon C5, attached to the -CF₃ group. The quartet splitting is due to coupling with the three fluorine atoms.
-
δ ~124-126 ppm (q, J ≈ 272 Hz): Carbon of the trifluoromethyl group (-CF₃). This will be a large quartet.
-
δ ~122-124 ppm (q, J ≈ 4 Hz): Aromatic carbon C4.
-
δ ~118-120 ppm (q, J ≈ 4 Hz): Aromatic carbon C6.
-
δ ~110-112 ppm: Aromatic carbon C3.
-
δ ~60-62 ppm: Benzylic carbon (-CH₂OH).
-
δ ~55-56 ppm: Methoxy carbon (-OCH₃).
-
-
Infrared (IR) Spectroscopy (predicted):
-
~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3000-2850 cm⁻¹: C-H stretches from aromatic and aliphatic groups.
-
~1600, 1500 cm⁻¹: C=C aromatic ring stretches.
-
~1300-1100 cm⁻¹ (strong): C-F stretches from the trifluoromethyl group.
-
~1250, 1030 cm⁻¹: C-O stretches from the ether and alcohol.
-
-
Mass Spectrometry (MS):
-
[M]+: Expected at m/z = 206.
-
[M-H₂O]+: A common fragmentation pattern for benzyl alcohols, expected at m/z = 188.
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate for building more complex molecules. Its bifunctional nature (an alcohol for nucleophilic/electrophilic reactions and an activated aromatic ring) allows its use in various synthetic strategies.
-
Pharmaceutical Scaffolding: The compound can be used as a key fragment in the synthesis of novel drug candidates. The alcohol can be oxidized to an aldehyde for reductive aminations or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions, enabling the attachment of the substituted benzyl moiety to a core scaffold.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the unique properties imparted by the methoxy and trifluoromethyl groups are advantageous in the development of new herbicides and fungicides.[2]
-
Protecting Group Chemistry: In carbohydrate chemistry, trifluoromethylated benzyl groups have been investigated as protecting groups that can influence the stereoselectivity of glycosylation reactions.[6]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block for chemical synthesis. Its preparation from the corresponding benzoic acid is straightforward using established reduction methodologies. While detailed experimental characterization data is not widely published, its spectroscopic properties can be reliably predicted, allowing for its confident identification and use in research. Its unique combination of functional groups ensures its continued relevance in the discovery and development of new molecules in the pharmaceutical and agrochemical industries.
References
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- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
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- Supporting Information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- CAS 685126-89-0. Sigma-Aldrich.
- [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol AldrichCPR. Sigma-Aldrich.
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.
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- (2-Methoxy-5-methylphenyl)(phenyl)methanol. PubChem.
- Organic Syntheses Procedure. (n.d.).
- Appendix B.
- Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosyl
- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy.
- (2-(Trifluoromethyl)phenyl)methanol. Chemsrc.
- (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol.
- (US3523978A) Process for the purification of benzyl alcohol.
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An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Introduction
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, offering detailed, field-proven protocols and an analysis of the chemical principles underpinning each methodology.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes, which will be explored in detail, involve the reduction of a carbonyl group at the benzylic position or the formation of the carbon skeleton through a Grignard reaction. The choice of a specific route will often depend on the availability of starting materials, scalability, and the desired purity of the final product.
The three primary synthetic strategies are:
-
Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid: A robust and high-yielding method that leverages a common and often commercially available starting material.
-
Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde: A direct and efficient conversion, ideal when the corresponding aldehyde is readily accessible.
-
Grignard Reaction of a Halogenated Precursor with Formaldehyde: A versatile method for constructing the carbon framework, particularly useful when the benzoic acid or aldehyde is not easily obtainable.
The following sections will provide a detailed examination of each of these synthetic pathways, complete with step-by-step protocols and expert insights into the critical parameters for success.
Synthesis Route 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
This is arguably one of the most reliable methods for the preparation of this compound. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the successful and safe execution of this reaction. While several hydride reagents can effect this transformation, Lithium Aluminum Hydride (LiAlH₄) and borane complexes (e.g., BH₃·THF) are the most commonly employed.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent, LiAlH₄ readily reduces carboxylic acids to primary alcohols.[1] However, it is pyrophoric and reacts violently with water and other protic solvents, necessitating strictly anhydrous reaction conditions and careful handling. The workup procedure for LiAlH₄ reactions also requires careful quenching to manage the reactive aluminum byproducts.[2]
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is a milder and more selective reducing agent compared to LiAlH₄. It is particularly effective for the reduction of carboxylic acids and is generally considered safer to handle.[3] The reaction typically proceeds under milder conditions and the workup is often more straightforward.
For this guide, we will detail a protocol analogous to the reduction of a similar substrate, 2-Chloro-5-(trifluoromethyl)benzoic acid, which has been shown to proceed in high yield using a borane-tetrahydrofuran complex.[3]
Experimental Protocol: Reduction using Borane-Tetrahydrofuran Complex
dot
Caption: Reduction of a benzoic acid to a benzyl alcohol.
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the benzoic acid in anhydrous THF (approximately 5-10 mL per gram of acid).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add the borane-tetrahydrofuran complex (2.0-2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by the dropwise addition of 2 M HCl until the evolution of gas ceases.
-
Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
| Parameter | Typical Value |
| Reactant Ratio | 1 : 2.0-2.5 (Acid : BH₃·THF) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >85% |
Synthesis Route 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This route is highly efficient and straightforward, provided the starting aldehyde is readily available from commercial sources or can be synthesized in-house. The reduction of an aldehyde to a primary alcohol is a mild and selective transformation.
Causality Behind Experimental Choices
Sodium borohydride (NaBH₄) is the reagent of choice for this reduction.[4][5]
-
Sodium Borohydride (NaBH₄): It is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[4][6] Unlike LiAlH₄, it is stable in protic solvents such as methanol and ethanol, making it much more convenient and safer to handle.[4] The reaction can typically be carried out at room temperature with a simple workup procedure.
Experimental Protocol: Reduction using Sodium Borohydride
dot
Caption: Reduction of a benzaldehyde to a benzyl alcohol.
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
The resulting this compound is often of high purity, but can be further purified by column chromatography if necessary.
| Parameter | Typical Value |
| Reactant Ratio | 1 : 1.0-1.5 (Aldehyde : NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Synthesis Route 3: Grignard Reaction with Formaldehyde
This approach involves the formation of a new carbon-carbon bond and is a powerful tool for constructing the benzyl alcohol moiety from a suitable aryl halide. The key starting material for this route is 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.
Causality Behind Experimental Choices
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.[7]
-
Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent generates a highly nucleophilic organomagnesium species (the Grignard reagent).[7]
-
Reaction with Formaldehyde: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form a primary alcohol after an aqueous workup.[7]
Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and will be quenched by any protic species.
Experimental Protocol: Grignard Synthesis
dot
Caption: Grignard synthesis of a benzyl alcohol.
Materials:
-
2-Bromo-1-methoxy-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde (as a source of formaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. Gentle warming may be necessary to start the reaction.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, which is then bubbled through the cooled Grignard solution. Alternatively, the Grignard reagent can be added to a suspension of paraformaldehyde in THF.
-
After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
| Parameter | Typical Value |
| Reactant Ratio | 1.2 : 1 (Mg : Aryl Bromide) |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Characterization of this compound
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methylene protons of the benzyl group, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The methylene protons will likely appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift can be concentration-dependent.
-
¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-O stretching and aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of water or the benzylic fragment.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable and well-established synthetic routes. The reduction of the corresponding benzoic acid or benzaldehyde offers high yields and operational simplicity, with the choice between them often dictated by the commercial availability of the starting materials. The Grignard synthesis provides a versatile alternative for constructing the molecule from a halogenated precursor. The selection of the optimal route will depend on a careful consideration of factors such as starting material cost, scalability, and the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical intermediate.
References
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Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]
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Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
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2-methoxy-5-(trifluoromethoxy)benzyl alcohol. (n.d.). PubChemLite. Retrieved from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
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Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
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Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved from [Link]
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Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-Bromo-1-methyl-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. Retrieved from [Link]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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2-Bromo-1-methoxy-4-(trifluoromethyl)benzene. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol: Starting Materials and Synthetic Strategies
Introduction
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures with enhanced biological activity. This guide provides an in-depth exploration of the primary starting materials and synthetic methodologies for the preparation of this versatile compound, tailored for researchers and professionals in drug development and chemical synthesis.
This document will delve into three principal synthetic pathways, each originating from a distinct and commercially available starting material. We will examine the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid, the reduction of 2-methoxy-5-(trifluoromethyl)benzaldehyde, and the synthesis from 2-bromo-1-methoxy-4-(trifluoromethyl)benzene via an organometallic intermediate. Each section will provide a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction's success.
Synthetic Pathway 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, 2-Methoxy-5-(trifluoromethyl)benzoic acid serves as a readily available starting material.[1][2][3][4]
Reaction Mechanism and Reagent Selection
The direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes such as borane-tetrahydrofuran (BH₃·THF).
-
Lithium Aluminum Hydride (LiAlH₄): This is a very potent and versatile reducing agent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and careful handling due to its pyrophoric nature.
-
Borane-Tetrahydrofuran (BH₃·THF): This reagent offers a milder and often more selective alternative to LiAlH₄. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then hydrolyzed to the alcohol. This method is particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.[5]
The choice between these reagents often depends on the scale of the reaction, the presence of other functional groups, and safety considerations.
Experimental Protocol (using BH₃·THF)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, 2.0-3.0 eq) dropwise to the stirred solution of the carboxylic acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol. Following this, slowly add 1 M hydrochloric acid until the evolution of hydrogen gas ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary: Reduction of Carboxylic Acid
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |
| Reactivity | High | Moderate |
| Selectivity | Low | High |
| Solvents | Anhydrous Ether, THF | THF |
| Workup | Careful quenching with water/acid | Quenching with methanol/acid |
| Safety | Pyrophoric, reacts violently with water | Toxic, flammable |
Workflow Diagram: Carboxylic Acid Reduction
Caption: Synthetic workflow for the reduction of a carboxylic acid.
Synthetic Pathway 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
The reduction of an aldehyde to a primary alcohol is a more straightforward transformation compared to the reduction of a carboxylic acid. 2-Methoxy-5-(trifluoromethyl)benzaldehyde is a viable starting material for this synthesis.[6]
Reaction Mechanism and Reagent Selection
The carbonyl group of an aldehyde is highly electrophilic and susceptible to nucleophilic attack by hydride reagents.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is stable in protic solvents like methanol and ethanol, making it very convenient to use. The reaction mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[7] This is often considered a "greener" alternative to metal hydride reagents. The reaction occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed.
Experimental Protocol (using NaBH₄)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid to neutralize the mixture.
-
Extraction and Purification: Extract the product into ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Data Summary: Reduction of Aldehyde
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation |
| Reactivity | Moderate | Substrate dependent |
| Selectivity | High for aldehydes/ketones | Can reduce other functional groups |
| Solvents | Protic (Methanol, Ethanol) | Various (Ethanol, Ethyl Acetate) |
| Conditions | Mild (0 °C to RT) | Elevated pressure and temperature may be needed |
| Safety | Flammable solid, liberates H₂ with acid | Flammable H₂ gas, pyrophoric catalysts |
Workflow Diagram: Aldehyde Reduction
Caption: Synthetic workflow for the reduction of an aldehyde.
Synthetic Pathway 3: Synthesis from 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene via Grignard Reagent
This pathway involves the formation of an organometallic intermediate from an aryl halide, which then reacts with a suitable electrophile to introduce the hydroxymethyl group. 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene is a suitable starting material for this approach.
Reaction Mechanism and Reagent Selection
The core of this strategy is the formation of a Grignard reagent.[8][9]
-
Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) generates an arylmagnesium halide (Grignard reagent). This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one.
-
Reaction with Formaldehyde: The Grignard reagent readily attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary benzyl alcohol.
Experimental Protocol
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of anhydrous formaldehyde in THF.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Quenching and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Grignard Synthesis
| Parameter | Description |
| Key Intermediate | Arylmagnesium bromide |
| Electrophile | Formaldehyde |
| Solvents | Anhydrous Diethyl Ether or THF |
| Conditions | Anhydrous, inert atmosphere |
| Challenges | Initiation of Grignard formation, handling of formaldehyde |
Workflow Diagram: Grignard Synthesis
Caption: Synthetic workflow for the Grignard-based synthesis.
Conclusion
The synthesis of this compound can be efficiently achieved through several reliable synthetic routes. The choice of the starting material and methodology will depend on factors such as the availability and cost of the precursors, the desired scale of the reaction, and the equipment and safety infrastructure available in the laboratory. The reduction of the corresponding aldehyde offers a mild and high-yielding approach, while the reduction of the carboxylic acid is a viable alternative if the aldehyde is not readily accessible. The Grignard-based synthesis provides a classic and powerful method for carbon-carbon bond formation, offering a versatile route from the corresponding aryl halide. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently synthesize this important building block for their drug discovery and development programs.
References
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection at UNIST. Retrieved from [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
2-Methoxy-4-(trifluoromethyl)benzyl alcohol. (n.d.). MySkinRecipes. Retrieved from [Link]
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2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074). (n.d.). Cenmed Enterprises. Retrieved from [Link]
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2-methoxy-5-(trifluoromethoxy)benzyl alcohol. (n.d.). PubChemLite. Retrieved from [Link]
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2-methoxy-5-(trifluoromethyl)benzoic acid (C9H7F3O3). (n.d.). PubChemLite. Retrieved from [Link]
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Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1. (n.d.). J&K Scientific. Retrieved from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
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2-Methoxy-5-(trifluoromethyl)benzaldehyde. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 685126-89-0). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a key building block in organic synthesis. The protocols and recommendations outlined herein are grounded in established safety principles and data derived from authoritative sources to ensure the well-being of laboratory personnel and the integrity of research activities.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound frequently used in the synthesis of complex molecules. Its chemical structure, featuring a trifluoromethyl group, imparts specific reactivity and requires commensurate handling precautions. Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 685126-89-0 | |
| Molecular Formula | C₉H₉F₃O₂ | [1] |
| Molecular Weight | 206.16 g/mol | [1] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| Purity | Typically ≥98% |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are irritation and acute toxicity. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312[2][3][4]Storage: P403+P233, P405[4][5]Disposal: P501[4] |
Expert Analysis of Hazards:
-
Respiratory Irritation (H335): As a solid, the primary inhalation risk stems from airborne dust. The trifluoromethyl group can contribute to the irritant nature of the compound. All weighing and transfer operations must be conducted within a certified chemical fume hood to mitigate this risk.
-
Skin and Eye Irritation (H315, H319): Benzyl alcohols are known skin and eye irritants.[6] Direct contact with the solid or solutions can cause significant irritation. The potential for the compound to defat the skin necessitates the use of appropriate chemical-resistant gloves and sealed eye protection.[7]
-
Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed. This underscores the importance of strict hygiene measures; no eating, drinking, or smoking in the laboratory, and thorough hand washing after handling.[8]
Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety programs implement a "Hierarchy of Controls," prioritizing systemic changes over reliance on personal protective equipment alone. This methodology provides a robust framework for minimizing exposure.
Caption: Hierarchy of Controls applied to the target compound.
3.1. Engineering Controls These are the most critical physical installations to minimize risk.
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust.[2]
-
Safety Stations: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower.[10][11]
3.2. Personal Protective Equipment (PPE) PPE is the final line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3]
-
Skin Protection:
-
Gloves: Nitrile or neoprene protective gloves should be worn. Always inspect gloves for tears or pinholes before use.[2] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.
-
Clothing: A full-length laboratory coat, buttoned, is required. Protective clothing should be worn when there is a risk of significant exposure.[2]
-
-
Respiratory Protection: If engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with a particle filter is necessary.[2][12]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducible science and personal safety.
4.1. Workflow for Safe Handling and Use
Caption: Step-by-step workflow for handling the compound.
4.2. Storage Protocol
-
Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture.[2][4]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[10]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[2]
4.3. Waste Disposal Protocol
-
Categorization: All unused material and contaminated disposable items (e.g., gloves, weigh boats) must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealable container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[12]
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
5.1. Spill Response The response to a spill depends on its scale. For any large spill, or if you feel unwell, evacuate the area and contact emergency services.
Caption: Decision tree for responding to a laboratory spill.
Small Spill Clean-up Procedure:
-
Avoid breathing dust. Do not create dust clouds during clean-up.[2]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.[6]
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[10]
-
Clean the spill area with soap and water.
-
Dispose of all clean-up materials as hazardous waste.
5.2. First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][10]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water.[10] Seek immediate medical attention.[2]
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Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99% . Cole-Parmer. [Link]
-
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Benzyl Alcohol - Greenfield Global . Greenfield Global. [Link]
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An In-Depth Technical Guide on the Stability and Storage of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information presented herein is synthesized from established scientific principles and field-proven insights to ensure the integrity and longevity of the chemical.
Introduction: Understanding the Molecule
This compound is a substituted aromatic alcohol. Its structure, featuring a methoxy group and a trifluoromethyl group on the benzene ring, dictates its chemical reactivity and stability profile. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group influence the reactivity of the benzyl alcohol moiety. A thorough understanding of these properties is crucial for designing stable formulations and ensuring reliable experimental outcomes.
Physicochemical Properties Summary
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H9F3O2 | N/A |
| Molecular Weight | 206.16 g/mol | N/A |
| Appearance | Typically a solid or liquid | Varies by supplier |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
| Solubility | Expected to have moderate solubility in water and be soluble in common organic solvents like alcohols and ethers.[1] | General chemical principles |
Note: Specific physical properties such as boiling and melting points for this particular substituted benzyl alcohol are not consistently available across public databases. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific data.
Core Principles of Stability: Factors Influencing Degradation
The stability of this compound is influenced by several environmental and chemical factors. Awareness of these factors is the first line of defense against degradation.
Oxidative Degradation
Similar to its parent compound, benzyl alcohol, this compound is susceptible to oxidation.[2] The primary alcohol group can be oxidized to the corresponding aldehyde, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, and subsequently to the carboxylic acid, 2-Methoxy-5-(trifluoromethyl)benzoic acid. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
Thermal Stress
Elevated temperatures can provide the activation energy needed for degradation reactions. While specific data for this molecule is scarce, studies on benzyl alcohol have shown that high heat can lead to the formation of degradation products such as benzene, toluene, and benzaldehyde.[3] Therefore, exposure to high temperatures should be avoided.
Photostability
Exposure to light, particularly UV radiation, can initiate photochemical reactions leading to degradation. It is a common practice to store light-sensitive compounds in amber or opaque containers to minimize this risk. The International Council for Harmonisation (ICH) guidelines recommend photostability testing as part of forced degradation studies.[4]
pH and Hydrolysis
While benzyl alcohols are generally stable to hydrolysis, extreme pH conditions (strong acids or bases) can potentially catalyze degradation reactions. For instance, acid-catalyzed dehydration can lead to the formation of ethers.[5] The stability of the compound in various pH buffers should be evaluated if it is to be used in aqueous formulations.
Incompatible Materials
Contact with certain materials can compromise the stability of this compound. Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be avoided.[6][7][8] It is also noted that benzyl alcohol can attack some plastics, so appropriate container materials should be selected.[8]
Potential Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods. The primary degradation pathway for benzyl alcohols is oxidation.[9]
Caption: Primary oxidative degradation pathway of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on general principles for similar compounds.[10][11][12]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place.[11][12] Some suppliers recommend refrigerated or even frozen conditions (e.g., -20°C).[10] | To minimize thermal degradation and slow down potential oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Light Exposure | Store in a tightly sealed, light-resistant container (e.g., amber glass vial). | To protect against photodegradation. |
| Container | Use glass or other non-reactive containers. Avoid certain plastics that may be attacked by the compound.[8] | To prevent leaching and catalytic degradation from incompatible container materials. |
| Handling | Handle in a well-ventilated area.[11] Avoid contact with skin and eyes.[12] | To ensure personnel safety and prevent contamination of the compound. |
Designing a Stability Study: A Practical Workflow
For critical applications, particularly in drug development, a formal stability study is often required. This involves subjecting the compound to controlled stress conditions to predict its shelf-life and identify potential degradants. The ICH Q1A(R2) guideline provides a framework for such studies.[13][14]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[15][16][17][18]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[4]
The goal is to achieve 5-20% degradation of the active substance.[4]
Long-Term and Accelerated Stability Studies
Following forced degradation, long-term and accelerated stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[13][19][20][21]
Workflow for a Stability Study:
Caption: A generalized workflow for conducting a chemical stability study.
Step-by-Step Protocol for Oxidative Stress Testing
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Application: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (Optional): If necessary, stop the degradation reaction by adding a quenching agent.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the peaks of the degradation products, ideally using mass spectrometry (LC-MS) for structural elucidation.
This protocol should be adapted based on the observed reactivity of the compound.
Conclusion
The stability of this compound is paramount for its effective use in research and development. By understanding its chemical nature and susceptibility to degradation from factors like oxidation, heat, and light, appropriate storage and handling protocols can be implemented. For applications governed by regulatory standards, a systematic approach to stability testing, guided by ICH principles, is essential to ensure the quality, safety, and efficacy of any resulting product. Adherence to the recommendations outlined in this guide will help preserve the integrity of this valuable chemical intermediate.
References
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Carl ROTH GmbH + Co KG. (2020-02-12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Dey, A., & Das, A. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed, 48(2), 136-143. Retrieved from [Link]
-
Yamamoto, E., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Jain, D., & Barsainya, D. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166. Retrieved from [Link]
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Wang, J., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3213-3223. Retrieved from [Link]
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European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
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Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3068. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]
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Singh, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Namera, A., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Chemical and Pharmaceutical Bulletin, 49(9), 1185-1188. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5-Trifluorobenzyl alcohol. Retrieved from [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 29-38. Retrieved from [Link]
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PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
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Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol: A Predictive and Interpretive Guide
Introduction
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic theory and comparative data from analogous structures to present a robust predictive profile. This approach not only offers a valuable reference for scientists working with this compound but also serves as an educational tool for interpreting the spectra of similarly substituted aromatic systems.
Molecular Structure and Predicted Spectroscopic Behavior
The substitution pattern on the benzene ring is key to understanding its spectroscopic signature. The methoxy group (-OCH₃) at the C2 position is an ortho, para-director and an activating group, while the trifluoromethyl group (-CF₃) at the C5 position is a meta-director and a deactivating group. This electronic tug-of-war will significantly influence the chemical shifts of the aromatic protons and carbons.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | d | 1H | H-6 | The trifluoromethyl group's strong electron-withdrawing nature will deshield the adjacent proton. Expected to be a doublet due to coupling with H-4. |
| ~7.40 | dd | 1H | H-4 | Influenced by both the methoxy and trifluoromethyl groups. Expected to be a doublet of doublets due to coupling with H-3 and H-6. |
| ~6.95 | d | 1H | H-3 | Shielded by the electron-donating methoxy group. Expected to be a doublet due to coupling with H-4. |
| ~4.70 | s | 2H | -CH₂OH | Benzylic protons adjacent to an electronegative oxygen. The signal is a singlet as there are no adjacent protons. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons, appearing as a sharp singlet. |
| ~2.50 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It will likely appear as a broad singlet and may exchange with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | Aromatic carbon attached to the methoxy group, significantly deshielded. |
| ~135 | C-1 | Aromatic carbon bearing the benzyl alcohol moiety. |
| ~132 | C-4 | Aromatic carbon influenced by both substituents. |
| ~128 (q, J ≈ 30 Hz) | C-5 | Aromatic carbon attached to the trifluoromethyl group, showing quartet splitting due to C-F coupling. |
| ~124 (q, J ≈ 270 Hz) | -CF₃ | Trifluoromethyl carbon, appearing as a quartet with a large coupling constant. |
| ~118 | C-6 | Aromatic carbon adjacent to the trifluoromethyl group. |
| ~112 | C-3 | Aromatic carbon ortho to the methoxy group, shielded. |
| ~65 | -CH₂OH | Benzylic carbon. |
| ~56 | -OCH₃ | Methoxy carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled pulse sequence.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Intensity | Rationale |
| 3600-3200 | O-H stretch (alcohol) | Broad, Strong | Characteristic of the hydroxyl group, broadened due to hydrogen bonding. |
| 3100-3000 | C-H stretch (aromatic) | Medium | Aromatic C-H stretching vibrations. |
| 2950-2850 | C-H stretch (aliphatic) | Medium | C-H stretching of the methoxy and benzylic groups. |
| 1600-1450 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1300-1100 | C-F stretch | Strong | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
| 1250-1000 | C-O stretch | Strong | C-O stretching of the alcohol and methoxy ether. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid compound can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: Perform a background subtraction and present the data as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 206. The fragmentation pattern will be influenced by the stability of the resulting ions.
| m/z | Fragment | Rationale |
| 206 | [C₉H₉F₃O₂]⁺ | Molecular ion. |
| 189 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 177 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 159 | [M - OH - H₂O]⁺ | Subsequent loss of water from the [M - OH]⁺ fragment. |
| 137 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 107 | [C₇H₇O]⁺ | Tropylium-like ion, a common fragment for benzyl alcohols. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualizing the Workflow
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Conclusion
This guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring the integrity of their research and development efforts. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. Benzyl alcohol. [Link]
Biological activity of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Derivatives
Executive Summary
The this compound scaffold represents a privileged structure in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF3) group and a methoxy (OCH3) group onto the benzyl alcohol framework imparts a unique combination of physicochemical properties that significantly enhance biological activity. The electron-withdrawing nature and lipophilicity of the CF3 group often improve metabolic stability, binding affinity, and cell permeability, while the methoxy group modulates electronic properties and can serve as a key hydrogen bond acceptor. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of derivatives based on this core structure, with a primary focus on their applications as anticancer and neuroprotective agents. We will explore the mechanistic underpinnings of their activity, detail relevant experimental protocols, and provide a forward-looking perspective on their future in drug development.
Part 1: The 2-Methoxy-5-(trifluoromethyl)benzyl Scaffold: A Privileged Core
The combination of the benzyl alcohol backbone with methoxy and trifluoromethyl substituents creates a molecule with significant potential for chemical modification and biological interaction. The benzyl alcohol's hydroxyl group is a versatile handle for derivatization, allowing for the creation of ethers, esters, and other functional groups to explore structure-activity relationships (SAR).
-
The Trifluoromethyl Group (CF3): The inclusion of a CF3 moiety is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[1] Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence metabolic pathways. Furthermore, its lipophilicity can improve passage through biological membranes. The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to enzymatic degradation and increasing the metabolic stability of the molecule.[1]
-
The Methoxy Group (OCH3): The methoxy group, an electron-donating substituent, can influence the molecule's electronic distribution and its ability to interact with biological targets. It can act as a hydrogen bond acceptor and its steric bulk can orient the molecule within a binding pocket, enhancing selectivity and potency.
These features make the core scaffold a promising starting point for developing targeted therapies.
Part 2: Synthesis and Derivatization Strategies
The synthesis of this compound derivatives typically begins with the corresponding benzoic acid or benzaldehyde. A common and efficient method involves the reduction of the carboxylic acid functional group.
Generalized Synthesis Protocol: Reduction of a Benzoic Acid Precursor
This protocol describes a standard laboratory procedure for synthesizing a benzyl alcohol derivative from its corresponding benzoic acid, a method adaptable for many substituted analogs.[2]
Objective: To synthesize 2-Chloro-5-(trifluoromethyl)benzyl alcohol from 2-Chloro-5-(trifluoromethyl)benzoic acid.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH3·THF), 1M solution in THF
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Nitrogen (N2) gas supply
-
Three-neck flask, condenser, dropping funnel, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: Equip a 5L three-neck flask with a thermometer, a mechanical stirrer, and a dropping funnel. Purge the flask with dry N2 gas.
-
Dissolution: Add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of anhydrous THF to the flask.
-
Cooling: Place the flask in an ice bath and stir the mixture at 0°C under N2 protection.
-
Reagent Addition: Slowly add the borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise via the dropping funnel, maintaining the temperature at 0°C. The molar ratio of benzoic acid to BH3·THF is 1:2.[2]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add 6N HCl to quench the excess borane complex. Continue addition until no more gas is evolved.
-
Extraction: Add 1L of water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1L).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product as a white solid.[2]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like petroleum ether.
Part 3: Anticancer Activity and Mechanisms
Derivatives of the core scaffold have demonstrated significant potential as anticancer agents, operating through multiple mechanisms, most notably kinase inhibition and the induction of apoptosis.
Mechanism 1: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several benzyl alcohol derivatives have been identified as potent kinase inhibitors.
-
Tie2 Kinase Inhibition: The Tie2 receptor tyrosine kinase is essential for angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[3] Inhibition of Tie2 can disrupt this process, effectively starving the tumor. For instance, 2-methoxycinnamaldehyde, a related compound, was identified as a novel small molecule Tie2 kinase inhibitor that suppresses both sprouting angiogenesis and the maturation of blood vessels, leading to the inhibition of tumor growth.[3]
-
Checkpoint Kinase (Chk2) Inhibition: Chk2 is a key enzyme in the DNA damage response pathway. Inhibiting Chk2 can make cancer cells more susceptible to DNA-damaging chemotherapies. Benzimidazole compounds featuring pendant alcohol moieties have been found to be active against Chk2.[4]
-
CSNK2A Inhibition: Casein kinase 2 alpha (CSNK2A) is another serine/threonine kinase implicated in cell proliferation and survival. Pyrazine derivatives with ortho-methoxy aniline groups function as potent CSNK2A inhibitors with improved kinase selectivity.[5]
Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest
A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Several benzyl-containing compounds have shown this ability.
-
Apoptosis in Colorectal Cancer: A synthesized derivative, 5-benzyl juglone, exhibited potent antiproliferative activity against HCT-15 human colorectal cancer cells (IC50 value of 12.27 µM).[6] Mechanistic studies showed that the compound induced cell cycle arrest at the G0/G1 phase and promoted apoptosis.[6]
-
Activity in Glioblastoma: The marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) significantly suppressed the proliferation of human glioblastoma cells.[7] It achieved this by downregulating pro-growth pathways (PI3K, Akt, MAPK) and increasing the levels of tumor suppressors (p53, p21), ultimately stimulating cell death by increasing caspase-3 levels.[7]
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-15, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Part 4: Neuroprotective and Neuro-modulatory Activities
The unique properties of this chemical scaffold also lend themselves to applications in treating neurodegenerative diseases, where oxidative stress, neuroinflammation, and enzymatic imbalances are key pathological features.
-
MAO-B Inhibition for Parkinson's Disease: Monoamine oxidase B (MAO-B) is an enzyme that breaks down dopamine. Inhibiting MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's.[8] The representative compound 3h was a potent and selective MAO-B inhibitor (IC50 = 0.062 µM) and also exhibited excellent antioxidant effects and neuroprotective abilities.[8]
-
Neuroprotection in Cerebral Ischemia: 4-Methoxy benzyl alcohol has shown protective effects on the neurovascular unit (NVU) following cerebral ischemia-reperfusion injury.[9] It improved the ultrastructural changes in the NVU and exhibited antioxidant and anti-apoptotic effects on neurons, suggesting its potential in stroke recovery.[9]
-
Activity Against β-Amyloid Toxicity: Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques. A synthetic derivative of 5-methoxyflavone was found to be a selective DNA polymerase-β inhibitor with neuroprotective activity against Aβ toxicity, highlighting a potential mechanism to halt neurodegeneration beyond general antioxidant properties.[10]
Part 5: Other Biological Activities
Beyond human therapeutics, the bioactivity of these compounds has been leveraged in other fields. The presence of trifluoromethyl and methoxy groups can enhance bioactivity against agricultural pests. As such, derivatives like 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are used as key intermediates in the synthesis of modern herbicides and fungicides, where they contribute to improved stability and target specificity.[11]
Part 6: Conclusion and Future Directions
The this compound framework and its derivatives constitute a versatile and highly promising class of bioactive molecules. Their demonstrated efficacy as anticancer agents—through mechanisms like kinase inhibition and apoptosis induction—and as neuroprotective agents—via MAO-B inhibition and antioxidant effects—positions them as valuable leads in drug discovery.
Future research should focus on:
-
Optimizing Selectivity: Further structural modifications to enhance selectivity for specific kinase targets or enzyme isoforms to minimize off-target effects.
-
Improving Pharmacokinetics: Modulating the scaffold to improve solubility, oral bioavailability, and blood-brain barrier permeability, particularly for neuro-therapeutics.[8]
-
Exploring New Therapeutic Areas: Investigating the anti-inflammatory, antiviral, and antiparasitic potential of novel derivatives.
The continued exploration of this privileged scaffold promises to yield next-generation therapeutic agents for some of the most challenging human diseases.
References
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National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
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MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]
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PubChemLite. 2-methoxy-5-(trifluoromethoxy)benzyl alcohol. [Link]
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PubMed. Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'. [Link]
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Bentham Science. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. [Link]
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PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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PubMed. 2-Aryl benzimidazoles featuring alkyl-linked pendant alcohols and amines as inhibitors of checkpoint kinase Chk2. [Link]
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ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
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PubMed Central. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]
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PubMed Central. Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. [Link]
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PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]
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National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]
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ResearchGate. Antineoplastic Activity In Vitro of 2-amino-5-benzylthiasol Derivative in the Complex with Nanoscale Polymeric Carriers. [Link]
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PubMed. 2-Methoxycinnamaldehyde inhibits tumor angiogenesis by suppressing Tie2 activation. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of a Celecoxib Analogue API via a Trifluoromethylated Benzyl Alcohol Intermediate
Abstract: This document provides a comprehensive guide for the multi-step synthesis of a potent cyclooxygenase-2 (COX-2) inhibitor, structurally analogous to Celecoxib, utilizing 2-Methoxy-5-(trifluoromethyl)benzyl alcohol as a key starting material. This guide is intended for researchers and professionals in drug development and medicinal chemistry. It details a robust three-step synthetic pathway, including the oxidation of the benzyl alcohol to its corresponding aldehyde, a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, and a subsequent Paal-Knorr pyrazole synthesis to yield the final active pharmaceutical ingredient (API). Each step is accompanied by a detailed, field-tested protocol, mechanistic insights, and process optimization data.
Introduction and Strategic Rationale
The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry. The CF₃ group enhances key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to improved drug efficacy and bioavailability[1]. This compound is a versatile, fluorinated building block. Its true value is realized when it is transformed into more complex heterocyclic scaffolds relevant to API synthesis.
This application note outlines a validated synthetic route that transforms this readily available benzyl alcohol into a high-value pyrazole-based API, an analogue of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The pyrazole core is a privileged scaffold in drug discovery, and its synthesis via the cyclization of a 1,3-dicarbonyl precursor (or its synthetic equivalent, a chalcone) with a hydrazine derivative remains a highly efficient and modular strategy[2][3].
The pathway detailed herein follows a logical and efficient sequence:
-
Oxidation: Conversion of the starting benzyl alcohol to the crucial aldehyde intermediate, 2-methoxy-5-(trifluoromethyl)benzaldehyde.
-
Carbon-Carbon Bond Formation: A Claisen-Schmidt condensation to construct the α,β-unsaturated ketone (chalcone) backbone.
-
Heterocyclization: A regioselective Paal-Knorr type cyclization to form the final 1,5-diarylpyrazole API structure.
This approach provides a clear, adaptable framework for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The complete transformation from the starting material to the final API analogue is depicted below. This workflow is designed for efficiency and scalability, with each step utilizing well-established and reliable chemical transformations.
Caption: Overall 3-step synthesis pathway from starting material to the target API.
Detailed Experimental Protocols
Step 1: Oxidation of this compound to 2-Methoxy-5-(trifluoromethyl)benzaldehyde
Rationale: The oxidation of a primary benzyl alcohol to an aldehyde is a foundational transformation in organic synthesis. While many reagents can accomplish this, methods utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (NaOCl) are preferred for their mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid[4]. This protocol ensures high yields of the critical aldehyde intermediate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (5.00 g, 24.25 mmol) and ethyl acetate (100 mL).
-
In a separate beaker, prepare an aqueous solution of potassium carbonate (K₂CO₃) (6.70 g, 48.5 mmol) in 20 mL of deionized water.
-
Add the K₂CO₃ solution to the flask, followed by TEMPO (0.038 g, 0.24 mmol, 1 mol%).
-
Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.
-
Slowly add a 12% aqueous solution of sodium hypochlorite (NaOCl) (16.2 mL, 26.7 mmol, 1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 50 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL), followed by brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, is obtained as a white to off-white solid and is typically of sufficient purity (>95%) for the next step. If needed, recrystallization from hexanes can be performed.
Mechanism Insight: TEMPO-Catalyzed Oxidation
The catalytic cycle involves the oxidation of TEMPO by the primary oxidant (NaOCl) to the highly reactive N-oxoammonium ion. This species is the active oxidant that converts the alcohol to the aldehyde, regenerating the hydroxylamine form of the catalyst, which is then re-oxidized back into the cycle.
Caption: Simplified mechanism of TEMPO-catalyzed alcohol oxidation.
Step 2: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for forming α,β-unsaturated ketones (chalcones) by reacting an aromatic aldehyde with a ketone[5][6]. This step constructs the core carbon framework of the target molecule by linking the aldehyde from Step 1 with a substituted acetophenone. For this synthesis, we will use 4'-methylacetophenone to build a direct structural analogue to Celecoxib's backbone.
Protocol:
-
In a 250 mL flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (4.08 g, 20.0 mmol) and 4'-methylacetophenone (2.68 g, 20.0 mmol) in 100 mL of absolute ethanol.
-
Stir the solution at room temperature until all solids have dissolved.
-
Prepare a 20% aqueous solution of sodium hydroxide (NaOH). Slowly add 10 mL of this solution to the reaction mixture.
-
A yellow precipitate should begin to form within 30 minutes. Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 4:1 Hexanes/Ethyl Acetate).
-
Once the starting aldehyde is consumed, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting bright yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol.
-
Dry the chalcone product, (E)-1-(4-methylphenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one, under vacuum. The yield is typically high for this condensation.
Step 3: Paal-Knorr Pyrazole Synthesis to Yield the Final API Analogue
Rationale: The reaction of an α,β-unsaturated ketone with a hydrazine derivative is a classic and highly effective method for constructing pyrazoline heterocycles, which subsequently oxidize to the stable aromatic pyrazole ring. Using 4-sulfonamidophenylhydrazine hydrochloride directly introduces the required benzenesulfonamide moiety found in Celecoxib and related COX-2 inhibitors[7][8]. Acetic acid serves as both the solvent and a mild acid catalyst for the condensation and cyclization cascade[3].
Protocol:
-
To a 100 mL round-bottom flask, add the chalcone intermediate from Step 2 (3.20 g, 10.0 mmol), 4-sulfonamidophenylhydrazine hydrochloride (2.24 g, 10.0 mmol), and 40 mL of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring.
-
Maintain the reflux for 8-12 hours. The reaction color may darken. Monitor the reaction progress by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 200 mL of ice water. A precipitate will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of water.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to yield the final API, 4-(5-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide, as a white or pale crystalline solid.
-
Dry the final product under vacuum at 50 °C.
Mechanism Insight: Paal-Knorr Pyrazole Synthesis from a Chalcone
The mechanism proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon to form a five-membered ring intermediate (a pyrazolidine). Subsequent dehydration (loss of two water molecules) leads to the aromatic and thermodynamically stable pyrazole ring.
Caption: Reaction mechanism for the formation of the pyrazole ring from a chalcone.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |
| 1 | Oxidation | TEMPO, NaOCl, K₂CO₃ | Ethyl Acetate / H₂O | 0 - 10 | 1 - 2 | 90 - 98% |
| 2 | Claisen-Schmidt Condensation | 4'-Methylacetophenone, NaOH | Ethanol | 20 - 25 | 4 - 6 | 85 - 95% |
| 3 | Pyrazole Synthesis | 4-Sulfonamidophenylhydrazine HCl | Acetic Acid | 118 (Reflux) | 8 - 12 | 75 - 85% |
References
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Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed, National Center for Biotechnology Information.[Link]
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Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]
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Claisen-Schmidt Condensation. University of Wisconsin-Stout.[Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central, National Center for Biotechnology Information.[Link]
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central, National Center for Biotechnology Information.[Link]
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Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR. PubMed, National Center for Biotechnology Information.[Link]
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Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
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Synthesis of pyrazole derivatives using chalcones. ResearchGate.[Link]
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Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate.[Link]
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Claisen–Schmidt condensation. Wikipedia.[Link]
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PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry and Medicine.[Link]
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Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central, National Center for Biotechnology Information.[Link]
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry.[Link]
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Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.[Link]
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Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, Royal Society of Chemistry.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information.[Link]
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The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI (Multidisciplinary Digital Publishing Institute).[Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.[Link]
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Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis.[Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace.[Link]
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The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. PubMed Central, National Center for Biotechnology Information.[Link]
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Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.[Link]
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.[Link]
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Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. AIR Unimi.[Link]
-
A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. ResearchGate.[Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.[Link]
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate.[Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry.[Link]
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Application Notes & Protocols: The Strategic Utility of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol in Modern Medicinal Chemistry
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the applications and synthetic protocols for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 685126-89-0). This guide emphasizes the strategic importance of this building block in medicinal chemistry, driven by the unique and synergistic properties of its methoxy and trifluoromethyl substituents.
Overview: A Versatile Scaffold for Drug Discovery
This compound is a highly functionalized aromatic alcohol that serves as a critical intermediate in the synthesis of complex molecular architectures. Its value in medicinal chemistry is not as an active pharmaceutical ingredient (API) itself, but as a versatile scaffold. The strategic placement of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups on the benzyl core provides a powerful tool for modulating the physicochemical and pharmacological properties of a lead compound.
-
The Trifluoromethyl Group (-CF3): This moiety is a cornerstone of modern drug design. Its introduction into a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets.[1]
-
The Methoxy Group (-OCH3): The methoxy group can act as a hydrogen bond acceptor and its steric bulk and electronic nature can be used to probe the topology of receptor binding pockets.[2] Its influence on conformation and solubility is a key parameter in structure-activity relationship (SAR) studies.[3]
-
The Benzyl Alcohol Moiety: The primary alcohol function serves as a versatile synthetic handle, allowing for straightforward derivatization into ethers, esters, aldehydes, and benzyl halides, thereby enabling rapid library synthesis and scaffold hopping.[4]
This combination makes this compound a high-value reagent for programs aimed at developing novel therapeutics, from kinase inhibitors to central nervous system agents.
Physicochemical Properties and Data
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 685126-89-0 | [5][6] |
| Molecular Formula | C₉H₉F₃O₂ | [5] |
| Molecular Weight | 206.16 g/mol | [5] |
| IUPAC Name | [2-methoxy-5-(trifluoromethyl)phenyl]methanol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| Storage | Store at room temperature | [5] |
Core Applications in Medicinal Chemistry
A Key Building Block for Structure-Activity Relationship (SAR) Studies
The primary application of this reagent is in the systematic exploration of chemical space during lead optimization. By incorporating this moiety, medicinal chemists can dissect the contributions of steric and electronic factors within a target's binding site.
-
Probing Hydrophobic and Polar Pockets: The trifluoromethyl group can favorably occupy hydrophobic pockets, while the methoxy group can interact with regions capable of hydrogen bonding.[2] The relative positioning of these groups provides a specific vector for exploring the active site.
-
Modulating Systemic Exposure: The -CF3 group is renowned for its ability to block metabolic soft spots, often leading to improved pharmacokinetic profiles.[1] Introducing this benzyl alcohol derivative in place of a more metabolically labile benzyl alcohol can be a key strategy to increase a compound's half-life.
-
Fine-Tuning Potency: Analogs containing the 2-methoxy-5-(trifluoromethyl)benzyl group have been investigated in various therapeutic areas, including as potent antagonists for the TRPV1 receptor, where such substitutions are critical for achieving high potency.[7]
Synthesis of Advanced Pharmaceutical Intermediates
The benzyl alcohol can be readily converted into more reactive intermediates, expanding its utility. For instance, conversion to a benzyl halide creates a potent electrophile for alkylating amines, phenols, and other nucleophiles, forming the core of many advanced drug candidates. The synthesis of analogs of cholesterol ester transfer protein (CETP) inhibitors has utilized similar chlorinated building blocks in palladium-catalyzed cross-coupling reactions.[8]
Caption: Key synthetic transformations of the title compound.
Experimental Application Protocols
The following protocols are provided as validated starting points for the synthesis and application of this compound.
Protocol for Synthesis: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common and commercially available starting material. The method is adapted from established procedures for reducing substituted benzoic acids.[8]
Caption: Synthesis of the title alcohol via reduction.
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1M solution in THF (2.0-2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
6N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add the borane-tetrahydrofuran complex (2.0-2.2 eq) dropwise via a syringe, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of 6N HCl until no further gas evolution is observed.
-
Add deionized water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure this compound.
Expert Insights:
-
Causality: Borane-THF is a selective reducing agent for carboxylic acids. It efficiently reduces the acid to the alcohol without affecting the aromatic ring or the trifluoromethyl group.[8] The use of 2.0 equivalents ensures the complete reduction of both the carbonyl and the hydroxyl proton of the acid.
-
Trustworthiness: This protocol is self-validating as it follows a well-established and high-yielding transformation in organic synthesis. Monitoring by TLC provides a clear endpoint, and the standard aqueous workup and purification ensure a high-purity final product.
Protocol for O-Alkylation: Synthesis of a Benzyl Ether
This protocol details a standard Williamson ether synthesis to demonstrate the utility of the alcohol as a nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
An alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a flame-dried flask under nitrogen, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0°C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Expert Insights:
-
Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces the halide in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this reaction, promoting the Sₙ2 pathway.
Protocol for Oxidation: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This protocol uses a modern, mild oxidizing agent to convert the primary alcohol to an aldehyde, a crucial functional group for reactions like reductive amination and Wittig olefination.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under nitrogen.
-
Add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.
-
Stir the reaction for 1-3 hours, monitoring the formation of the more nonpolar aldehyde product by TLC.
-
Upon completion, dilute the reaction with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution.
-
Shake vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Expert Insights:
-
Causality: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. The thiosulfate in the workup is essential to quench any remaining reactive iodine species.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure allows for the predictable introduction of two of the most impactful substituents in modern drug design: the methoxy and trifluoromethyl groups. The robust and versatile chemistry of its benzyl alcohol handle enables its seamless integration into diverse synthetic campaigns. By leveraging the protocols and insights provided in this guide, researchers can accelerate their drug discovery efforts and engineer molecules with enhanced potency, selectivity, and pharmacokinetic properties.
References
- MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.
- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
- Drug Design Org. (2005, May). Structure Activity Relationships.
- NIH National Center for Biotechnology Information. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.
- NIH National Center for Biotechnology Information. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound | 685126-89-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
- PubMed. (n.d.). SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 5. This compound | 685126-89-0 [sigmaaldrich.com]
- 6. This compound | 685126-89-0 [sigmaaldrich.com]
- 7. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Suzuki coupling protocol for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Application Note & Protocol
Title: A Robust, Two-Step Suzuki-Miyaura Coupling Protocol for the Synthesis of Diaryl- and Vinyl-methanes from 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
Abstract: The synthesis of diarylmethane scaffolds is a cornerstone of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forging the requisite carbon-carbon bonds.[1][2] This application note provides a detailed, two-step protocol for the effective coupling of this compound with various organoboron reagents. Given that benzylic alcohols are not direct partners in the Suzuki reaction, the protocol first details a highly efficient conversion of the alcohol to the corresponding benzyl bromide, a reactive electrophile suitable for palladium-catalyzed cross-coupling.[3] The subsequent Suzuki-Miyaura protocol has been optimized to address the unique electronic properties of the substrate, which features both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, ensuring high yields and broad functional group tolerance.[4][5]
Introduction and Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate, proceeding under basic conditions to form a new C-C bond.[6][7] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of the boron-containing byproducts.[1][8]
The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps:[1][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, the benzyl bromide), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The direct use of benzyl alcohols in Suzuki coupling is generally not feasible. However, some specialized methods for direct C-O activation exist but often require specific catalysts and conditions.[11] A more reliable and broadly applicable strategy involves a two-step sequence: conversion of the alcohol to a more reactive electrophile, followed by the cross-coupling reaction.
Caption: High-level workflow for the two-step Suzuki coupling process.
Part I: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl Bromide
This initial step converts the starting alcohol into a highly reactive electrophile for the subsequent Suzuki coupling. The use of triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS) provides a mild, rapid, and high-yielding method for this transformation.
Experimental Protocol: Bromination
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolve the alcohol in anhydrous Tetrahydrofuran (THF, ~0.2 M).
-
Add triphenylphosphine (1.2 equiv) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.2 equiv) portion-wise over 5-10 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl bromide.
Table 1: Reagents for Bromination
| Reagent | Molar Eq. | Mol | Mass / Volume | Notes |
| This compound | 1.0 | 5.0 mmol | 1.03 g | Starting Material |
| Triphenylphosphine (PPh₃) | 1.2 | 6.0 mmol | 1.57 g | Reagent |
| N-Bromosuccinimide (NBS) | 1.2 | 6.0 mmol | 1.07 g | Brominating Agent |
| Anhydrous THF | - | - | 25 mL | Solvent |
Part II: Suzuki-Miyaura Coupling Protocol
With the activated benzyl bromide in hand, the Suzuki-Miyaura coupling can be performed. The choice of catalyst, ligand, and base is critical for successfully coupling benzylic halides, which can be prone to side reactions like homocoupling.[4] The use of a catalyst system like PdCl₂(dppf)·CH₂Cl₂ with a cesium carbonate base provides a robust method for this transformation.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask or reaction vial, add the 2-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equiv), the desired aryl- or vinyl-boronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system, typically a 10:1 mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O), via syringe. The reaction concentration should be approximately 0.1 M with respect to the benzyl bromide.
-
Place the reaction mixture in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the final coupled product.
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Mol | Mass / Volume | Notes |
| 2-Methoxy-5-(trifluoromethyl)benzyl bromide | 1.0 | 1.0 mmol | 269 mg | Electrophile |
| Arylboronic Acid | 1.2 | 1.2 mmol | Varies | Nucleophile |
| Cesium Carbonate (Cs₂CO₃) | 3.0 | 3.0 mmol | 977 mg | Base |
| PdCl₂(dppf)·CH₂Cl₂ | 0.02 | 0.02 mmol | 16.3 mg | Catalyst (2 mol%) |
| THF / H₂O (10:1) | - | - | 11 mL | Degassed Solvent |
Discussion and Key Considerations
-
Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Maintaining an inert atmosphere throughout the setup and reaction is crucial to prevent catalyst degradation and ensure high yields.
-
Substrate Reactivity: The trifluoromethyl group is a strong electron-withdrawing group that activates the benzylic C-Br bond towards oxidative addition. However, this electronic effect also necessitates a robust catalyst system capable of efficiently promoting the subsequent transmetalation and reductive elimination steps.[5][12]
-
Choice of Base and Solvent: Cesium carbonate is a strong, yet relatively gentle, base that is highly effective in Suzuki couplings of benzyl halides.[4] The use of a THF/water or Dioxane/water mixture is standard, as the water is essential for the transmetalation step of the catalytic cycle.[13]
-
Side Reactions: The primary side reaction of concern is the homocoupling of the benzyl bromide to form a bibenzyl species. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring and heating to favor the cross-coupling pathway.
Conclusion
This two-step protocol provides a reliable and reproducible method for synthesizing a diverse range of diaryl- and vinyl-methane compounds starting from this compound. By first activating the alcohol to its corresponding bromide and then employing an optimized Suzuki-Miyaura coupling protocol with a robust palladium catalyst system, researchers can effectively access these valuable molecular scaffolds for applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemical Communications (RSC Publishing). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Advanced Synthesis & Catalysis, 354(5), 833-843. Available from: [Link]
-
Supporting information for various syntheses detailing the conversion of benzylic alcohols to benzyl bromides. [Link]
-
Journal of the American Chemical Society. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. [Link]
-
Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818. Available from: [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]
-
Brainly.in. Benzyl chloride to benzyl bromide in 2 steps. [Link]
-
RSC Advances. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
XMB Forum. Quick and partial report on benzyl bromide synthesis. [Link]
-
ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes & Protocols: Strategic Protection of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol
Introduction: Navigating the Reactivity of a Dichotomous Benzyl Alcohol
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious use of protecting groups is paramount.[1][2] These temporary modifications of reactive functional groups prevent undesired side reactions, enabling chemists to execute complex transformations with precision.[1] This guide focuses on providing robust protecting group strategies for a unique substrate: 2-Methoxy-5-(trifluoromethyl)benzyl alcohol.
This molecule presents a fascinating challenge due to its substituted aromatic ring. It possesses a strongly electron-donating methoxy (-OCH₃) group at the ortho position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the meta position relative to the hydroxymethyl group. This electronic dichotomy influences the reactivity of the benzylic alcohol. The methoxy group enhances the nucleophilicity of the alcohol and can stabilize potential cationic intermediates, while the trifluoromethyl group significantly impacts the overall electron density of the aromatic system and can affect the lability of certain protecting groups.[3][4]
The selection of a protecting group is therefore not a trivial choice but a strategic decision that hinges on several factors:
-
Stability: The group must withstand the reaction conditions planned for subsequent synthetic steps.
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the molecule.[2]
-
Orthogonality: In complex syntheses, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting each other.[1]
This document provides detailed protocols and field-proven insights for three primary classes of protecting groups for this compound: Silyl Ethers, Benzyl Ethers, and Ester-based groups.
Logical Workflow for a Protected Synthesis
The fundamental strategy involves the temporary masking of the hydroxyl group to allow for chemical modification at another site in the molecule, followed by the clean removal of the protecting group to reveal the original alcohol.
Caption: General workflow for a synthesis involving a protecting group.
Strategy 1: Silyl Ether Protection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under many non-acidic conditions, and, most notably, their clean and selective cleavage using fluoride ion sources.[5][6] The strength of the silicon-fluorine bond (Si-F) is the driving force for this specific deprotection method.[7] For this compound, a bulky silyl group like tert-butyldimethylsilyl (TBS) is an excellent choice.
Rationale for Use
The formation of silyl ethers proceeds under mild, typically basic or neutral conditions. They are robust towards many reagents used in organic synthesis, including organometallics, many oxidizing agents, and non-acidic reducing agents. The deprotection with fluoride is highly specific and orthogonal to many other protecting groups like benzyl ethers or esters.
Experimental Protocols
A. Protection: Formation of the TBS Ether
This protocol details the silylation of the primary alcohol using tert-butyldimethylsilyl chloride (TBSCl).
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Once the imidazole has dissolved, add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.
-
B. Deprotection: Cleavage of the TBS Ether
This protocol uses tetra-n-butylammonium fluoride (TBAF) to remove the TBS group.
-
Materials:
-
TBS-protected this compound
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to recover the pure this compound.
-
Data Summary: Silyl Ether Strategy
| Process | Key Reagents | Solvent | Typical Conditions | Typical Yield |
| Protection | TBSCl, Imidazole | DMF | Room Temp, 4-6 h | >95% |
| Deprotection | TBAF (1.0 M in THF) | THF | 0 °C to Room Temp, 1-3 h | >95% |
Reaction Visualization
Caption: Protection and deprotection cycle using the TBS group.
Strategy 2: Benzyl Ether (Bn) Protection
The benzyl (Bn) group is a classic and highly robust protecting group for alcohols.[5][9] It is stable to a wide range of acidic and basic conditions, making it ideal for syntheses involving harsh reagents.[5] Deprotection is most commonly achieved via catalytic hydrogenolysis, a mild and efficient method that yields the desired alcohol and toluene as a byproduct.[10][11]
Rationale for Use
The Williamson ether synthesis, used for installing the benzyl group, is a reliable Sₙ2 reaction.[12][13] The resulting benzyl ether is exceptionally stable. Its removal by hydrogenolysis is orthogonal to many other protecting groups, such as silyl ethers and esters, which are stable under these conditions. This allows for selective deprotection in complex molecules.
Experimental Protocols
A. Protection: Formation of the Benzyl Ether
This protocol uses the classic Williamson ether synthesis.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure benzyl ether.
-
B. Deprotection: Hydrogenolysis of the Benzyl Ether
This protocol describes the cleavage of the benzyl ether using palladium on carbon (Pd/C) and a hydrogen source.
-
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a transfer hydrogenation source like ammonium formate.[14]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure (using H₂ gas):
-
Dissolve the benzyl ether (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this is typically done 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-16 hours. Monitor by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
-
Data Summary: Benzyl Ether Strategy
| Process | Key Reagents | Solvent | Typical Conditions | Typical Yield |
| Protection | NaH, BnBr | THF or DMF | 0 °C to Room Temp, 12-16 h | >90% |
| Deprotection | 10% Pd/C, H₂ (1 atm) | MeOH or EtOH | Room Temp, 4-16 h | >95% |
Reaction Visualization
Caption: Protection and deprotection cycle using the Benzyl (Bn) group.
Strategy 3: Ester Protection (Pivaloyl Group)
Ester protecting groups, such as acetate or the bulkier pivaloate (Piv), are easily installed and are stable to a wide variety of conditions, including those used for silyl ether cleavage and hydrogenolysis.[15] They are typically removed by hydrolysis with acid or base. The pivaloyl group is particularly useful due to its steric bulk, which increases its stability towards nucleophiles and enzymatic cleavage compared to a simple acetate group.
Rationale for Use
Pivaloyl protection is an excellent orthogonal strategy. It is stable to the fluoride ions used to cleave silyl ethers and the reductive conditions used for benzyl ether hydrogenolysis. Deprotection is achieved under hydrolytic conditions, which do not affect silyl or benzyl ethers. This makes it a valuable component of a multi-step synthesis requiring several distinct protecting groups.
Experimental Protocols
A. Protection: Formation of the Pivaloyl Ester
This protocol uses pivaloyl chloride for the esterification.
-
Materials:
-
This compound
-
Pivaloyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pivaloyl ester.
-
B. Deprotection: Hydrolysis of the Pivaloyl Ester
This protocol uses basic hydrolysis for ester cleavage.
-
Materials:
-
Pivaloyl-protected this compound
-
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pivaloyl ester (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (3.0 eq) or lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) to accelerate the reaction. Monitor by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
-
Data Summary: Pivaloyl Ester Strategy
| Process | Key Reagents | Solvent | Typical Conditions | Typical Yield |
| Protection | Pivaloyl chloride, Et₃N, DMAP | DCM | 0 °C to Room Temp, 2-4 h | >95% |
| Deprotection | K₂CO₃ or LiOH | MeOH/H₂O | Room Temp to 50 °C, 2-12 h | >90% |
Reaction Visualization
Caption: Protection and deprotection cycle using the Pivaloyl (Piv) group.
Conclusion and Strategic Outlook
The successful synthesis of complex molecules bearing the this compound moiety relies on the strategic selection and implementation of appropriate protecting groups.
-
Silyl ethers (TBS) offer mild application and a highly selective fluoride-based removal.
-
Benzyl ethers (Bn) provide exceptional stability to a broad range of conditions, with a clean, reductive deprotection pathway.
-
Pivaloyl esters (Piv) introduce an orthogonal strategy, with removal under hydrolytic conditions that leave silyl and benzyl ethers intact.
The choice among these strategies should be guided by the specific reaction sequence planned for the synthetic route. By understanding the causality behind each experimental choice and leveraging the orthogonality of these robust protocols, researchers and drug development professionals can confidently navigate the synthetic challenges posed by this uniquely substituted alcohol.
References
-
Sørensen, M. D., & Skrydstrup, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]
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Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(26), 4051-4054. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Dudley, G. B., & Poon, K. W. (2008). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research, 41(11), 1533-1543. [Link]
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Dudley, G. B., Poon, K. W., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
-
Dudley, G. B., Poon, K. W., & Tummatorn, J. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
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ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. [Link]
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ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. [Link]
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University of Guelph. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486-2493. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Li, Y., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202301131. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the presence of the thiol, propargyl, and allyl alcohols. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Benzyl group. [Link]
-
Heuckendorff, M., Poulsen, L. T., & Jensen, H. H. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry, 81(12), 4988-5006. [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Plante, J., & Seeberger, P. H. (2002). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 67(22), 7859-7871. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Evans, D. A. (n.d.). Protecting Groups. [Link]
-
PubChem. (n.d.). 2-methoxy-5-(trifluoromethoxy)benzyl alcohol. [Link]
- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
McKay, M. J., et al. (2018). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. ACS Catalysis, 8(4), 3047-3054. [Link]
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- 15. chem.libretexts.org [chem.libretexts.org]
अनुप्रयोग नोट्स और प्रोटोकॉल: 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल के लिए प्रतिक्रिया की स्थितियाँ
लक्षित दर्शक: शोधकर्ता, वैज्ञानिक और दवा विकास पेशेवर।
सार: यह तकनीकी गाइड 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल के लिए प्रमुख प्रतिक्रिया स्थितियों का विस्तृत अवलोकन प्रदान करता है, जो एक महत्वपूर्ण मध्यवर्ती है जिसका उपयोग फार्मास्यूटिकल्स और विशेष रसायनों के संश्लेषण में किया जाता है। यह दस्तावेज़ इसके संश्लेषण, ऑक्सीकरण, ईथरीकरण और एस्टरीकरण के लिए चरण-दर-चरण प्रोटोकॉल प्रदान करता है, जिसमें कार्यप्रणाली विकल्पों के पीछे तर्क पर जोर दिया गया है। सुरक्षा संबंधी विचार, विश्लेषणात्मक लक्षण वर्णन और मात्रात्मक डेटा सारांश शोधकर्ताओं को इन प्रक्रियाओं को सुरक्षित और कुशलतापूर्वक लागू करने में सहायता करने के लिए शामिल किए गए हैं।
परिचय और सुरक्षा संबंधी विचार
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल, CAS संख्या 685126-89-0 के साथ, एक तरल यौगिक है जो आमतौर पर 97% की शुद्धता के साथ उपलब्ध होता है।[1] इसकी आणविक संरचना, जिसमें एक मेथॉक्सी समूह और एक ट्राइफ्लोरोमेथिल समूह होता है, इसे अद्वितीय इलेक्ट्रॉनिक गुण प्रदान करती है, जिससे यह दवा की खोज में एक मूल्यवान बिल्डिंग ब्लॉक बन जाता है।[2] इस यौगिक के साथ काम करने से पहले, इसके सुरक्षा प्रोफाइल को समझना महत्वपूर्ण है।
1.1 खतरनाक जानकारी
हालांकि इस विशिष्ट आइसोमर के लिए विस्तृत डेटा सीमित है, संबंधित फ्लोरोनेटेड बेंजाइल अल्कोहल के लिए सुरक्षा डेटा शीट (एसडीएस) त्वचा में जलन (H315), गंभीर आंखों में जलन (H319), और श्वसन में जलन (H335) का संकेत देती हैं।[3][4][5][6][7] इसलिए, सावधानी बरतने की सलाह दी जाती है।
-
सावधानी संबंधी कथन:
-
P280: सुरक्षात्मक दस्ताने/सुरक्षात्मक कपड़े/आंखों की सुरक्षा/चेहरे की सुरक्षा पहनें।[4][5]
-
P261: धूल/धुएं/गैस/धुंध/वाष्प/स्प्रे में सांस लेने से बचें।[6]
-
P305+P351+P338: यदि आंखों में चला जाए: कई मिनटों तक सावधानी से पानी से धोएं। यदि कॉन्टैक्ट लेंस मौजूद हैं और निकालना आसान है तो उन्हें हटा दें। धोना जारी रखें।[4]
-
1.2 व्यक्तिगत सुरक्षा उपकरण (पीपीई) और हैंडलिंग
इन प्रतिक्रियाओं से जुड़े सभी कार्यों को एक प्रमाणित रासायनिक धूआं हुड के भीतर किया जाना चाहिए ताकि वाष्प के साँस में जाने से बचा जा सके।[4]
-
हाथों की सुरक्षा: रासायनिक प्रतिरोधी दस्ताने (जैसे, नाइट्राइल) पहनें।[6]
-
आंखों की सुरक्षा: रासायनिक सुरक्षा चश्मे या फेस शील्ड पहनें।[6]
-
त्वचा की सुरक्षा: एक प्रयोगशाला कोट और उपयुक्त सुरक्षात्मक कपड़े पहनें।[7]
-
आकस्मिक रिलीज: धूल या एयरोसोल के निर्माण से बचते हुए, फैल को एक शोषक, गैर-दहनशील सामग्री के साथ अवशोषित करें। उचित निपटान के लिए एक बंद कंटेनर में स्थानांतरित करें।[4]
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल का संश्लेषण
इस लक्ष्य अणु का संश्लेषण आमतौर पर संबंधित बेंजोइक एसिड के अपचयन के माध्यम से प्राप्त किया जाता है। बोरेन-टेट्राहाइड्रोफुरान (BH3·THF) कॉम्प्लेक्स एक प्रभावी और अपेक्षाकृत हल्का अपचायक है जो एसिड को अल्कोहल में परिवर्तित करने के लिए उपयुक्त है।[8]
प्रोटोकॉल 2.1: बेंजोइक एसिड का बोरेन अपचयन
यह प्रोटोकॉल 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजोइक एसिड को BH3·THF का उपयोग करके उसके संबंधित बेंजाइल अल्कोहल में अपचयित करने का विवरण देता है।[8]
सामग्री:
-
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजोइक एसिड (1.0 समतुल्य)
-
बोरेन-टेट्राहाइड्रोफुरान कॉम्प्लेक्स (1.0 M THF में, 2.0 समतुल्य)[8]
-
निर्जल टेट्राहाइड्रोफुरान (THF)
-
6 M हाइड्रोक्लोरिक एसिड (HCl)
-
एथिल एसीटेट
-
ब्राइन (संतृप्त NaCl घोल)
-
निर्जल मैग्नीशियम सल्फेट (MgSO₄)
प्रक्रिया:
-
एक ओवन-सूखे, तीन-गर्दन वाले फ्लास्क में एक चुंबकीय स्टिरर बार के साथ, 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजोइक एसिड को निर्जल THF में घोलें।
-
एक अक्रिय वातावरण स्थापित करने के लिए फ्लास्क को नाइट्रोजन या आर्गन से फ्लश करें।
-
मिश्रण को बर्फ के स्नान में 0 डिग्री सेल्सियस तक ठंडा करें।
-
एक अतिरिक्त फ़नल के माध्यम से BH3·THF घोल को बूंद-बूंद करके डालें, यह सुनिश्चित करते हुए कि आंतरिक तापमान 5 डिग्री सेल्सियस से नीचे रहे।[8]
-
जोड़ने के बाद, बर्फ के स्नान को हटा दें और प्रतिक्रिया मिश्रण को 2 घंटे के लिए कमरे के तापमान पर हिलाएं, फिर 1.5 घंटे के लिए भाटा पर गर्म करें।[8]
-
पतली परत क्रोमैटोग्राफी (टीएलसी) द्वारा प्रतिक्रिया की प्रगति की निगरानी करें।
-
प्रतिक्रिया पूरी होने पर, मिश्रण को 0 डिग्री सेल्सियस तक ठंडा करें और धीरे-धीरे 6 M HCl डालकर अतिरिक्त बोरेन को सावधानी से बुझाएं जब तक कि गैस का विकास बंद न हो जाए।[8]
-
मिश्रण में विआयनीकृत पानी डालें और उत्पाद को एथिल एसीटेट (2x मात्रा) के साथ निकालें।
-
संयुक्त कार्बनिक परतों को ब्राइन से धोएं, निर्जल MgSO₄ पर सुखाएं, और विलायक को रोटरी बाष्पीकरण के तहत हटा दें ताकि कच्चा 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल प्राप्त हो सके।
-
यदि आवश्यक हो तो सिलिका जेल क्रोमैटोग्राफी द्वारा उत्पाद को शुद्ध करें।
कैप्शन: बेंजोइक एसिड के बोरेन अपचयन के लिए संश्लेषण वर्कफ़्लो।
प्रमुख अनुवर्ती प्रतिक्रियाएं
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल ऑक्सीकरण, ईथरीकरण और एस्टरीकरण सहित विभिन्न परिवर्तनों से गुजर सकता है।
3.1 ऑक्सीकरण से 2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजल्डिहाइड
प्राथमिक अल्कोहल का एल्डिहाइड में चयनात्मक ऑक्सीकरण एक मौलिक कार्बनिक परिवर्तन है।[9] टीईएमपीओ (2,2,6,6-टेट्रामेथिलपाइपरिडीन-1-ऑक्सिल) मध्यस्थता ऑक्सीकरण प्रणाली कार्बोक्सिलिक एसिड में अत्यधिक ऑक्सीकरण के बिना उच्च चयनात्मकता और उपज प्रदान करती है।[10][11]
प्रोटोकॉल 3.1: टीईएमपीओ-मध्यस्थता ऑक्सीकरण
यह प्रोटोकॉल सोडियम हाइपोक्लोराइट (ब्लीच) को टर्मिनल ऑक्सीडेंट के रूप में उपयोग करके बेंजाइल अल्कोहल के ऑक्सीकरण का विवरण देता है।[10][12]
सामग्री:
-
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल (1.0 समतुल्य)
-
टीईएमपीओ (0.01 समतुल्य)
-
पोटेशियम ब्रोमाइड (KBr) (0.1 समतुल्य)
-
डाइक्लोरोमेथेन (DCM)
-
संतृप्त सोडियम बाइकार्बोनेट (NaHCO₃) घोल
-
सोडियम हाइपोक्लोराइट (NaOCl) घोल (जैसे, 10-15% वाणिज्यिक ब्लीच)
प्रक्रिया:
-
एक फ्लास्क में, अल्कोहल को DCM में घोलें और संतृप्त NaHCO₃ घोल और KBr डालें।
-
मिश्रण में उत्प्रेरक मात्रा में टीईएमपीओ डालें।
-
मिश्रण को बर्फ के स्नान में 0 डिग्री सेल्सियस तक ठंडा करें।
-
NaOCl घोल को बूंद-बूंद करके डालें, यह सुनिश्चित करते हुए कि तापमान 5 डिग्री सेल्सियस से नीचे रहे। प्रतिक्रिया अत्यधिक ऊष्माक्षेपी हो सकती है।
-
टीएलसी द्वारा प्रतिक्रिया की निगरानी करें। प्रतिक्रिया आमतौर पर कुछ ही मिनटों में पूरी हो जाती है।[10]
-
प्रतिक्रिया पूरी होने पर, परतों को अलग करें।
-
जलीय परत को DCM से निकालें।
-
संयुक्त कार्बनिक परतों को संतृप्त सोडियम थायोसल्फेट घोल से, फिर ब्राइन से धोएं।
-
निर्जल MgSO₄ पर सुखाएं, फ़िल्टर करें और विलायक को कम दबाव में हटा दें ताकि कच्चा एल्डिहाइड प्राप्त हो सके, जिसे सिलिका जेल क्रोमैटोग्राफी द्वारा शुद्ध किया जा सकता है।
कैप्शन: बेंजाइल अल्कोहल के टीईएमपीओ-मध्यस्थता ऑक्सीकरण के लिए वर्कफ़्लो।
3.2 ईथरीकरण
बेंजाइल ईथर का निर्माण एक सामान्य सुरक्षा समूह रणनीति है या यह स्वयं एक अंतिम उत्पाद हो सकता है। एक रसायन-चयनात्मक विधि 2,4,6-ट्राइक्लोरो-1,3,5-ट्राइएज़ीन (TCT) और डाइमिथाइल सल्फ़ोक्साइड (DMSO) का उपयोग करती है ताकि बेंजाइल अल्कोहल को अन्य प्रकार के हाइड्रॉक्सिल समूहों की उपस्थिति में चुनिंदा रूप से ईथरीकृत किया जा सके।[13][14]
प्रोटोकॉल 3.2: TCT/DMSO-उत्प्रेरित ईथरीकरण
यह प्रोटोकॉल मेथनॉल या इथेनॉल में बेंजाइल अल्कोहल के ईथरीकरण का विवरण देता है।[13]
सामग्री:
-
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल (1.0 समतुल्य)
-
निर्जल मेथनॉल या इथेनॉल (विलायक के रूप में)
-
2,4,6-ट्राइक्लोरो-1,3,5-ट्राइएज़ीन (TCT) (1.0 समतुल्य)
-
डाइमिथाइल सल्फ़ोक्साइड (DMSO) (1.0 समतुल्य)
-
एथिल एसीटेट
-
पानी
प्रक्रिया:
-
बेंजाइल अल्कोहल को अतिरिक्त निर्जल मेथनॉल (या इथेनॉल) में घोलें।
-
घोल में TCT डालें और मिश्रण को कमरे के तापमान पर हिलाएं।
-
DMSO को 15 मिनट के अंतराल पर भागों में डालें।[13]
-
टीएलसी द्वारा प्रतिक्रिया की प्रगति की निगरानी करें। प्रतिक्रिया आमतौर पर 1-2 घंटे के भीतर पूरी हो जाती है।
-
प्रतिक्रिया पूरी होने पर, पानी डालकर प्रतिक्रिया को बुझाएं।
-
उत्पाद को एथिल एसीटेट के साथ निकालें।
-
संयुक्त कार्बनिक परतों को ब्राइन से धोएं, निर्जल MgSO₄ पर सुखाएं, और विलायक को कम दबाव में हटा दें।
-
कच्चे ईथर को सिलिका जेल क्रोमैटोग्राफी द्वारा शुद्ध करें।
कैप्शन: बेंजाइल अल्कोहल के TCT/DMSO-उत्प्रेरित ईथरीकरण के लिए वर्कफ़्लो।
3.3 एस्टरीकरण
बेंजाइल एस्टर का संश्लेषण एक मौलिक प्रतिक्रिया है, जिसे अक्सर एक एसिड क्लोराइड या कार्बोक्सिलिक एसिड के साथ प्रतिक्रिया के माध्यम से प्राप्त किया जाता है। एक एसिड क्लोराइड और एक गैर-न्यूक्लियोफिलिक आधार का उपयोग करना एक सामान्य और कुशल तरीका है।
प्रोटोकॉल 3.3: एसिड क्लोराइड के साथ एस्टरीकरण
यह प्रोटोकॉल एक एसिड क्लोराइड और पाइरीडीन का उपयोग करके एक बेंजाइल एस्टर के निर्माण का विवरण देता है।
सामग्री:
-
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल (1.0 समतुल्य)
-
एक एसिड क्लोराइड (जैसे, एसिटाइल क्लोराइड) (1.1 समतुल्य)
-
निर्जल पाइरीडीन (1.2 समतुल्य)
-
निर्जल डाइक्लोरोमेथेन (DCM)
-
1 M हाइड्रोक्लोरिक एसिड (HCl)
प्रक्रिया:
-
एक ओवन-सूखे फ्लास्क में, अल्कोहल और निर्जल पाइरीडीन को निर्जल DCM में घोलें।
-
मिश्रण को बर्फ के स्नान में 0 डिग्री सेल्सियस तक ठंडा करें।
-
एसिड क्लोराइड को DCM में घोलकर बूंद-बूंद करके डालें।
-
जोड़ने के बाद, प्रतिक्रिया मिश्रण को कमरे के तापमान तक गर्म होने दें और 2-4 घंटे तक हिलाएं।
-
टीएलसी द्वारा प्रतिक्रिया की प्रगति की निगरानी करें।
-
प्रतिक्रिया पूरी होने पर, अतिरिक्त पाइरीडीन को निष्क्रिय करने के लिए 1 M HCl डालकर प्रतिक्रिया को बुझाएं।
-
परतों को अलग करें और जलीय परत को DCM से निकालें।
-
संयुक्त कार्बनिक परतों को संतृप्त NaHCO₃ घोल और फिर ब्राइन से धोएं।
-
निर्जल MgSO₄ पर सुखाएं, फ़िल्टर करें और विलायक को रोटरी बाष्पीकरण के तहत हटा दें।
-
कच्चे एस्टर को सिलिका जेल क्रोमैटोग्राफी या आसवन द्वारा शुद्ध करें।
कैप्शन: एसिड क्लोराइड के साथ बेंजाइल अल्कोहल के एस्टरीकरण के लिए वर्कफ़्लो।
डेटा सारांश और विश्लेषणात्मक लक्षण वर्णन
4.1 प्रतिक्रिया स्थितियों का सारांश
| प्रतिक्रिया प्रकार | प्रमुख अभिकर्मक | विलायक | तापमान | समय | अनुमानित उपज | संदर्भ |
| संश्लेषण | BH₃·THF, HCl | THF | 0°C से भाटा | ~4 घंटे | >85% | [8] |
| ऑक्सीकरण | TEMPO, NaOCl, KBr | DCM/H₂O | 0°C | <15 मिनट | >95% | [10] |
| ईथरीकरण | TCT, DMSO | मेथनॉल | कमरे का तापमान | 1-2 घंटे | 70-95% | [13] |
| एस्टरीकरण | एसिड क्लोराइड, पाइरीडीन | DCM | 0°C से कमरे का तापमान | 2-4 घंटे | >90% | सामान्य प्रोटोकॉल |
4.2 विश्लेषणात्मक लक्षण वर्णन
उत्पाद की पहचान और शुद्धता की पुष्टि के लिए मानक विश्लेषणात्मक तकनीकों का उपयोग किया जाना चाहिए।
-
नाभिकीय चुंबकीय अनुनाद (एनएमआर) स्पेक्ट्रोस्कोपी:
-
¹H एनएमआर: बेंजाइल CH₂ प्रोटॉन (~4.7 ppm), मेथॉक्सी CH₃ प्रोटॉन (~3.9 ppm), और सुगंधित प्रोटॉन (7.0-7.6 ppm) के लिए विशिष्ट संकेतों की अपेक्षा करें।
-
¹³C एनएमआर: सुगंधित कार्बन, मेथॉक्सी कार्बन (~56 ppm), बेंजाइल कार्बन (~64 ppm), और CF₃ समूह से जुड़े कार्बन के लिए संकेतों की अपेक्षा करें (एक विशिष्ट चतुष्क के रूप में)।
-
¹⁹F एनएमआर: एकल CF₃ समूह के लिए एक एकल संकेत की अपेक्षा करें।
-
-
इन्फ्रारेड (आईआर) स्पेक्ट्रोस्कोपी: अल्कोहल के लिए एक व्यापक O-H खिंचाव (~3300 सेमी⁻¹) और एल्डिहाइड या एस्टर उत्पादों के लिए एक मजबूत C=O खिंचाव (~1700-1750 सेमी⁻¹) देखें।
निष्कर्ष
2-मेथॉक्सी-5-(ट्राइफ्लोरोमेथिल)बेंजाइल अल्कोहल एक बहुमुखी मध्यवर्ती है जिसे संबंधित बेंजोइक एसिड से कुशलतापूर्वक संश्लेषित किया जा सकता है। यह आसानी से ऑक्सीकरण, ईथरीकरण और एस्टरीकरण प्रतिक्रियाओं से गुजरता है, जिससे यह फार्मास्युटिकल और सामग्री विज्ञान में विभिन्न अनुप्रयोगों के लिए एक मूल्यवान बिल्डिंग ब्लॉक बन जाता है। इस गाइड में दिए गए प्रोटोकॉल इन परिवर्तनों को करने के लिए विश्वसनीय और पुनरुत्पादनीय तरीके प्रदान करते हैं। सभी रासायनिक प्रक्रियाओं के साथ, उचित सुरक्षा प्रक्रियाओं का पालन करना और परिणामों को मान्य करने के लिए पूरी तरह से विश्लेषणात्मक लक्षण वर्णन करना सर्वोपरि है।
संदर्भ
-
2-fluoro-5-(trifluoromethoxy)benzyl alcohol Safety Data Sheet. (n.d.). Acdlabs. Retrieved from [Link]
-
2-Chloro-5-(trifluoromethyl)benzyl alcohol Safety Data Sheet. (n.d.). Apollo Scientific.
-
Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2020). Google Patents. Retrieved from
-
2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol Safety Data Sheet. (2016). SynQuest Laboratories.
-
2-(Trifluoromethyl)benzyl alcohol Safety Data Sheet. (2024). Fisher Scientific.
-
Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). dCollection at UNIST.
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Beilstein Journal of Organic Chemistry.
-
Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (n.d.). Skyray Instrument.
-
Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones. (n.d.). ACS Publications.
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information for Suzuki-Miyaura Cross-Coupling. (n.d.). ACS Publications.
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). National Institutes of Health. Retrieved from [Link]
-
Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidation of different benzyl alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidation of Benzylic Alcohols to Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). National Institutes of Health. Retrieved from [Link]
-
Benzyl alcohol analysis method. (n.d.). OSHA.
-
Benzyl Alcohol, NF. (2016). US Pharmacopeia.
-
Intermolecular etherification of benzyl alcohols with alkanols. (n.d.). ResearchGate. Retrieved from [Link]
-
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol. (n.d.). Benchchem.
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2025). ResearchGate. Retrieved from [Link]
-
Method for etherifying a benzyl alcohol, resulting products and applications. (2002). Google Patents. Retrieved from
-
Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. (2024). National Institutes of Health. Retrieved from [Link]
-
Preparation method of methoxybenzyl ester. (2008). Google Patents. Retrieved from
Sources
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- 15. ewai-group.com [ewai-group.com]
Application Note & Scale-Up Protocol: Robust Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Abstract & Significance
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of high-value pharmaceutical and agrochemical compounds. Its structural motifs—a methoxy group and a trifluoromethyl group—are frequently employed by medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability. The increasing demand for this intermediate necessitates a scalable, safe, and economically viable synthetic process. This document provides a comprehensive guide for the scale-up synthesis from 2-Methoxy-5-(trifluoromethyl)benzoic acid, focusing on a robust reduction methodology. We delve into the chemical rationale, provide a detailed step-by-step protocol suitable for kilogram-scale production, and address critical safety and handling considerations.
Strategic Approach: Selection of a Scalable Reduction Chemistry
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF) are effective at the lab scale, their application in large-scale industrial processes presents significant challenges.[1][2][3] LiAlH₄ reacts violently with water and requires scrupulously dry, non-protic solvents, posing a considerable fire risk during both reaction and workup.[3][4] Borane complexes are often more expensive and require specialized handling for the associated flammable gases.
For a process to be considered robust and scalable, safety, cost, and operational simplicity are paramount. Therefore, we have selected Sodium Borohydride (NaBH₄) as the core reagent. By itself, NaBH₄ is typically too mild to reduce carboxylic acids efficiently.[1][4] However, its reactivity can be significantly enhanced through the use of an activating agent. This strategy leverages the favorable safety profile and lower cost of NaBH₄ while achieving the desired chemical transformation efficiently.
The chosen method involves the in-situ generation of a more potent reducing species from NaBH₄ and an activator, such as iodine or a Lewis acid. This approach avoids the handling of highly pyrophoric reagents while providing excellent yields. The mechanism involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydride.[5]
Process Workflow Diagram
The following diagram outlines the key stages of the scale-up synthesis process, from reactor preparation to final product analysis.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol details the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol.
Materials & Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | >98% | Sigma-Aldrich | 4864-01-1[6] |
| Sodium Borohydride (NaBH₄) | >98%, powder | Sigma-Aldrich | 16940-66-2 |
| Iodine (I₂) | ACS Reagent | Sigma-Aldrich | 7553-56-2 |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | 109-99-9 |
| Ethyl Acetate (EtOAc) | ACS Reagent | Sigma-Aldrich | 141-78-6 |
| Methanol (MeOH) | ACS Reagent | Sigma-Aldrich | 67-56-1 |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Sigma-Aldrich | 7647-01-0 |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous Solution | Lab Prepared | 7772-98-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared | 144-55-8 |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 |
-
Primary Equipment:
-
20 L glass-lined reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
10 L dropping funnel.
-
Process chiller capable of maintaining 0 °C.
-
Large-scale rotary evaporator.
-
Vacuum distillation setup.
-
Reaction Parameters
| Component | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | 220.15 | 4.54 | 1.0 | 1.00 kg |
| Sodium Borohydride (NaBH₄) | 37.83 | 13.62 | 3.0 | 515 g |
| Iodine (I₂) | 253.81 | 5.00 | 1.1 | 1.27 kg |
| Tetrahydrofuran (THF) | - | - | - | 10 L |
| Product (Theoretical) | 206.16 | 4.54 | - | 936 g |
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean and dry. Assemble all glassware and purge the system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Reactants: Charge 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.00 kg, 4.54 mol) into the reactor. Add anhydrous THF (5 L) via cannula transfer. Begin stirring at 150 RPM to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using the process chiller.
-
Addition of Sodium Borohydride: In a separate dry flask under nitrogen, carefully prepare a slurry of sodium borohydride (515 g, 13.62 mol) in anhydrous THF (2 L). Transfer this slurry to the dropping funnel. Add the NaBH₄ slurry dropwise to the cold, stirred solution in the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Iodine Activator: In a separate dry flask, dissolve iodine (1.27 kg, 5.00 mol) in anhydrous THF (3 L). Transfer this solution to the dropping funnel. Add the iodine solution dropwise to the reaction mixture over 2-3 hours. Maintain the internal temperature between 0-5 °C. A vigorous evolution of hydrogen gas will be observed; ensure adequate venting through a bubbler. The dark color of iodine should dissipate as it is consumed.
-
Reaction Completion: After the iodine addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, let the mixture slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Quenching (CRITICAL STEP): Cool the reactor back down to 0-5 °C. Slowly and carefully add methanol (1 L) dropwise via the addition funnel to quench any unreacted hydride. Significant hydrogen evolution will occur. Control the addition rate to manage the effervescence. After the initial vigorous reaction subsides, slowly add water (2 L), followed by 2M HCl (2 L) until the pH is ~2-3.
-
Work-up and Extraction:
-
Transfer the biphasic mixture to a large separatory funnel.
-
If any iodine color persists, add saturated sodium thiosulfate solution until the mixture is colorless.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil/solid by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a white solid or colorless liquid.[7]
-
Analysis and Yield: The final product should be analyzed for identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. A typical yield for this process is 85-95%.
Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable during scale-up operations.
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with protic solvents (water, alcohols, acids) or even atmospheric moisture.[8][9] Handle only in a dry, well-ventilated area or glovebox.[10] Store in a tightly sealed container away from moisture.[9]
-
Hydrogen Gas Evolution: The reaction and subsequent quenching steps generate large volumes of flammable hydrogen gas. The entire procedure must be conducted in a walk-in fume hood or a reactor bay with high-capacity ventilation to prevent the accumulation of an explosive atmosphere.[11] All equipment must be properly grounded to prevent static discharge.
-
Exothermic Reaction: The addition of NaBH₄ and the quenching process are exothermic. Maintain strict temperature control with an efficient cooling system and slow, controlled addition of reagents to prevent a thermal runaway.
-
Personal Protective Equipment (PPE): At all times, personnel must wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10][12]
-
Spill & Emergency Procedures: In case of a NaBH₄ spill, do NOT use water.[8] Sweep up the solid material into a dry container. For fires involving hydrides, use a Class D fire extinguisher (dry powder, e.g., sand or sodium carbonate). Keep emergency eyewash and safety showers readily accessible.[10][11]
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically targeting >98%.
References
- National Center for Biotechnology Information. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. PubMed Central.
- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
- The Ohio State University, Department of Chemistry. (n.d.). Sodium Borohydride SOP.
- University of California. (2012). Sodium borohydride - Standard Operating Procedure. UC Center for Laboratory Safety.
- ResearchGate. (n.d.). Reduction of carboxylic acids to aldehydes and overreduction to alcohols.
- Szabo-Scandic. (n.d.). Sodium borohydride Safety Data Sheet.
- ACS Publications. (2022). Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Alcohols by a Dual Bulky Transition-Metal Complex/Lewis Acid Catalyst. ACS Catalysis.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride.
- ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- ResearchGate. (2015). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
- Reddit. (2019). How to perform reduction of carboxylic acids to primary alcohols in the lab?.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4.
- University Course Material. (n.d.). Sodium Borohydride Reduction of Benzoin.
- Beijing Physical and Chemical Analysis and Testing Center. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
- OSHA. (n.d.). Benzyl alcohol - Method PV2009.
- Sigma-Aldrich. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoic acid.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 [sigmaaldrich.com]
- 7. This compound | 685126-89-0 [sigmaaldrich.com]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. wcu.edu [wcu.edu]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. ewai-group.com [ewai-group.com]
Catalytic reactions involving 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
An Application Guide to the Catalytic Chemistry of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Introduction: A Versatile Fluorinated Building Block
This compound is a key intermediate in modern synthetic chemistry, particularly valued in the fields of drug discovery and agrochemical development. Its structure is distinguished by three key features: a reactive benzylic alcohol, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (-CF3) group. This unique electronic and functional arrangement makes it a versatile substrate for a variety of catalytic transformations. The -CF3 group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.
This guide provides an in-depth exploration of the primary catalytic reactions involving this alcohol, offering detailed protocols and mechanistic insights for researchers and process chemists. We will delve into selective oxidation, catalytic hydrogenation and hydrogenolysis, and advanced C-O bond cross-coupling reactions, providing a practical framework for its application in complex molecule synthesis.[1]
Catalytic Selective Oxidation to 2-Methoxy-5-(trifluoromethyl)benzaldehyde
The selective oxidation of the benzylic alcohol to its corresponding aldehyde is arguably the most fundamental and crucial transformation of this substrate. The resulting aldehyde, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, is a versatile precursor for imines, esters, and other functional groups essential for building molecular complexity. The primary challenge is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid.
Scientific Rationale & Catalyst Systems
Traditional oxidation methods often rely on stoichiometric, hazardous heavy-metal reagents like pyridinium chlorochromate (PCC).[2] Modern catalytic approaches offer greener, more efficient, and highly selective alternatives.
-
Photocatalysis: This green chemistry approach utilizes a photocatalyst, such as Eosin Y, and visible light (e.g., blue LEDs) to activate molecular oxygen (O2) as the terminal oxidant.[3][4] The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance. The mechanism often involves a hydrogen atom transfer process from the alcohol to the excited photocatalyst.[3]
-
Metal-Catalyzed Aerobic Oxidation: Bimetallic nanoparticles, particularly gold-palladium (Au-Pd) supported on carbon, have shown exceptional activity for the aerobic oxidation of benzyl alcohols.[5][6] The synergistic effect between the two metals facilitates the reaction under mild, base-free conditions.[5] Other systems may employ catalysts based on Ruthenium or Copper.[7][8]
-
Alternative Methods: Other effective systems include using trichloroisocyanuric acid (TCCA), often with a TEMPO co-catalyst, which allows for highly chemoselective oxidation at room temperature.[7]
The presence of the electron-withdrawing -CF3 group can influence reaction rates, sometimes leading to lower conversions compared to electron-rich benzyl alcohols.[9] Careful optimization of catalyst loading and reaction time is therefore critical.
Experimental Protocol: Photocatalytic Aerobic Oxidation
This protocol describes a general, metal-free method for the selective oxidation of this compound using Eosin Y as a photocatalyst.
Materials:
-
This compound
-
Eosin Y (photocatalyst, ~1-2 mol%)
-
Acetonitrile (CH3CN) or suitable organic solvent
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer
-
Oxygen balloon
-
Blue LED light source (e.g., 30W array)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and Eosin Y (0.01-0.02 eq) in acetonitrile.
-
Oxygenation: Seal the flask and purge with oxygen gas from a balloon for 5-10 minutes while stirring. Maintain a positive pressure of oxygen with the balloon for the duration of the reaction.
-
Irradiation: Place the stirring reaction mixture approximately 2-5 cm from a blue LED light source. Ensure the reaction is not overheating; a small fan can be used for cooling if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure 2-Methoxy-5-(trifluoromethyl)benzaldehyde.
Data Presentation: Oxidation Conditions
| Parameter | Photocatalytic Method | Metal-Catalyzed Method (Au-Pd/C) |
| Catalyst | Eosin Y | 1% Au-Pd on Activated Carbon |
| Catalyst Loading | 1-2 mol% | 1 mol% |
| Oxidant | Molecular Oxygen (O₂) | Molecular Oxygen (O₂) |
| Solvent | Acetonitrile | p-Xylene or Toluene |
| Temperature | Room Temperature (~25-40°C) | 80-100 °C |
| Time | 4-24 hours | 2-12 hours |
| Expected Yield | Moderate to Excellent (60-90%)[3] | Good to Excellent (>80%)[5] |
| Selectivity | High (>95% for aldehyde)[3] | High (>95% for aldehyde) |
Note: Yields are estimates based on general benzyl alcohol oxidations; optimization for this specific substrate is recommended.
Visualization: Oxidation Workflow
Caption: Workflow for Photocatalytic Oxidation.
Catalytic Hydrogenation & Hydrogenolysis
Catalytic hydrogenation offers two distinct synthetic pathways for this compound: cleavage of the benzylic C-O bond (hydrogenolysis) or saturation of the aromatic ring (ring hydrogenation). The choice of catalyst is paramount in directing the reaction towards the desired product.
Scientific Rationale & Catalyst Systems
-
Hydrogenolysis (Deoxygenation): This reaction cleaves the C-O bond to furnish 2-methoxy-5-(trifluoromethyl)toluene. It is a powerful method for removing the hydroxyl functionality. Palladium on carbon (Pd/C) is the quintessential catalyst for this transformation.[10] The reaction can be performed under a hydrogen gas atmosphere or, more conveniently, via catalytic transfer hydrogenation (CTH), using hydrogen donors like 2-propanol or formic acid.[11]
-
Ring Hydrogenation: This process reduces the aromatic ring to yield [2-Methoxy-5-(trifluoromethyl)cyclohexyl]methanol. Catalysts such as Rhodium (Rh) or Platinum (Pt) are generally more effective for aromatic ring saturation, often requiring higher pressures and temperatures.[12][13] Using these catalysts can sometimes lead to mixtures of products, as catalyst deactivation by intermediate aldehydes can be an issue.[12]
Experimental Protocol: Catalytic Transfer Hydrogenolysis
This protocol details the removal of the hydroxyl group using Pd/C and a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
2-Propanol (Hydrogen donor and solvent)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
-
Celite™ or other filtration aid
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 10% Pd/C (5-10 wt% of the substrate).
-
Add Solvent/Donor: Add a sufficient amount of 2-propanol to dissolve the substrate and create a stirrable slurry.
-
Inert Atmosphere: Flush the flask with an inert gas (N2 or Ar).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC until the starting material has been fully consumed.
-
Filtration: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of 2-propanol or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil can be purified by chromatography if necessary.
Data Presentation: Hydrogenation Conditions
| Reaction Type | Catalyst | Hydrogen Source | Solvent | Temperature | Product |
| Hydrogenolysis | 10% Pd/C | 2-Propanol | 2-Propanol | Reflux (~82°C) | 2-Methoxy-5-(trifluoromethyl)toluene |
| Ring Hydrogenation | Rh/C or PtO₂ | H₂ gas (high pressure) | Methanol/Acetic Acid | 25-90°C | [2-Methoxy-5-(trifluoromethyl)cyclohexyl]methanol |
Visualization: Hydrogenation Pathways
Caption: Divergent Pathways in Catalytic Hydrogenation.
Catalytic C-O Bond Cross-Coupling
A more advanced application involves the direct use of the benzylic alcohol in C-C bond-forming reactions, bypassing the need to first convert it into a halide or triflate. This strategy leverages the activation of the C-O bond for cross-coupling.
Scientific Rationale & Catalyst Systems
The direct arylation of benzyl alcohols via a Suzuki-Miyaura type coupling is an atom- and step-economical method for synthesizing diarylmethanes.[14] This transformation is typically achieved using a palladium catalyst, such as Pd(PPh3)4, which can activate the C-O bond for reaction with an arylboronic acid.[14] More recent developments have also employed cobalt-based catalysts for similar dehydroxylative cross-couplings with aryl chlorides.[15] These methods are highly valuable for late-stage functionalization in complex syntheses.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh3)4 (Palladium catalyst, 2-5 mol%)
-
Anhydrous base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup (N2 or Ar)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the Pd(PPh3)4 catalyst (0.05 eq).
-
Add Solvent: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with stirring.
-
Monitoring: Monitor the formation of the diarylmethane product by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualization: Cross-Coupling Reaction Scheme
Caption: General Scheme for Suzuki-Miyaura C-O Coupling.
Conclusion
This compound is a highly adaptable synthetic intermediate whose reactivity can be precisely controlled through the strategic selection of a catalytic system. From selective oxidation to form valuable aldehydes, to divergent hydrogenation for deoxygenation or ring saturation, and finally to modern C-O cross-coupling reactions, this building block provides chemists with a powerful tool for the efficient construction of complex fluorinated molecules. The protocols and insights provided herein serve as a foundational guide for harnessing its full synthetic potential.
References
- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Green Chemistry, University of Oregon.
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.The Journal of Organic Chemistry, 88, 4765-4769.
- A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid.
- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.Canadian Science Publishing.
- Nishimura, S., & Hama, M. (1966). Hydrogenation of Benzyl Alcohol with Platinum Metal Catalysts.Bulletin of the Chemical Society of Japan.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.ACS Omega. (2020).
- Catalytic hydrogenation of benzyl alcohol to cyclohexylmethanol.Polish Journal of Applied Chemistry. (1998).
- Photocatalytic oxidation of para-substituted benzyl alcohol derivatives.
- Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valoris
- Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides.PubMed Central.
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium c
- Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism.MDPI.
- 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.MySkinRecipes.
Sources
- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Determination of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Scientific Discovery
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the absolute purity of a chemical entity is paramount. For a compound such as 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of various active pharmaceutical ingredients and specialty materials, even minute impurities can significantly alter biological activity, reaction kinetics, and final product specifications. This guide provides a comprehensive overview of robust analytical methodologies for the stringent purity assessment of this compound, ensuring the reliability and reproducibility of your research and development endeavors.
The unique structure of this compound, featuring a methoxy group, a trifluoromethyl group, and a benzyl alcohol moiety, necessitates a multi-pronged analytical approach. The presence of the trifluoromethyl group, in particular, offers a unique analytical handle that can be effectively exploited by specific spectroscopic techniques. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, explaining the rationale behind each method and providing actionable, step-by-step instructions.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is an indispensable technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the main component from potential starting materials, by-products, and degradation products.
Causality Behind Experimental Choices:
A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and separation of moderately polar aromatic compounds like the target analyte. The mobile phase, a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid), allows for the elution of a wide range of compounds with varying polarities. The acid is crucial for protonating silanol groups on the stationary phase, reducing peak tailing and improving peak shape. UV detection is chosen due to the aromatic nature of the molecule, which imparts strong chromophores.
Detailed Experimental Protocol: HPLC
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. It is particularly well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.
Causality Behind Experimental Choices:
A low-polarity capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of compounds based on their boiling points. The temperature programming of the GC oven allows for the sequential elution of compounds with different volatilities. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification. Selective Ion Monitoring (SIM) can be employed for enhanced sensitivity and quantitative accuracy.
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Methanol or Dichloromethane (GC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST).
Visualizing the GC-MS Workflow
Caption: GC-MS workflow for purity and impurity ID.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
The presence of a trifluoromethyl (-CF₃) group in this compound provides a unique opportunity for a highly accurate and precise purity determination using ¹⁹F qNMR. This technique is a primary analytical method as it is not dependent on a reference standard of the analyte itself.[1][2][3]
Causality Behind Experimental Choices:
¹⁹F NMR is an ideal tool for this molecule due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity.[1] The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, a common issue in ¹H NMR.[1][2] By using a certified internal standard of known purity containing a fluorine signal, the absolute purity (w/w %) of the analyte can be determined by comparing the integral of the analyte's -CF₃ signal to that of the internal standard.
Detailed Experimental Protocol: ¹⁹F qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
-
Certified internal standard (e.g., trifluorotoluene or another suitable fluorinated compound with a known purity and a non-overlapping signal).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into an NMR tube.
-
Accurately weigh a known amount of the certified internal standard (e.g., 10 mg) into the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the standard are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signal corresponding to the -CF₃ group of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Quantitative Data Summary
| Parameter | Analyte (this compound) | Example Internal Standard (Trifluorotoluene) |
| Molecular Weight (MW) | 206.16 g/mol | 146.11 g/mol |
| Number of Fluorine Nuclei (N) | 3 | 3 |
| Expected ¹⁹F Chemical Shift | Dependent on spectrometer and reference | Dependent on spectrometer and reference |
Visualizing the qNMR Logic
Caption: Logic flow for absolute purity by qNMR.
Conclusion and Recommendations
For a comprehensive and reliable assessment of this compound purity, a combination of these analytical techniques is recommended. HPLC provides an excellent overview of the purity profile and is ideal for routine quality control. GC-MS is invaluable for identifying volatile impurities and providing orthogonal structural confirmation. Finally, ¹⁹F qNMR offers a highly accurate and precise method for determining the absolute purity of the material, serving as a primary method for qualifying reference standards. By employing these methods, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- ChemRxiv. (2022). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.
- Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.
- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
- PMC - NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- BenchChem. (2025). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
- PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
- Sigma-Aldrich. (n.d.). This compound.
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- East & West Analytical Instruments, Inc. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
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Application Notes & Protocols: 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol in Organic Synthesis
Introduction: A Fluorinated Building Block of Strategic Importance
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing high-performance materials and therapeutic agents. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] 2-Methoxy-5-(trifluoromethyl)benzyl alcohol emerges as a highly valuable and versatile building block, offering a synthetically accessible entry point to a diverse array of more complex, fluorinated molecules. Its structure is distinguished by a reactive primary alcohol for subsequent elaboration, a trifluoromethyl group for imparting unique physicochemical properties, and a methoxy group which can influence the electronic character of the aromatic ring.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and validated protocols for its key transformations. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this building block in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 685126-89-0 | [2][3] |
| Molecular Formula | C₉H₉F₃O₂ | [2] |
| Molecular Weight | 206.16 g/mol | [2] |
| Appearance | Liquid | [N/A] |
| Purity | Typically ≥97% | |
| Storage | Store in a cool, dry place | [N/A] |
Core Synthetic Transformations & Protocols
This compound serves as a precursor to a variety of key intermediates, primarily through reactions at its benzylic alcohol moiety. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the benzylic position, a factor to be considered in reaction design.
Oxidation to 2-Methoxy-5-(trifluoromethyl)benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehyde is a versatile intermediate for a wide range of C-C bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol reactions. For the oxidation of this compound, mild conditions are preferable to avoid over-oxidation to the carboxylic acid.
The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[4][5] This method is particularly well-suited for substrates with sensitive functional groups as it is conducted at low temperatures (-78 °C) and avoids the use of heavy metals.[4] The trifluoromethyl group is stable under these conditions.
Alternatively, Pyridinium Chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[6][7] The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM).
Caption: Workflow for the Swern oxidation of this compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol).
-
Activator Addition: Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.5 equivalents).
-
DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Slowly add triethylamine (TEA, 5.0 equivalents) to the reaction mixture. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Methoxy-5-(trifluoromethyl)benzaldehyde.
| Reagent/Condition | Typical Parameters | Rationale/Notes |
| Oxidant | DMSO/Oxalyl Chloride | Mild, high-yielding, avoids heavy metals.[4] |
| Base | Triethylamine (TEA) | Non-nucleophilic hindered base to promote elimination. |
| Temperature | -78 °C | Critical for the stability of the reactive intermediates. |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reagents. |
| Expected Yield | >90% (based on similar substrates) | High efficiency is typical for Swern oxidations. |
Halogenation to 2-Methoxy-5-(trifluoromethyl)benzyl Halides
Conversion of the benzylic alcohol to a benzyl halide transforms it into an excellent electrophile for nucleophilic substitution and a suitable partner for various cross-coupling reactions. Benzyl chlorides and bromides are common intermediates in pharmaceutical and agrochemical synthesis.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of primary alcohols to chlorides.[8] The reaction proceeds via an intermediate chlorosulfite ester. The mechanism can be influenced by the solvent and reaction conditions, but for primary benzylic alcohols, an Sₙ2-type mechanism is generally favored, leading to the corresponding benzyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent.[8]
Caption: Workflow for the chlorination of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 0.5 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via a syringe. A catalytic amount of DMF (e.g., 1 drop) can be added.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-(trifluoromethyl)benzyl chloride, which can often be used in the next step without further purification.
| Reagent/Condition | Typical Parameters | Rationale/Notes |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Readily available and effective. Gaseous byproducts (SO₂, HCl) are easily removed.[8] |
| Catalyst (optional) | DMF | Accelerates the reaction via the Vilsmeier reagent.[8] |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction and minimizes side reactions. |
| Solvent | Anhydrous Dichloromethane | Common inert solvent for this transformation. |
| Expected Yield | >95% (based on similar substrates) | This conversion is typically very efficient. |
Etherification via Williamson Ether Synthesis
The formation of benzyl ethers is a common strategy for protecting hydroxyl groups or for synthesizing molecules with specific ether linkages. The Williamson ether synthesis is a robust and versatile method for this purpose.
The Williamson ether synthesis is a classic Sₙ2 reaction involving an alkoxide nucleophile and an alkyl halide electrophile.[3] In this application, this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. The use of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal for Sₙ2 reactions.
Caption: Workflow for the Williamson ether synthesis.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF (0.3 M).
-
Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: To the resulting alkoxide solution, add the desired alkyl halide (e.g., methyl iodide, 1.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired benzyl ether.
| Reagent/Condition | Typical Parameters | Rationale/Notes |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |
| Electrophile | Primary Alkyl Halide (e.g., CH₃I) | Sₙ2 reaction is most efficient with unhindered electrophiles. |
| Temperature | 0 °C to Room Temperature | Controls the rate of deprotonation and subsequent alkylation. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents favor Sₙ2 reactions. |
| Expected Yield | >90% (based on similar substrates) | Generally a high-yielding reaction. |
Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C(sp²)-C(sp³) bonds. By first converting this compound to its corresponding benzyl bromide (as described in section 2), it can be coupled with a variety of aryl or vinyl boronic acids or their esters.
The palladium-catalyzed Suzuki-Miyaura coupling of benzyl halides with organoboron reagents is a cornerstone of modern synthetic chemistry for the construction of diarylmethanes, which are prevalent motifs in pharmaceuticals.[4] The catalytic cycle involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like homocoupling.[4]
Caption: General workflow for the Suzuki-Miyaura cross-coupling of a benzyl halide.
-
Reaction Setup: To a Schlenk flask, add 2-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the diarylmethane derivative.
| Component | Typical Parameters | Rationale/Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Common and effective palladium sources.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Boron Reagent | Arylboronic Acid/Ester | Stable and commercially available coupling partners. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system is common for Suzuki couplings. |
| Expected Yield | 60-90% (based on similar substrates) | Yields can vary depending on the coupling partners. |
Conclusion
This compound is a strategically important building block that provides a reliable and versatile platform for the synthesis of complex fluorinated molecules. The protocols detailed in this application note for its oxidation, halogenation, etherification, and C-C bond formation represent fundamental and robust transformations that can be readily implemented in a research or process development setting. By understanding the reactivity of this compound and applying the appropriate synthetic methodologies, chemists can efficiently access a wide range of valuable intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials.
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- Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
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- transition metal-free amino-cyclization for the synthesis of saturated azaheterocycles. DR-NTU, Nanyang Technological University. [URL: https://dr.ntu.edu.sg/bitstream/10356/65389/1/final%20thesis.pdf]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. EP0004447A2. [URL: https://patents.google.
- Benzaldehyde derivative and process for its preparation. European Patent Office. EP 0145334 A2. [URL: https://data.epo.org/publication-server/document?i=EP0145334A2.pdf&pn=EP0145334A2&ki=A2]
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- Chemical Process. Google Patents. US 7,393,962 B2. [URL: https://patents.google.
- (No Title). Google Patents. US 6,395,916 B1. [URL: https://patents.google.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents. CN102351620A. [URL: https://patents.google.
- Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-08). [URL: https://www.inno-pharmchem.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630501/]
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. (2020-09-05). [URL: https://www.youtube.
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/]
- (No Title). Google Patents. US 4,331,821. [URL: https://patents.google.
- 4 - Supporting Information. [Source not further specified]. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc01841a#!divAbstract]
- 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. (2020-05-30). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Ethers_Epoxides_and_Sulfides/15.03%3A_The_Williamson_Ether_Synthesis]
- Williamson ether synthesis (video). Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/synthesis-of-ethers/v/williamson-ether-synthesis]
- Swern Oxidation Proceedure. MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/suppmnt2.htm]
- What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. Guidechem. [URL: https://www.guidechem.com/cas-86/86178-01-8.html]
- Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. (2011-09-09). [URL: https://www.masterorganicchemistry.
- Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents. CN103450013A. [URL: https://patents.google.
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/476274]
- Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. (2023-01-22). [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch)/Chapters/Chapter_12%3A_Oxidation_and_Reduction/12.
- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. (2019-06-05). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/10%3A_Substitution_and_Elimination_Reactions_Part_II/10.09_Reactions_of_Alcohols_with_Thionyl_Chloride]
- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde 145742-65-0. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/M2250]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/synthesis-let/suzuki-miyaura-cross-coupling-reaction-01]
- Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. (2023-10-28). [URL: https://www.youtube.
- B-Alkyl Suzuki Couplings. Macmillan Group. (2005-02-16). [URL: https://macmillan.princeton.edu/wp-content/uploads/2019/02/DAB-G5-021605.pdf]
- Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Source not further specified]. (2025-01-08). [URL: https://www.iasj.net/iasj/download/c73177659424e8e5]
- Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-Miyaura-cross-coupling-of-unprotected-with-Gong-Chen/e0452f1e843283282247f12e2c2f605a5a92a549]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of both a methoxy and a trifluoromethyl group on the benzene ring imparts unique electronic properties that are often sought after in medicinal chemistry. The successful and high-yield synthesis of this alcohol is therefore a critical step in many research and development pipelines.
This guide will primarily focus on the most common and reliable synthetic route: the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid. We will also address potential alternative methods and the common pitfalls associated with them.
Core Synthesis Pathway: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
The reduction of the parent carboxylic acid is the most direct and widely applicable method for preparing this compound. The general transformation is illustrated below:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: Choosing the Right Reducing Agent
Question: I am planning to reduce 2-Methoxy-5-(trifluoromethyl)benzoic acid. Should I use sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or a borane complex (e.g., BH₃•THF)?
Answer: This is a critical decision that directly impacts the success of your synthesis. Here’s a breakdown of the options:
-
Sodium Borohydride (NaBH₄): This reagent is generally not effective for the reduction of carboxylic acids to alcohols.[1] It is a mild reducing agent primarily used for aldehydes and ketones. Attempting this reduction with NaBH₄ will likely result in a very low yield or no reaction at all.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent and is highly effective for converting carboxylic acids to primary alcohols.[1][2] However, its high reactivity also presents challenges. It reacts violently with water and other protic solvents, requiring strictly anhydrous conditions.[2] The workup procedure can also be more complex.
-
Borane Complexes (BH₃•THF or BH₃•DMS): Borane complexes are the recommended choice for this transformation due to their high selectivity for carboxylic acids.[3] They are less reactive than LiAlH₄, making them safer and easier to handle. A well-established procedure for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, utilizes a borane-tetrahydrofuran complex to achieve an 85% yield, demonstrating the efficacy of this approach.[4]
Expert Insight: While LiAlH₄ is a viable option, the superior safety profile and selectivity of borane complexes make them the preferred reagent for this synthesis, especially at larger scales. The reaction with borane is also less likely to affect other functional groups that might be present on more complex substrates.
Comparative Data of Common Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield | Key Considerations |
| BH₃•THF | THF | 0 to reflux | 1-4 hours | High (e.g., 85% for a similar substrate[4]) | Recommended method. Selective and relatively safe. |
| LiAlH₄ | Anhydrous Ether or THF | 0 to reflux | 1-12 hours | High (>90%) | Highly reactive; requires strict anhydrous conditions.[2] |
| NaBH₄ | Alcohols, THF, Water | Room Temp. | 24+ hours | Very Low to None | Not suitable for carboxylic acid reduction.[1] |
FAQ 2: Low or No Product Yield
Question: I attempted the reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid with BH₃•THF, but my yield is very low. What could have gone wrong?
Answer: Low yield in a borane reduction of a carboxylic acid can often be traced back to a few key factors:
-
Reagent Quality: Borane-THF solutions can degrade over time, especially if not stored properly under an inert atmosphere. Ensure you are using a fresh or properly stored solution. It's good practice to titrate old bottles of BH₃•THF to determine the active concentration.
-
Reaction Stoichiometry: For the reduction of a carboxylic acid, at least 1.33 equivalents of BH₃ are theoretically required. However, it is common practice to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion. For the analogous 2-chloro-5-(trifluoromethyl)benzoic acid, a 2:1 molar ratio of BH₃•THF to the carboxylic acid was used successfully.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you can try gentle heating (refluxing in THF) to drive it to completion.[4]
-
Workup Issues: The workup procedure is crucial for isolating the product. After the reaction is complete, the borate ester intermediate must be hydrolyzed to release the alcohol. This is typically done by carefully quenching the reaction with an alcohol (like methanol) followed by an acidic workup (e.g., with dilute HCl).[4] Insufficient hydrolysis can lead to loss of product.
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
FAQ 3: Presence of Impurities in the Final Product
Question: After purification, I still see impurities in my NMR spectrum. What are the likely side products and how can I avoid them?
Answer: The most common impurities in this synthesis are unreacted starting material and over-reduction products.
-
Unreacted 2-Methoxy-5-(trifluoromethyl)benzoic Acid: This is the most common impurity and is usually a result of an incomplete reaction. As mentioned in FAQ 2, ensure you are using a sufficient excess of a high-quality reducing agent and that the reaction has gone to completion. The starting material can usually be removed by a basic wash (e.g., with aqueous sodium bicarbonate) during the workup, as the acidic starting material will be deprotonated and move to the aqueous layer, while the neutral alcohol product remains in the organic layer.
-
Over-reduction Products: While less common with borane, very harsh conditions or the use of extremely powerful reducing agents could potentially lead to the reduction of the aromatic ring (Birch-type reduction) or cleavage of the methoxy group. However, these are generally not observed under standard borane or LiAlH₄ reduction conditions for this type of substrate.
-
Borate Esters: If the workup is not performed correctly, you may have residual borate esters in your product. These can often be removed by co-evaporation with methanol.
Purification Strategy:
-
Aqueous Workup: After quenching the reaction, perform an extractive workup. Washing the organic layer with a mild base like saturated aqueous sodium bicarbonate will remove any unreacted carboxylic acid.
-
Silica Gel Chromatography: If impurities persist, column chromatography on silica gel is a very effective method for purifying benzyl alcohols. A gradient of ethyl acetate in hexanes is a good starting point for elution.[5]
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid with BH₃•THF
This protocol is adapted from a reliable procedure for a structurally similar compound and is expected to give a high yield of the desired product.[4]
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (2.0 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
-
Acidification and Extraction: Slowly add 6 M HCl to the mixture. Add water and extract the product with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by silica gel column chromatography if necessary.
Characterization of this compound
-
Appearance: Expected to be a solid or oil.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group, the methoxy group, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Expect signals for the aromatic carbons (including the carbon attached to the CF₃ group, which may show a quartet due to C-F coupling), the benzylic carbon, and the methoxy carbon.
-
IR Spectroscopy: Look for a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic protons, and strong C-F stretches typically in the 1100-1300 cm⁻¹ region.
References
- U.S. Patent US3969403A, "Process for preparation of 2-methoxy-3,6-dichloro-benzoic acid," issued July 13, 1976.
- Guidechem. "What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?".
- Guidechem. "What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?".
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Org. Lett.2012, 14 (1), 190–193.
- Supporting Inform
- An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol - Benchchem.
- PrepChem.com. "Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol".
- Cenmed Enterprises. "2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074)".
- U.S. Patent US3523978A, "Process for the purification of benzyl alcohol," issued August 11, 1970.
- Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4".
- Chemguide. "REDUCTION OF CARBOXYLIC ACIDS".
- Sigma-Aldrich. "2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1".
- J&K Scientific. "2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1".
- Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species.
- Chinese Patent CN103274929B, "Preparation method of 2-trifluoromethyl benzoic acid," issued July 22, 2015.
- Supporting Information for a chemical synthesis including NMR data for rel
- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. J. Org. Chem.2004, 69 (18), 6078–6086.
- Organic Synthesis. "Borane Reductions (using BH3.THF or BH3.Me2S, BMS)".
- YouTube. "Spectral analysis practice problem #02 (benzyl alcohol)".
- ResearchGate. "Selected 1H NMR region showing the benzyl alcohol signals found on the...".
Sources
- 1. US3969403A - Process for preparation of 2-methoxy-3,6-dichloro-benzoic acid - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide in-depth troubleshooting, field-proven insights, and detailed analytical protocols to help you navigate the common challenges in the synthesis of this important intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its synthesis is primarily achieved through two main routes: the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid and the nucleophilic addition of a Grignard reagent to 2-methoxy-5-(trifluoromethyl)benzaldehyde. While these methods are generally reliable, they are not without their challenges, often leading to impurities that can complicate purification and impact the quality of the final product. This guide provides a comprehensive overview of the common impurities, their mechanisms of formation, and strategies for their mitigation and analysis.
Section 1: Synthesis via Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
The reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid is a common and efficient method for the preparation of the corresponding benzyl alcohol. This transformation is typically carried out using hydride-based reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a suitable solvent like Tetrahydrofuran (THF). A similar reduction has been documented for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol using a borane-tetrahydrofuran complex[1].
Troubleshooting and FAQs
Question 1: My reaction is incomplete, and I still have a significant amount of the starting benzoic acid. What could be the issue?
Answer: Incomplete reduction is a common problem and can be attributed to several factors:
-
Insufficient Reducing Agent: Carboxylic acids require a stoichiometric excess of a strong reducing agent like LiAlH₄ for complete conversion[2]. For every mole of carboxylic acid, at least 0.75 moles of LiAlH₄ are theoretically needed, but in practice, a 1.5 to 2-fold excess is recommended to ensure the reaction goes to completion. While NaBH₄ is generally not strong enough to reduce carboxylic acids directly, its reactivity can be enhanced with additives, though LiAlH₄ or borane complexes are more reliable choices for this transformation[2][3].
-
Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. Ensure that the reagent is fresh and has been stored under anhydrous conditions. The solvent (e.g., THF) must also be thoroughly dried before use.
-
Reaction Temperature: While the initial addition of the reducing agent is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
Question 2: I've observed a significant amount of an unknown impurity in my final product. What could it be?
Answer: The most likely impurity, other than the starting material, is the over-reduction product, 2-methoxy-5-(trifluoromethyl)toluene.
-
Mechanism of Formation: While less common with controlled reaction conditions, strong reducing agents like LiAlH₄ can, under harsh conditions (e.g., prolonged reaction times at elevated temperatures), further reduce the benzyl alcohol to the corresponding toluene derivative.
Question 3: How can I best purify my this compound after the reduction reaction?
Answer: A standard workup and purification protocol would involve:
-
Quenching: Carefully and slowly quench the reaction mixture at a low temperature (e.g., 0 °C) by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely destroying the excess hydride and precipitating the aluminum salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Reduction Pathway and Impurity Formation
Caption: Synthetic pathway for the reduction of the benzoic acid to the desired benzyl alcohol and the potential over-reduction impurity.
Section 2: Synthesis via Grignard Reaction
An alternative route to this compound involves the reaction of an organometallic reagent, such as a Grignard reagent, with 2-methoxy-5-(trifluoromethyl)benzaldehyde. This method is a classic carbon-carbon bond-forming reaction, but for the synthesis of the target molecule, a simple reduction of the aldehyde with a hydride reagent is more direct. However, understanding Grignard reactions is crucial as they are a common source of related impurities if the aldehyde is a starting material for other syntheses.
Troubleshooting and FAQs
Question 1: My Grignard reaction with 2-methoxy-5-(trifluoromethyl)benzaldehyde is giving me a complex mixture of products. What are the likely side reactions?
Answer: Grignard reactions are prone to several side reactions, especially with reactive aldehydes[4]:
-
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide used in its preparation, leading to a homocoupled byproduct (R-R)[5]. To minimize this, ensure a slow addition of the halide to the magnesium turnings during the Grignard reagent formation.
-
Reduction of the Aldehyde: If the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to this compound[4]. Using Grignard reagents without β-hydrides (e.g., methylmagnesium bromide) can prevent this.
-
Enolization: While not an issue for benzaldehyde derivatives which lack α-protons, it's a consideration for other aldehyde substrates.
Question 2: I'm having trouble initiating my Grignard reaction. What are the common causes?
Answer: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions[6]:
-
Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can be effective[6].
Visualizing the Grignard Reaction and Side Products
Caption: Desired Grignard reaction pathway and common side reactions leading to impurities.
Section 3: Analytical Methods for Purity Assessment
Accurate determination of the purity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
Impurity Profile Summary
| Impurity Name | Source | Analytical Detection |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Incomplete reduction of starting material | HPLC, NMR |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Oxidation of the final product | HPLC, GC-MS, NMR |
| 2-Methoxy-5-(trifluoromethyl)toluene | Over-reduction of the benzyl alcohol | GC-MS, NMR |
| Biphenyl derivatives (from Grignard) | Wurtz coupling side reaction | GC-MS, HPLC |
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the purity of the final product and detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective. A common starting point is a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile[7][8].
-
Gradient: 30% Acetonitrile to 95% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for identifying volatile impurities and confirming the structure of the main component.
Experimental Protocol:
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methoxy group, and the benzylic CH₂ group. Impurities will present their own unique signals, which can be identified by comparison to reference spectra[10][11][12].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
-
¹⁹F NMR: Fluorine NMR is particularly useful for this molecule due to the trifluoromethyl group. It will show a single peak, and the presence of other fluorine-containing impurities would be readily apparent.
References
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
-
PubChem. 2-methoxy-5-(trifluoromethoxy)benzyl alcohol. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH₄, LiAlH₄. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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- 3. Sodium Borohydride [commonorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 8. Benzyl alcohol | SIELC Technologies [sielc.com]
- 9. ewai-group.com [ewai-group.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Recrystallization of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the purification of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. Recrystallization, while a fundamental and powerful purification technique, often requires nuanced optimization, especially for molecules with diverse functional groups. This document provides foundational knowledge, a detailed experimental protocol, and an in-depth troubleshooting guide to address common challenges encountered during the crystallization of this important intermediate.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses core concepts and common initial inquiries regarding the recrystallization of this compound.
Q1: What are the critical physicochemical properties of this compound for recrystallization?
Understanding the compound's properties is the first step to developing a robust crystallization protocol.
-
Physical Form: Solid at room temperature[1].
-
Molecular Weight: 206.16 g/mol [2].
-
Melting Point: While a specific melting point for this exact isomer is not consistently reported in public literature, structurally similar compounds and vendor specifications suggest it is a low-to-moderate melting solid. This is a critical parameter, as compounds with low melting points are prone to "oiling out" if the solution temperature is above the melting point during precipitation.
-
Polarity & Functional Groups: The molecule possesses a combination of functional groups that dictate its solubility:
-
Polar Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups can participate in hydrogen bonding and dipole-dipole interactions, conferring solubility in polar solvents.
-
Non-polar Groups: The benzene ring and the highly electronegative trifluoromethyl (-CF₃) group contribute to its solubility in non-polar and aromatic solvents through van der Waals forces and potential C-F···π interactions[3].
-
Q2: How do the methoxy and trifluoromethyl groups influence solvent selection?
The dual nature of this molecule is the primary challenge. The principle of "like dissolves like" is a good starting point, but the interplay of the groups requires careful consideration[4].
-
The methoxy and alcohol groups suggest solubility in polar solvents like alcohols (ethanol, methanol, isopropanol) or moderately polar solvents like ethyl acetate and acetone[5].
-
The trifluoromethylphenyl group suggests solubility in aromatic solvents (toluene) or chlorinated solvents (dichloromethane) and limited solubility in non-polar aliphatic hydrocarbons (hexanes, heptane)[3][6].
-
This structural combination makes a two-solvent system a highly effective strategy. A "good" solvent is used to dissolve the compound, followed by the addition of a "poor" or "anti-solvent" to induce crystallization[4].
Section 2: Recommended Recrystallization Protocol & Workflow
This section provides a generalized, yet detailed, starting protocol for the recrystallization of this compound. Optimization will be necessary based on the purity of the starting material and the scale of the experiment.
Solvent System Selection
Choosing the right solvent is the most critical step for a successful recrystallization[7]. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures. Below are recommended starting points for solvent screening.
| Solvent System Type | "Good" Solvent (for Dissolution) | "Poor" Solvent (Anti-solvent) | Rationale & Comments |
| Mixed Non-Polar/Polar | Toluene | Heptane or Hexane | Recommended Start. Toluene's aromaticity effectively dissolves the phenyl ring, while heptane/hexane acts as a potent anti-solvent, inducing crystallization upon addition or slow cooling. |
| Mixed Moderately Polar | Ethyl Acetate | Heptane or Hexane | Good for moderately pure starting material. Ethyl acetate is a versatile solvent, but care must be taken as the compound may have significant solubility even at low temperatures, potentially reducing yield. |
| Single Solvent | Isopropanol (IPA) / Water | (IPA is "good", Water is "poor") | Can be effective, but benzyl alcohols can sometimes form oils in alcohol/water systems. Use with caution and ensure very slow cooling. |
| Single Solvent | Acetonitrile | N/A | Acetonitrile is an excellent solvent for crystallizing compounds with aromatic rings and polar groups. It can sometimes yield high-purity crystals directly upon cooling[6]. |
Step-by-Step Experimental Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen "good" solvent (e.g., Toluene) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the "good" solvent portion-wise until the solid is completely dissolved at or near the solvent's boiling point. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling[8].
-
Hot Filtration (Optional, if insoluble impurities are present): If you observe solid impurities that do not dissolve upon adding more hot solvent, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals[8].
-
Two-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Heptane) dropwise with swirling until a faint, persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the cloudiness, then remove from heat and cool as described above.
-
-
Inducing Crystallization (if necessary): If no crystals form after the solution has reached room temperature, try scratching the inside of the flask just below the surface of the liquid with a glass rod or adding a tiny "seed" crystal of the pure compound.
-
Crystal Maturation: Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold solvent.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or the solvent mixture) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Workflow Diagram
Section 3: Troubleshooting Guide (Q&A Format)
This section provides solutions to specific problems that may arise during the recrystallization process.
Q3: The compound "oiled out" as a liquid instead of forming crystals. What happened and how can I fix it?
Cause: Oiling out occurs when the dissolved solid comes out of solution at a temperature that is above its own melting point. The resulting liquid droplets are essentially an impure molten form of your compound, which often traps impurities and rarely solidifies into a pure crystalline solid. This is a common problem for compounds with low melting points or when the solution is highly concentrated with impurities, which can depress the melting point.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional "good" solvent (10-20% more volume). This lowers the saturation temperature of the solution, so the compound will start to precipitate at a lower temperature, which is hopefully below its melting point.
-
Slow Down the Cooling Rate: Rapid cooling can cause the solution to become supersaturated at a higher temperature. After redissolving the oil, allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.
-
Lower the Initial Dissolution Temperature: Try using a solvent system with a lower boiling point. For example, if you used Toluene (Boiling Point: 111°C), consider trying Ethyl Acetate (BP: 77°C) or Dichloromethane (BP: 40°C) with a suitable anti-solvent.
-
Scratch Vigorously: As the reheated solution cools, vigorously scratch the inner surface of the flask with a glass rod at the liquid-air interface. This can provide nucleation sites and encourage crystal formation over oiling.
Q4: No crystals are forming, even after the solution is cold. What should I do?
Cause: This typically happens for one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but crystal nucleation has not been initiated.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution. This "seed" crystal provides a template for further crystal growth[7].
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent[8]. Gently heat the solution to boil off a portion of the solvent (e.g., 10-25% of the volume). Then, allow the solution to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, then add a drop of the original solvent to clarify and wait for crystals.
-
Cool to a Lower Temperature: Place the flask in a dry ice/acetone bath, but be careful not to freeze the solvent itself. This can sometimes force crystallization, although it may result in smaller, less pure crystals.
Q5: My final crystal yield is very low. What are the likely causes?
Cause: A low yield indicates that a significant amount of the product was lost during the process.
Potential Causes & Solutions:
-
Too Much Solvent: The most common reason for low yield is using too much solvent during the initial dissolution, which keeps a large amount of your product dissolved in the mother liquor even when cold[8]. Solution: Next time, use less solvent. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Premature Crystallization: If performing a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Solution: Ensure the receiving flask and funnel are pre-heated, and perform the filtration as quickly as possible.
-
Washing with a Warm Solvent: Washing the final crystals with a solvent that is not ice-cold will redissolve some of the product. Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Re-evaluate your solvent system through small-scale solubility tests.
Troubleshooting Decision Tree
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. (This is a general reference for the principle, a specific online source for this exact text is not available, but the principle is widely documented in organic chemistry textbooks and lab manuals). A similar online resource is provided here: [Link]
-
PubChem. 2-methoxy-5-(trifluoromethoxy)benzyl alcohol. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Massachusetts Institute of Technology. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]
-
Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]
-
NIST. 2-(Trifluoromethyl)benzyl alcohol. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
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- 2. This compound CAS#: [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. unifr.ch [unifr.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Reactions with 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Last Updated: January 17, 2026
Welcome to the technical support guide for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS 685126-89-0). This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical synthesis with this versatile but electronically complex reagent.
Understanding the Reagent: Electronic Effects at Play
Before troubleshooting, it is crucial to understand the electronic nature of this compound. The benzene ring is substituted with two groups that exert powerful, opposing electronic effects:
-
2-Methoxy Group (-OCH₃): An electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution, primarily through a strong resonance effect (+M).[1] It directs incoming electrophiles to the ortho and para positions.
-
5-(Trifluoromethyl) Group (-CF₃): A potent electron-withdrawing group (EWG) that deactivates the ring, primarily through a strong inductive effect (-I).[2][3][4] It is a meta-director.[2][5]
These competing effects significantly influence the reactivity of both the aromatic ring and the benzylic alcohol functional group. The benzylic carbon is rendered more electron-deficient than in simple benzyl alcohol, which can slow down reactions that involve the formation of a positive charge at this center (e.g., SN1-type reactions) and can affect the rate of oxidation.[6][7]
Caption: Electronic tug-of-war on the benzylic carbon.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete compared to a similar reaction with unsubstituted benzyl alcohol. Why?
A1: The strong electron-withdrawing -CF₃ group deactivates the molecule.[6][7] For reactions like oxidation, this can make the benzylic C-H bond harder to break. For nucleophilic substitutions, it destabilizes any developing positive charge on the benzylic carbon, slowing down SN1 pathways. You may need more forcing conditions (higher temperature, longer reaction time) or a more potent reagent system.
Q2: I'm seeing unexpected side products. What are the likely culprits?
A2: The methoxy group can be a site for side reactions. Under strongly acidic conditions, it can be cleaved to a phenol. The aromatic ring itself, despite being deactivated by the -CF₃ group, can still undergo reactions, especially with highly reactive electrophiles. Always characterize your byproducts to diagnose the issue.
Q3: Is this alcohol particularly sensitive to storage conditions?
A3: Like many benzyl alcohols, it can be slowly oxidized by air to the corresponding aldehyde, 2-Methoxy-5-(trifluoromethyl)benzaldehyde. It is best stored in a tightly sealed container, under an inert atmosphere (Nitrogen or Argon), and protected from light.
Specific Troubleshooting Guides
Scenario 1: Failed Oxidation to the Aldehyde
Q: I tried to oxidize this compound to the aldehyde using a standard PCC/Swern oxidation, but I'm getting low yield and a complex mixture.
A: This is a common issue. The electron-deficient nature of the benzylic position can make oxidation less favorable compared to electron-rich benzyl alcohols.[6][7] Furthermore, standard chromium-based (PCC) or DMSO-based (Swern) oxidations can sometimes be sensitive and lead to side reactions or difficult workups with complex substrates.
Recommended Solution: Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and highly reliable oxidant for converting primary alcohols to aldehydes, especially for sensitive or electronically challenging substrates.[8] It operates under neutral conditions at room temperature, minimizing side reactions.
Troubleshooting Workflow: Oxidation
Caption: Step-by-step troubleshooting for oxidation reactions.
Validated Protocol: DMP Oxidation
-
Setup: To a flame-dried, round-bottom flask under an Argon or Nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous Dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).[9][10] Stir vigorously for 15-30 minutes until the organic layer is clear.
-
Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude aldehyde by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
| Reagent Comparison | Conditions | Pros | Cons |
| PCC | Anhydrous DCM | Inexpensive | Carcinogenic chromium waste; can be acidic |
| Swern Oxidation | Anhydrous DCM, -78 °C | High yields, mild | Requires cryogenic temps; unpleasant odor |
| Dess-Martin (DMP) | Anhydrous DCM, RT | Recommended. Mild, neutral, fast, high yield.[8] | Expensive; byproduct removal can be tricky.[11][12] |
| TEMPO/Bleach | Biphasic (DCM/H₂O) | Catalytic, inexpensive | Can be sensitive to functional groups |
Scenario 2: Failed Esterification or Etherification
Q: My Fischer esterification is giving a very low yield, even with a large excess of the carboxylic acid and a strong acid catalyst.
A: The benzylic alcohol is somewhat sterically hindered by the ortho-methoxy group. More importantly, the electron-withdrawing -CF₃ group destabilizes the carbocation intermediate that can form under strongly acidic conditions, disfavoring SN1-type pathways common in acid-catalyzed reactions.
Recommended Solution: Steglich Esterification or Mitsunobu Reaction
For forming esters or ethers, it is often better to activate the carboxylic acid (for esters) or the alcohol itself (for ethers) under milder, neutral, or basic conditions.
Protocol 1: Steglich Esterification (Ester Formation)
This method uses a coupling agent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), with a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Setup: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM or THF.
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Workup: Filter off the urea byproduct (if using DCC). If using EDCI, perform an aqueous workup by washing with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Protocol 2: Mitsunobu Reaction (Ether Formation)
This powerful reaction allows for the formation of an ether by activating the alcohol for SN2 attack by a phenol or another alcohol.
-
Setup: To a solution of the phenol/alcohol nucleophile (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Workup & Purification: The reaction can be directly concentrated and purified by column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove but often elute at a different polarity than the desired product.
References
- A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
- Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. Taylor & Francis Online.
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
- Electrophilic arom
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- This compound. Sigma-Aldrich.
- How to work up dess-martin periodinane or hypervalent iodine reactions?.
- Dess–Martin oxid
- Explain why the trifluoromethyl (CF_3)
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Dess–Martin oxid
- Dess–Martin periodinane (DMP)
- How to easily work-up Dess-Martin periodinane ?. r/OrganicChemistry - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support guide for the synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important fluorinated building block. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.
Introduction: Synthetic Strategy and Core Challenges
The synthesis of this compound is most commonly achieved via the reduction of one of two commercially available precursors: 2-Methoxy-5-(trifluoromethyl)benzoic acid or 2-Methoxy-5-(trifluoromethyl)benzaldehyde . The choice of starting material dictates the appropriate reducing agent and consequently influences the potential side reaction profile.
The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electron-donating methoxy (-OCH₃) group create a unique electronic environment on the aromatic ring. This influences the reactivity of the carbonyl group and can lead to specific, sometimes unexpected, side reactions. This guide will focus primarily on the reduction pathways, which are the most direct and widely used methods.
Troubleshooting Guide: Side Reactions & Plausible Mechanisms
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Scenario 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid
This is a robust method, typically employing strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF). Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently on its own.[1][2][3]
Question 1: After my reduction of the benzoic acid with LiAlH₄, I see a significant amount of starting material remaining in my crude NMR. What went wrong?
Answer: This is a classic case of incomplete reduction. Several factors could be at play:
-
Insufficient Reducing Agent: Carboxylic acid reduction with LiAlH₄ consumes two equivalents of hydride. The first is used for an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. The subsequent equivalents are required for the reduction of the carboxylate to the primary alcohol. It is crucial to use a molar excess of LiAlH₄.
-
Reagent Degradation: LiAlH₄ is extremely reactive with atmospheric moisture and can degrade if not handled under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere of nitrogen or argon).[2][4] Using old or improperly stored LiAlH₄ can lead to lower-than-expected reactivity.
-
Reaction Time/Temperature: While often rapid, some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating to drive the reaction to completion. Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed.
Question 2: My main impurity is a non-polar compound that I suspect is 1-Methoxy-4-(trifluoromethyl)benzene. How is this formed?
Answer: The formation of 1-Methoxy-4-(trifluoromethyl)benzene points to a hydrodeoxygenation side reaction, effectively removing the carboxyl group entirely.
-
Mechanistic Insight: This side reaction is more likely under harsh conditions (e.g., prolonged heating). It is hypothesized that a stabilized benzylic carbocation or radical intermediate could be formed, which is then quenched by a hydride. The presence of the electron-donating methoxy group can stabilize such an intermediate at the ortho position, making this pathway more accessible than in unsubstituted benzoic acids.
-
Preventative Measures:
-
Maintain a lower reaction temperature (e.g., 0 °C to room temperature).
-
Avoid prolonged reaction times after the starting material has been consumed.
-
Ensure a controlled and careful work-up procedure.
-
Question 3: I've isolated a higher molecular weight impurity that appears to be a dimer, possibly a benzyl ether. Is this possible?
Answer: Yes, the formation of the corresponding dibenzyl ether, bis(2-methoxy-5-(trifluoromethyl)benzyl) ether , is a plausible side reaction, particularly during the reaction work-up.
-
Mechanistic Insight: This typically occurs under acidic work-up conditions. The newly formed benzyl alcohol can be protonated by the acid, leading to the formation of a resonance-stabilized benzylic carbocation. This electrophilic carbocation can then be attacked by another molecule of the benzyl alcohol, forming the ether linkage after deprotonation.
-
Preventative Measures:
-
Use a careful, non-acidic, or minimally acidic work-up procedure. The Fieser work-up (sequential addition of water, then NaOH solution, then more water) is a standard and effective method for quenching LiAlH₄ reactions while avoiding strongly acidic conditions that promote ether formation.[5]
-
Maintain low temperatures during the quench.
-
Scenario 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This route is often preferred for its milder conditions, typically employing Sodium Borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Question 4: My reduction of the aldehyde with NaBH₄ is sluggish and incomplete. Why?
Answer: While NaBH₄ is generally effective for aldehyde reductions, several factors can lead to incomplete conversion:
-
Reagent Quality/Amount: Like LiAlH₄, NaBH₄ can degrade over time, although it is more stable. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) of fresh reagent.
-
Solvent Choice: The reaction is typically fastest in protic solvents like methanol or ethanol. While it can be run in THF, the rate is significantly slower.
-
Temperature: The reaction is often performed at 0 °C to control the initial exotherm, but it may need to be allowed to warm to room temperature for a period to ensure it goes to completion.
Question 5: Besides the starting aldehyde, I have an impurity with a similar polarity to my product alcohol. What could it be?
Answer: This is likely an impurity derived from the starting aldehyde.
-
Cannizzaro-type Reaction: Although less common under typical NaBH₄ reduction conditions, if basic impurities are present or if the reaction is run at elevated temperatures for extended periods, a disproportionation reaction can occur. Two molecules of the aldehyde can react to form one molecule of the desired benzyl alcohol and one molecule of the corresponding benzoic acid.
-
Aldol Condensation: If the aldehyde contains any acidic impurities or is not pure, trace amounts of self-condensation products could form, though this is less common for aromatic aldehydes lacking α-hydrogens.
-
Over-oxidation of Starting Material: The starting aldehyde may contain some 2-Methoxy-5-(trifluoromethyl)benzoic acid as an impurity from its own synthesis. Since NaBH₄ will not reduce the acid, it will be carried through the reaction.[3]
-
Troubleshooting & Purification:
-
Ensure the purity of the starting aldehyde before beginning the reduction.
-
The benzoic acid impurity can be easily removed by a simple basic wash (e.g., with aqueous NaHCO₃) during the work-up, as the acid will be deprotonated and move to the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Borane-THF (BH₃·THF) to reduce the benzoic acid? What are the advantages? A1: Yes, BH₃·THF is an excellent alternative to LiAlH₄ for reducing carboxylic acids. Its primary advantage is its greater functional group tolerance. It will not reduce esters, amides, or nitriles as readily as LiAlH₄, offering better chemoselectivity if other functional groups are present. The work-up is also often simpler than for LiAlH₄ reactions. A potential side reaction involves the formation of borate esters with the product alcohol, which are readily hydrolyzed during aqueous work-up.[6]
Q2: My NMR shows some minor aromatic signals I can't identify. Could demethylation or defluorination occur? A2: While less common, these are possible under certain conditions.
-
Demethylation: Strong Lewis acids or prolonged heating with certain reagents (like HBr or BBr₃, not typically used in these reductions) can cleave the methyl ether, yielding 2-Hydroxy-5-(trifluoromethyl)benzyl alcohol . This is unlikely with standard hydride reductions but could occur if the work-up involves a strong, hot acid.
-
Defluorination: The -CF₃ group is generally very stable. Significant degradation of this group would require harsh conditions not typical for these synthetic routes. It is more likely that unidentified signals are from minor impurities in the starting material or from one of the more common side reactions discussed above.
Q3: What is the best way to purify the final product? A3: Flash column chromatography on silica gel is the most effective method for purifying this compound from starting materials and most side products.[6][7] A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the product alcohol is moderate, allowing for good separation from more polar (benzoic acid) and less polar (hydrodeoxygenated product, ether dimer) impurities.
Data Summary & Experimental Protocols
Table 1: Comparison of Reduction Methods
| Starting Material | Reagent | Typical Solvent | Key Advantages | Common Side Products |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | LiAlH₄ | Anhydrous THF, Diethyl Ether | High reactivity, fast | Incomplete reduction, Hydrodeoxygenation, Dimer Ether |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | BH₃·THF | Anhydrous THF | High selectivity, easier work-up | Incomplete reduction, Borate esters (hydrolyzed) |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | NaBH₄ | Methanol, Ethanol | Mild, safe, easy work-up | Incomplete reduction, Benzoic acid (impurity) |
Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic acid with LiAlH₄
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add LiAlH₄ (1.5 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-Methoxy-5-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the benzoic acid solution to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C. Effervescence (H₂ gas) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Work-up (Fieser Method): Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate should form.
-
Add anhydrous MgSO₄ to the slurry and stir for another 15 minutes to ensure all water is sequestered.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
Visualizing Reaction Pathways
Diagram 1: Key Synthetic Routes and Side Reactions
This diagram illustrates the primary synthetic pathways from the benzoic acid and benzaldehyde precursors, highlighting the formation of the target molecule and the potential side products discussed.
Caption: Primary routes and common side reactions.
Diagram 2: Troubleshooting Logic for Incomplete Reduction
This workflow provides a decision-making process for diagnosing and solving incomplete reduction reactions.
Caption: Troubleshooting workflow for incomplete reactions.
References
-
Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies. Retrieved January 17, 2026, from [Link]
-
Workup for Aluminum Hydride Reductions. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
What are the byproducts of reduction with borohydride? (2018). Reddit. Retrieved January 17, 2026, from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved January 17, 2026, from [Link]
Sources
How to improve the purity of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Answering the user's request.## Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the purification of this compound (CAS No. 685126-89-0). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this important synthetic intermediate. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles to ensure you can achieve the highest possible purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
This section covers preliminary questions regarding the properties of this compound and the common impurities that may arise during its synthesis.
Q1: What are the key physical properties of this compound that are relevant for purification?
A1: Understanding the physical properties is the first step in designing an effective purification strategy. This compound is typically a solid at room temperature. Its structure, featuring a polar hydroxyl (-OH) group, a moderately polar methoxy (-OCH₃) group, and an electron-withdrawing trifluoromethyl (-CF₃) group, results in moderate overall polarity. It is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and alcohols, but has limited solubility in non-polar solvents like hexanes.[1] Its aromatic nature also contributes to its solubility characteristics.
Q2: My NMR/LC-MS analysis shows impurities. What are the most common process-related impurities I should expect?
A2: Impurities are typically related to the synthetic route employed. The two most common routes are the reduction of a carbonyl compound or a Grignard reaction.
-
Unreacted Starting Material: If synthesizing via the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid or its corresponding aldehyde, residual starting material is a primary impurity.[2] The benzoic acid is acidic and can be removed with a basic wash during work-up. The aldehyde is less polar than the desired alcohol.
-
Oxidation Product: Benzyl alcohols are susceptible to oxidation, which converts the alcohol back to the corresponding aldehyde, 2-methoxy-5-(trifluoromethyl)benzaldehyde.[3][4] This can occur during the reaction, work-up, or even during storage if exposed to air.[5]
-
Grignard-Related Byproducts: If a Grignard synthesis is used (e.g., reacting a suitable Grignard reagent with formaldehyde), byproducts such as Wurtz coupling products can form.[6][7] These are typically non-polar hydrocarbon impurities.[8]
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction process (e.g., THF, diethyl ether, toluene) and leftover reagents can also contaminate the final product.
Here is a summary of common impurities and their characteristics:
| Impurity | Typical Source | Polarity Relative to Product | Removal Strategy |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Incomplete reduction | More Polar (Acidic) | Basic aqueous wash (e.g., NaHCO₃ solution) |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Oxidation of product | Less Polar | Column Chromatography |
| Wurtz Coupling Byproducts | Grignard Reaction | Much Less Polar | Column Chromatography |
| Residual Solvents | Reaction/Work-up | Varies (often volatile) | Drying under high vacuum |
Part 2: Troubleshooting Purification Protocols
This section provides in-depth, step-by-step guidance for troubleshooting the most common and effective purification techniques for this compound.
Workflow for Purification Strategy
Before diving into specific techniques, it's crucial to have a logical workflow. The following diagram outlines a general strategy for purifying a crude solid organic compound.
Caption: General purification workflow for this compound.
Technique 1: Recrystallization
Recrystallization is an excellent choice for purifying solids when impurities have different solubility profiles from the desired compound.
Q3: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point, forming an immiscible liquid layer. This is detrimental to purity as impurities are trapped in the oil.
Causality & Troubleshooting Steps:
-
Insoluble Impurities: The presence of impurities can depress the melting point of your compound, causing it to melt in the hot solvent.
-
Supersaturation: The solution may be too concentrated, causing the solute to precipitate too quickly at a temperature where it is still a liquid.[9]
Protocol to Resolve Oiling Out:
-
Re-heat the flask containing the oil and solution until everything redissolves.
-
Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation.[9]
-
Ensure the solution is completely homogeneous. If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or paper towels to insulate it.
-
If it still oils out, try a different solvent system. A lower-boiling solvent or a solvent mixture might prevent the solution from reaching the depressed melting point of your crude product.
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is a common problem and can stem from several factors.
Causality & Troubleshooting Steps:
-
Using Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product, leaving a significant portion of the compound in the mother liquor upon cooling.[9]
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Protocol to Improve Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out on the cold glass.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation before filtration.
-
Recover from Mother Liquor: Concentrate the mother liquor by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Technique 2: Flash Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[10][11] It is particularly useful when recrystallization fails or when impurities have similar polarities to the product.
Q5: I can't get good separation between my product and an impurity on the column. What solvent system should I use?
A5: The key to good separation is choosing a solvent system (eluent) where the components of your mixture have different affinities for the stationary phase (usually silica gel).[11][12] This is determined by running analytical Thin Layer Chromatography (TLC) first.
Causality & Troubleshooting Steps:
-
Inappropriate Eluent Polarity: If the eluent is too polar, all compounds will travel quickly up the TLC plate (high Rf values) and elute together from the column.[11] If it's not polar enough, everything will remain at the baseline (low Rf values).
-
Goal Rf Value: For good separation on a column, the desired compound should have an Rf value of approximately 0.2-0.4 on the TLC plate.[13]
Protocol for Eluent Selection:
-
Start with a Standard System: A common starting point for a moderately polar compound like a benzyl alcohol is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).
-
Test Ratios: Prepare small test vials with different ratios, for example: 9:1, 4:1, and 2:1 Hexanes:Ethyl Acetate.
-
Run TLCs: Spot your crude mixture on a TLC plate and develop it in each solvent system.
-
Optimize:
-
If the product's Rf is too high (>0.4), decrease the polarity (increase the proportion of hexanes).
-
If the product's Rf is too low (<0.2), increase the polarity (increase the proportion of ethyl acetate).
-
-
Consider Other Solvents: If separation is still poor, try a different solvent system. Dichloromethane/Methanol can sometimes provide different selectivity.
Q6: My compound seems to be decomposing or streaking on the silica gel column. What is happening?
A6: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[14] Streaking on a TLC plate or column is often a sign of this, or it could indicate that the compound is not dissolving well in the mobile phase.
Troubleshooting Diagram for Chromatography Issues:
Caption: Troubleshooting common issues in flash column chromatography.
Protocol to Prevent Decomposition:
-
Deactivate Silica: Before running the column, you can flush the packed silica gel with an eluent containing 1-3% triethylamine.[13] This neutralizes the acidic sites. Discard the initial solvent that passes through before loading your sample.
-
Use Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using neutral alumina or Florisil as the stationary phase.[14]
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13]
By systematically addressing these common issues, researchers can significantly improve the purity of this compound, ensuring the quality and reliability of their subsequent experiments.
References
-
Biotage. (2023-01-30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ChemHelpASAP. (2021-02-09). column chromatography & purification of organic compounds. YouTube. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
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Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]
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Athabasca University. Column chromatography. [Link]
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Green Chemistry, 15, 1880-1888. (2013). Screening of solvents in a range of Grignard reactions. [Link]
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University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
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Jasperse, J. Grignard Reaction. [Link]
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Macsen Labs. (2025-06-16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
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Study.com. In the recrystallization of benzil, why do you have to cool the ethanol solution of benzil slowly?[Link]
-
Chemistry LibreTexts. (2024-03-16). 7: The Grignard Reaction (Experiment). [Link]
-
Journal of Organic Chemistry, 88, 4765-4769. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
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Allen. Synthesise the following : Benzyl alcohol from G.R.[Link]
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ResearchGate. Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde. [Link]
-
ResearchGate. Oxidation of Benzylic Alcohols to AldehydeslO. [Link]
-
Reddit. (2024-10-11). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. [Link]
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Technical Support Center: Stability and Degradation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS No. 685126-89-0).[1] Understanding the stability profile and potential degradation products of this key synthetic intermediate is crucial for ensuring the integrity of experimental results, optimizing reaction conditions, and maintaining quality control in pharmaceutical and agrochemical development.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The chemical structure of this compound features a primary alcohol (-CH₂OH) group, which is the most susceptible site for degradation. The primary degradation pathway is oxidation . Like other benzyl alcohols, it can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[4][5][6]
-
Initial Oxidation: The benzyl alcohol is oxidized to 2-Methoxy-5-(trifluoromethyl)benzaldehyde . This is a common transformation that can occur slowly upon exposure to atmospheric oxygen (autoxidation) or more rapidly in the presence of oxidizing agents.[7][8]
-
Further Oxidation: The resulting aldehyde is generally more susceptible to oxidation than the parent alcohol and can be further oxidized to 2-Methoxy-5-(trifluoromethyl)benzoic acid .[5]
Under more extreme conditions, such as high heat or high-energy sonication, more complex degradation involving cleavage of the benzyl group can occur, though this is less common under typical storage or reaction conditions.[9][10][11]
Caption: Primary oxidative degradation pathway.
Q2: I've observed a new, small peak in the HPLC chromatogram of my stored this compound sample. What is it likely to be?
A2: An unexpected peak in your analysis, especially one that grows over time, is almost certainly a degradation product. Based on the primary degradation pathway, the two most likely candidates are the corresponding aldehyde and carboxylic acid.
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde: This is the first oxidation product. In reversed-phase HPLC, aldehydes are typically less polar than their corresponding alcohols, which may result in a longer retention time, although this can be system-dependent.
-
2-Methoxy-5-(trifluoromethyl)benzoic acid: This second oxidation product is significantly more polar than the parent alcohol due to the carboxylic acid group. It will almost certainly have a shorter retention time in a standard reversed-phase HPLC method.
To confirm the identity, we recommend co-injecting your sample with commercially available standards of the suspected aldehyde and acid. Alternatively, LC-MS analysis can provide the molecular weight of the impurity, offering strong evidence for its identity.
Q3: My sample has developed a slight yellow tint and some crystalline precipitate has formed. What is causing this?
A3: These physical changes are classic signs of degradation.
-
Yellow Tint: The formation of the aldehyde, 2-Methoxy-5-(trifluoromethyl)benzaldehyde, is a likely cause of discoloration. Many aldehydes, especially aromatic ones, can be pale yellow liquids or solids and can form further colored byproducts over time.
-
Crystalline Precipitate: The most probable identity of a solid precipitate is 2-Methoxy-5-(trifluoromethyl)benzoic acid. Carboxylic acids often have significantly higher melting points and lower solubility in non-polar organic solvents compared to their parent alcohols. If the alcohol is stored neat or in a relatively non-polar solvent, the benzoic acid derivative can precipitate as it forms.
Q4: How can I proactively identify potential degradants by performing a forced degradation study?
A4: A forced degradation (or stress testing) study is essential for systematically identifying degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[12][13] By subjecting the compound to harsh conditions, you can rapidly generate the degradants that might form over a longer period under normal storage. A comprehensive study should include hydrolytic, oxidative, thermal, and photolytic stress conditions. See the "Experimental Protocols" section below for a detailed workflow.
Q5: What are the best practices for storing this compound to ensure its long-term stability?
A5: To minimize degradation, proper storage is critical. Based on its susceptibility to oxidation and potential sensitivity to light and heat, we recommend the following:
-
Inert Atmosphere: Store the container under an inert atmosphere like argon or nitrogen to displace oxygen and prevent autoxidation.
-
Low Temperature: For long-term storage, keep the material refrigerated (2-8°C).[2]
-
Light Protection: Use an amber vial or store the container in a dark location to prevent potential photodegradation.
-
Secure Sealing: Ensure the container is tightly sealed to prevent moisture and air ingress.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the handling and analysis of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of a new peak with a shorter retention time in RP-HPLC. | Formation of the more polar 2-Methoxy-5-(trifluoromethyl)benzoic acid via oxidation. | 1. Confirm identity using LC-MS or by co-injection with a standard. 2. Review storage conditions; protect from air and heat. |
| Appearance of a new peak with a longer retention time in RP-HPLC. | Formation of the less polar 2-Methoxy-5-(trifluoromethyl)benzaldehyde via oxidation. | 1. Confirm identity using LC-MS or by co-injection with a standard. 2. Ensure the sample is stored under an inert atmosphere and protected from light. |
| Poor mass balance in a forced degradation study. | - Degradants are volatile (not detected by HPLC). - Degradants lack a UV chromophore. - Degradants have precipitated out of solution. | 1. Analyze the sample headspace by GC-MS for volatile products. 2. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD). 3. Ensure the sample is fully dissolved before analysis; check for precipitates.[13] |
| Inconsistent results between replicate experiments. | - Inconsistent stress conditions (temperature, light exposure). - Sample inhomogeneity. | 1. Use calibrated equipment (ovens, light chambers) for stress studies. 2. Ensure the stock solution is fully dissolved and homogenous before aliquoting for stress testing. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate and identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Unstressed Control: Dilute an aliquot of the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your T=0 control sample.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 acetonitrile/water.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl and dilute to 10 mL with 50:50 acetonitrile/water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 acetonitrile/water.
-
Thermal Degradation: Place a known amount of the solid compound in a clear glass vial in an oven at 105°C for 48 hours. After cooling, dissolve the sample in acetonitrile and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a known amount of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the sample in acetonitrile and dilute to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples and the unstressed control using the stability-indicating HPLC method detailed below.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, linear ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50 v/v)[12] |
References
-
Gholipour, M. R., et al. (2018). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Advances. Available at: [Link]
-
Nishimura, M., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-303. Available at: [Link]
-
Jetir. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Nishimura, M., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]
-
ResearchGate. (2023). At what temperature does benzyl alcohol and organic dye decompose, respectively? Retrieved from [Link]
- S, S., & P, S. (2013). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process.
-
ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. Retrieved from [Link]
-
Frisch, S., et al. (1994). Shock wave study of the thermal decomposition of benzyl alcohol. OSTI.GOV. Available at: [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. PubMed. Available at: [Link]
-
Sznitowska, M., et al. (2009). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2018). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. Retrieved from [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
ResearchGate. (2009). Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation. Retrieved from [Link]
- Higashimoto, S., et al. (2009). Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation.
-
MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
Stucchi, M., et al. (2019). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. Catalysts. Available at: [Link]
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- 1. This compound | 685126-89-0 [sigmaaldrich.com]
- 2. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]
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- 4. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. air.unimi.it [air.unimi.it]
- 7. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 10. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. jetir.org [jetir.org]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Navigating the Scale-Up of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol Production
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, its efficient and scalable production is of paramount importance. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to address the specific challenges encountered during the scale-up of its synthesis. We will explore the two most common synthetic routes, highlighting potential pitfalls and offering field-proven solutions to optimize yield, purity, and safety.
Section 1: Synthetic Strategies and Key Challenges
The industrial synthesis of this compound typically proceeds via one of two primary routes: the reduction of the corresponding benzaldehyde or a Grignard reaction. Each pathway presents a unique set of challenges, particularly when transitioning from laboratory to pilot or production scale.
Route 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
This is often the preferred route due to the commercial availability of the starting aldehyde. The primary challenge in this synthesis is achieving complete and selective reduction while minimizing byproducts.
Route 2: Grignard Synthesis
This route offers a convergent approach, typically starting from a haloaromatic precursor. The main hurdles involve the formation and stability of the Grignard reagent and controlling the subsequent formylation reaction.
Section 2: Troubleshooting Guide - Question & Answer Format
Scenario 1: Issues with the Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
Question: My reduction reaction is sluggish and incomplete, even with extended reaction times. What are the potential causes and how can I improve the conversion rate?
Answer: Incomplete reduction is a common issue when scaling up. Several factors could be at play:
-
Insufficient Reducing Agent: On a larger scale, mass transfer limitations can lead to localized depletion of the reducing agent. It is crucial to ensure efficient stirring to maintain a homogeneous mixture. While a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of Sodium Borohydride) is common, simply adding more is not always the optimal solution and can complicate the workup.
-
Solvent Effects: The choice of solvent is critical. While alcohols like methanol or ethanol are commonly used for sodium borohydride reductions, their purity and water content can significantly impact the reaction rate. On a large scale, ensuring the use of anhydrous solvents is paramount to prevent the quenching of the reducing agent.
-
Temperature Control: While these reductions are often run at room temperature or below, inadequate heat dissipation in a large reactor can lead to localized temperature increases, which can promote side reactions or decomposition of the reducing agent. Ensure your reactor has adequate cooling capacity.
Question: After workup, I'm observing a significant amount of unreacted 2-Methoxy-5-(trifluoromethyl)benzaldehyde in my crude product. How can I improve the workup and purification?
Answer: The presence of starting material post-reaction points to either an incomplete reaction or issues during the workup.
-
Quenching: The quenching step is critical for destroying any remaining reducing agent and for hydrolyzing the borate ester intermediate. A slow, controlled addition of a weak acid (e.g., 1M HCl or saturated aqueous ammonium chloride) at a low temperature (0-5 °C) is essential.[1] A rapid or uncontrolled quench can lead to localized pH spikes that may not be effective.
-
Extraction: The product, this compound, has some water solubility. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize the recovery from the aqueous layer. A brine wash of the combined organic layers can help to break up emulsions and remove residual water.
-
Purification: While distillation is a possibility, column chromatography is often employed for high-purity material. A gradient elution with a hexane/ethyl acetate system is typically effective.
Scenario 2: Challenges with the Grignard Synthesis Route
Question: I'm struggling to initiate the Grignard reaction between 2-bromo-4-(trifluoromethyl)anisole and magnesium turnings. What are the best practices for initiation on a larger scale?
Answer: Grignard initiation is notoriously sensitive. The following are critical for success:
-
Anhydrous Conditions: This is the most critical factor. All glassware and solvents must be scrupulously dried. On a larger scale, this means ensuring your reactor is dried and purged with an inert gas like nitrogen or argon. Solvents should be of anhydrous grade and handled under an inert atmosphere.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.
-
Mechanical Activation: While crushing a few turnings with a glass rod is feasible in the lab, this is not practical on a large scale.
-
Chemical Activation: The use of an activating agent is highly recommended. A small crystal of iodine is a common choice; its color will disappear upon initiation. 1,2-Dibromoethane is also a very effective initiator.
-
-
Concentration: Maintain a high concentration of the halide at the magnesium surface during the initial phase. Add a small portion of the halide solution first and wait for initiation before adding the remainder.
Question: My Grignard reaction is producing a significant amount of a high-boiling byproduct, which I suspect is a biphenyl derivative. How can I minimize this?
Answer: The formation of a biphenyl derivative is likely due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted aryl halide. This is a common side reaction, especially with more reactive halides.
-
Slow Addition: Add the solution of 2-bromo-4-(trifluoromethyl)anisole to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.
-
Temperature Control: Avoid excessive heating. The reaction is exothermic, and while some initial warming may be needed for initiation, the reaction should be maintained at a gentle reflux. Runaway temperatures can increase the rate of side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for more challenging Grignard reactions as it can better solvate the Grignard reagent.
Section 3: Detailed Experimental Protocols
Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by the dropwise addition of 1M HCl until the pH is ~6-7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Grignard Synthesis of this compound
This protocol outlines the formation of the Grignard reagent and subsequent reaction with a formylating agent.
Materials:
-
2-Bromo-4-(trifluoromethyl)anisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Paraformaldehyde or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Formation:
-
Flame-dry a three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a stream of nitrogen.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromo-4-(trifluoromethyl)anisole (1.0 eq) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at reflux for 1 hour.
-
-
Formylation:
-
Cool the Grignard solution to 0 °C.
-
Slowly add powdered, dry paraformaldehyde (1.5 eq) in portions. Alternatively, a solution of anhydrous DMF (1.2 eq) in THF can be added dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography (hexane/ethyl acetate).
-
Section 4: Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Aldehyde Reduction | Route 2: Grignard Synthesis |
| Starting Materials | 2-Methoxy-5-(trifluoromethyl)benzaldehyde, NaBH₄ | 2-Bromo-4-(trifluoromethyl)anisole, Mg, Paraformaldehyde/DMF |
| Typical Yield | >90% | 60-80% |
| Key Byproducts | Unreacted aldehyde, borate esters | Biphenyl (Wurtz coupling), unreacted starting materials |
| Scale-Up Challenges | Heat management, complete conversion, workup | Anhydrous conditions, Grignard initiation, byproduct formation |
| Safety Considerations | Flammable solvents, hydrogen evolution during quench | Pyrophoric Grignard reagent, anhydrous solvent handling |
Section 5: Mandatory Visualizations
Diagram 1: Workflow for Aldehyde Reduction Route
Caption: Workflow for the reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde.
Diagram 2: Troubleshooting Decision Tree for Grignard Initiation Failure
Caption: Decision tree for troubleshooting Grignard reaction initiation.
Section 6: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: For the reduction route, the primary concerns are the handling of flammable solvents and the controlled quenching of the reaction, which can produce hydrogen gas. For the Grignard route, the Grignard reagent itself can be pyrophoric, and the reaction must be conducted under a strictly inert atmosphere to prevent contact with air or moisture. The thermal stability of trifluoromethyl-substituted Grignard reagents should also be considered, as they can be prone to exothermic decomposition.
Q2: Can I use a different reducing agent instead of sodium borohydride?
A2: Yes, other reducing agents like lithium aluminum hydride (LAH) can be used. However, LAH is a much stronger reducing agent and is more hazardous to handle. It reacts violently with water and protic solvents. For the selective reduction of an aldehyde, sodium borohydride is generally safer, more cost-effective, and easier to handle on a large scale.
Q3: How can I monitor the progress of these reactions on a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress. Small samples can be carefully taken from the reactor and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
Q4: What are the typical storage conditions for this compound?
A4: While specific stability data should be generated, similar benzyl alcohols are typically stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent potential air oxidation over time.
References
- Firdaus, M. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232.
- Google Patents. (2010). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
PubChem. 2-methoxy-5-(trifluoromethoxy)benzyl alcohol. Available at: [Link]
- Supporting Information for a relevant chemical synthesis. (Source document provided)
-
MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Available at: [Link]
-
NIH. (2018). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 20(23), 7549–7553. Available at: [Link]
-
Organic Syntheses. 3-methyl-3-phenyl-1-pentene. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Performance for 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Reactions
Welcome to the Technical Support Center for reactions involving 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing catalyst performance for this specific substrate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.
Part 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low Conversion of this compound
Question: My reaction is showing a low conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Inadequate Catalyst Activity: The chosen catalyst may possess low intrinsic activity for this specific substrate or may have been deactivated. The electronic properties of the methoxy and trifluoromethyl groups can significantly influence the interaction with the catalyst's active sites.
-
Solution:
-
Catalyst Screening: Experiment with a variety of catalysts. For the oxidation of benzyl alcohols, palladium-based catalysts are often highly active.[1] Consider screening different metal catalysts (e.g., Pt, Au, Ru) and supports (e.g., Al₂O₃, TiO₂, activated carbon).[1][2] Bimetallic catalysts, such as Au-Pd, can also exhibit enhanced activity.[3]
-
Support Effects: The choice of support material can significantly influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting catalytic activity.[1]
-
Catalyst Characterization: Ensure the catalyst is in its active state. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) can confirm the oxidation state and particle size of the metal. For instance, an optimal Pd particle size between 3.6 and 4.3 nm has been reported for benzyl alcohol oxidation.[1]
-
-
-
Suboptimal Reaction Temperature: The reaction may be operating at a temperature that is too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments (e.g., 10 °C). Monitor the reaction progress at each temperature. Be aware that excessively high temperatures can lead to decreased selectivity and the formation of byproducts.[1] For some solvent-free reactions, temperatures around 90-120°C have been found to be effective for benzyl alcohol oxidation.[1][4]
-
-
Insufficient Oxidant: In oxidation reactions, the amount of the oxidizing agent can be the limiting factor.
-
Poor Solvent Choice: The solvent plays a critical role in substrate solubility, product diffusion, and catalyst-substrate interactions.
-
Solution: The choice of solvent is critical. While non-polar solvents like toluene are common, polar solvents or even solvent-free conditions might be more suitable depending on the catalyst system.[1][4] The reaction rate can sometimes increase with a decrease in the dielectric constant of the medium.[1]
-
Issue 2: Poor Selectivity Towards the Desired Product (e.g., Aldehyde vs. Carboxylic Acid)
Question: My reaction is producing a significant amount of the over-oxidized product, 2-methoxy-5-(trifluoromethyl)benzoic acid, instead of the desired aldehyde. How can I improve selectivity?
Answer: Over-oxidation is a common challenge in the oxidation of primary alcohols. Several strategies can be employed to enhance selectivity towards the aldehyde.
-
Catalyst Design: The intrinsic properties of the catalyst are paramount for controlling selectivity.
-
Solution:
-
Bimetallic Catalysts: The addition of a second metal can often suppress over-oxidation. For example, the addition of Zinc to Palladium catalysts has been shown to suppress the formation of undesired products.[1]
-
Support Modification: The acidity or basicity of the support can influence product distribution. Modifying the support with basic or acidic functionalities can tune the selectivity.
-
-
-
Reaction Time: Prolonged reaction times can promote the further oxidation of the initially formed aldehyde.
-
Solution: Optimize the reaction time by closely monitoring the reaction progress using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC).[1] Stop the reaction when the maximum yield of the aldehyde is achieved.
-
-
Presence of a Base: The addition of a base can significantly influence the product distribution.
-
Oxidant Concentration: A high concentration of the oxidant can favor over-oxidation.
-
Solution: For aerobic oxidations, controlling the partial pressure of oxygen can be a key parameter. For chemical oxidants, a slower, controlled addition may improve selectivity.
-
Issue 3: Catalyst Deactivation
Question: My catalyst's activity is decreasing over time or upon recycling. What are the possible causes of deactivation, and how can I prevent or reverse it?
Answer: Catalyst deactivation is a critical issue in industrial applications and can stem from several mechanisms.
-
Poisoning: Strong adsorption of reactants, products, or impurities on the catalyst's active sites can block them.
-
Potential Poisons: For alcohol oxidations, strongly adsorbed species like carbon monoxide (CO) or olefinic molecules can act as poisons.[7] The trifluoromethyl group in the substrate could also potentially interact strongly with the catalyst surface.
-
Solution:
-
Feedstock Purification: Ensure the purity of your starting material and solvent.
-
Regeneration: Mild treatment with H₂ or a controlled oxidation can sometimes remove poisoning species.[7]
-
-
-
Sintering: At elevated temperatures, metal nanoparticles can agglomerate, leading to a decrease in the active surface area.
-
Solution:
-
Lower Reaction Temperature: Operate at the lowest effective temperature.
-
Strong Metal-Support Interaction: Choose a support material that strongly interacts with the metal nanoparticles to prevent their migration and coalescence.
-
-
-
Leaching: Dissolution of the active metal species into the reaction medium.
-
Solution:
-
Support Selection: Use a support that can effectively anchor the metal particles.
-
Solvent Choice: Select a solvent in which the active metal has minimal solubility.
-
-
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.[8]
-
Solution:
-
Reaction Conditions: Optimize reaction conditions (temperature, pressure) to minimize the formation of coke precursors.
-
Regeneration: A controlled combustion of the coke in air or oxygen can regenerate the catalyst.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the catalytic reactions of this compound.
Q1: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
A1: The choice between a homogeneous and heterogeneous catalyst is a critical decision.[9]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants (e.g., soluble metal complex) | Different phase from reactants (e.g., solid catalyst in a liquid) |
| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites.[9] | Can have high activity and selectivity, but may be influenced by mass transfer limitations. |
| Separation/Recycling | Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss. | Easily separated by filtration, allowing for straightforward recycling and continuous processes.[9] |
| Thermal Stability | Generally lower thermal stability. | Typically more robust at higher temperatures. |
| Example | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation.[10] | Palladium on activated carbon (Pd/C).[11] |
Q2: How does the electronic nature of the substituents (-OCH₃ and -CF₃) on the benzyl alcohol affect the reaction?
A2: The methoxy (-OCH₃) group is an electron-donating group, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Their presence on the aromatic ring can significantly influence the reactivity of the benzylic alcohol.
-
Electron-Donating Groups (-OCH₃): These groups can increase the electron density on the aromatic ring and the benzylic carbon, which can facilitate certain oxidation pathways. In some cases, electron-donating groups have been shown to accelerate the rate of benzyl alcohol oxidation.[12][13]
-
Electron-Withdrawing Groups (-CF₃): These groups decrease the electron density of the aromatic ring and the benzylic position. This can make the C-H bond at the benzylic position stronger and potentially hinder oxidation. The rate of oxidation is often retarded by electron-withdrawing substituents.[13]
The interplay of these two opposing electronic effects in this compound makes catalyst selection and reaction optimization particularly important.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Real-time or periodic monitoring of the reaction is crucial for optimization.
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile components like the starting material, aldehyde, and any volatile byproducts.[14][15]
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing less volatile compounds and can provide accurate quantification of reactants and products.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the compounds in the reaction mixture and can be used for quantitative analysis. Inline NMR monitoring is also becoming more common for kinetic studies.[17][18]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress, especially for identifying the disappearance of the starting material and the appearance of products.
Part 3: Experimental Protocols & Data
Representative Experimental Protocol: Aerobic Oxidation of this compound
This protocol is a general guideline and should be optimized for your specific catalyst and setup.
-
Catalyst Preparation:
-
If using a supported catalyst, ensure it is properly prepared and characterized (e.g., via impregnation, deposition-precipitation).
-
Pre-treat the catalyst as required (e.g., reduction under H₂ flow, calcination in air).
-
-
Reaction Setup:
-
To a suitable reaction vessel (e.g., a round-bottom flask or a high-pressure autoclave), add the catalyst (e.g., 1-5 mol% relative to the substrate).
-
Add the solvent (e.g., toluene, 1,4-dioxane) and this compound.
-
If required, add a base (e.g., K₂CO₃).[19]
-
Seal the vessel and purge with an inert gas (e.g., N₂) before introducing the oxidant (air or pure O₂).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring to ensure efficient gas-liquid mass transfer.
-
Maintain a constant pressure of the oxidant.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The product can be isolated from the filtrate by standard techniques such as solvent evaporation followed by purification (e.g., column chromatography, distillation).
-
Data Presentation: Influence of Reaction Parameters on Benzyl Alcohol Oxidation
The following table summarizes typical trends observed in the optimization of benzyl alcohol oxidation, which can serve as a starting point for your experiments with the substituted analog.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Conversion | Expected Outcome on Selectivity (Aldehyde) |
| Temperature | 80 °C | 120 °C | Increase[1] | May decrease due to over-oxidation[1] |
| Catalyst Loading | 1 mol% | 5 mol% | Increase[20] | Generally minor effect, but can influence side reactions |
| Oxidant Pressure | 1 atm O₂ | 5 atm O₂ | Increase | May decrease due to over-oxidation |
| Base | None | 1.5 equiv. KOH | May increase or decrease depending on the catalyst and mechanism[6] | Can significantly impact selectivity, potentially favoring acid formation[6] |
| Solvent | Toluene (non-polar) | Acetonitrile (polar) | Dependent on catalyst and reaction mechanism[4] | Can influence product distribution |
Part 4: Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low reaction conversion.
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
References
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Comparison of homogeneous and heterogeneous catalysts in dye-sensitised photoelectrochemical cells for alcohol oxidation coupled to dihydrogen formation. Sustainable Energy & Fuels. [Link]
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On the deactivation of supported platinum catalysts for selective oxidation of alcohols. Journal of Catalysis. [Link]
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Deactivation of Supported Pt Catalysts during Alcohol Oxidation Elucidated by Spectroscopic and Kinetic Analyses. ACS Catalysis. [Link]
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Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. National Institutes of Health. [Link]
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Platinum deactivation: in situ EXAFS during aqueous alcohol oxidation reaction. Catalysis Letters. [Link]
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Inhibition and Deactivation Effects in Catalytic Wet Oxidation of High-Strength Alcohol-Distillery Liquors. Industrial & Engineering Chemistry Research. [Link]
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Optimization of Reaction Conditions for the Oxidation of Benzyl Alcohol. ResearchGate. [Link]
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Optimization of reaction parameters for the oxidation benzyl alcohol in... ResearchGate. [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. [Link]
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Optimization of reaction parameters for oxidation of benzyl alcohol. ResearchGate. [Link]
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Comparison of results for benzyl alcohol oxidation with heterogeneous... ResearchGate. [Link]
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Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]
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High-Entropy Materials as Catalysts for Alcohol and Polyol Electro-oxidation: Advances, Mechanisms, and Future Perspectives. ACS Publications. [Link]
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Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PubMed Central. [Link]
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Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. [Link]
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Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]
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Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. ResearchGate. [Link]
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HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. National Digital Library of Theses and Dissertations in Taiwan. [Link]
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Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. RSC Publishing. [Link]
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Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. ACS Sustainable Chemistry & Engineering. [Link]
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Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. MDPI. [Link]
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The effect of carbon support pre-treatment on the performance of Pd/C catalysts in the solvent-free aerobic oxidation of benzyl alcohol. Catalysis Science & Technology. [Link]
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health. [Link]
-
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. [Link]
-
Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. [Link]
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Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]
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Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]
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Factors influencing the catalytic oxidation of benzyl alcohol using supported phosphine-capped gold nanoparticles. Catalysis Science & Technology. [Link]
-
Reaction pathway of benzyl alcohol hydrogenolysis. ResearchGate. [Link]
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Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. E-Journal of Chemistry. [Link]
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Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. SciSpace. [Link]
-
Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. ResearchGate. [Link]
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Validation & Comparative
A Guide to the Structural Elucidation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol Utilizing ¹H and ¹³C NMR Spectroscopy
In the landscape of drug development and materials science, the precise structural characterization of novel molecules is a cornerstone of innovation. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for elucidating molecular architecture in solution. This guide provides an in-depth analysis and a practical, step-by-step methodology for the assignment of proton (¹H) and carbon-13 (¹³C) NMR peaks for 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a compound of interest in various synthetic applications.
This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights to empower researchers in their own analytical endeavors. We will explore how the electronic properties of the methoxy and trifluoromethyl substituents modulate the chemical environment of the aromatic ring, leading to a predictable and interpretable NMR spectrum.
The Logic of NMR Peak Assignment: A Workflow
The process of assigning NMR peaks is a systematic exercise in deduction, integrating fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects. The following workflow provides a robust framework for this process.
Caption: A generalized workflow for the assignment of NMR peaks for a substituted aromatic compound.
Predicting the ¹H and ¹³C NMR Spectra of this compound
In the absence of a readily available, experimentally verified spectrum for this compound, we can predict the chemical shifts with a high degree of confidence. This prediction is based on the principle of additivity of substituent chemical shifts (SCS), where the effect of each substituent on the chemical shift of a given nucleus is considered independently and then summed.[1][2] We will use benzene as our base, with a ¹H chemical shift of approximately 7.34 ppm and a ¹³C chemical shift of 128.5 ppm.
The molecular structure and numbering scheme for our analysis is as follows:
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the aromatic protons. The multiplicity of these signals can be predicted based on their neighboring protons.[3]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~7.5 | d | J ≈ 2 Hz | 1H |
| H4 | ~7.3 | dd | J ≈ 8.5, 2 Hz | 1H |
| H3 | ~7.0 | d | J ≈ 8.5 Hz | 1H |
| CH₂ | ~4.7 | s | - | 2H |
| OCH₃ | ~3.9 | s | - | 3H |
| OH | variable | br s | - | 1H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about all the unique carbon environments in the molecule. A key feature will be the quartet for the CF₃ carbon due to coupling with the three fluorine atoms.[4]
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
| C1 | ~135 | s |
| C2 | ~158 | s |
| C3 | ~112 | s |
| C4 | ~128 | q (small) |
| C5 | ~125 | q (large) |
| C6 | ~120 | s |
| CH₂OH | ~60 | s |
| OCH₃ | ~56 | s |
| CF₃ | ~124 | q (¹JCF ≈ 272 Hz) |
Step-by-Step Peak Assignment and Rationale
¹H NMR Spectrum Assignment
-
Benzylic Protons (CH₂): The two protons of the benzylic alcohol group are expected to appear as a singlet around 4.7 ppm. Their chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the oxygen atom. In the absence of chiral centers, these protons are chemically equivalent and will not split each other.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.[5] This is a characteristic chemical shift for methoxy groups attached to an aromatic ring.
-
Alcohol Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. It will typically appear as a broad singlet.
-
Aromatic Protons (H3, H4, H6):
-
H3: This proton is ortho to the electron-donating methoxy group, which will shield it and shift its resonance upfield to around 7.0 ppm. It is coupled only to H4, so it will appear as a doublet with a typical ortho coupling constant of approximately 8.5 Hz.[3]
-
H4: This proton is situated between H3 and the trifluoromethyl group. It will experience ortho coupling to H3 (J ≈ 8.5 Hz) and a smaller meta coupling to H6 (J ≈ 2 Hz).[3] This will result in a doublet of doublets around 7.3 ppm.
-
H6: This proton is ortho to the electron-withdrawing trifluoromethyl group, which will deshield it, causing a downfield shift to around 7.5 ppm. It is only coupled to H4 via a meta relationship, resulting in a doublet with a small coupling constant of approximately 2 Hz.
-
¹³C NMR Spectrum Assignment
-
Aliphatic Carbons (CH₂OH and OCH₃): The benzylic carbon (CH₂OH) is expected around 60 ppm, while the methoxy carbon (OCH₃) will be at a characteristic shift of about 56 ppm.[6]
-
Aromatic Carbons:
-
C2 (ipso-OCH₃): The carbon directly attached to the electron-donating methoxy group will be significantly deshielded and appear furthest downfield in the aromatic region, around 158 ppm.[7]
-
C1 (ipso-CH₂OH): The carbon bearing the benzyl alcohol group will be found around 135 ppm.
-
C5 (ipso-CF₃): The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift will be around 125 ppm.[4]
-
C4: This carbon will show a smaller quartet due to two-bond coupling with the trifluoromethyl group (²JCF) and is predicted to be around 128 ppm.
-
C3 and C6: The remaining two aromatic carbons will be upfield, with C3 (ortho to the OCH₃ group) being the most shielded at around 112 ppm, and C6 appearing around 120 ppm.
-
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for the structural elucidation of small molecules in solution, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.
-
Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹) and the C-O bonds of the ether and alcohol.
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive solid-state structure of the molecule, confirming connectivity and stereochemistry.
However, for determining the precise substitution pattern on the aromatic ring and for providing detailed information about the electronic environment of each atom in solution, NMR spectroscopy is superior.
Experimental Protocols
Sample Preparation for NMR Analysis:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard one-pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Conclusion
The detailed analysis of ¹H and ¹³C NMR spectra, guided by the fundamental principles of substituent effects and spin-spin coupling, allows for the unambiguous assignment of all proton and carbon signals in this compound. This guide provides a comprehensive framework for researchers to approach the structural elucidation of similarly complex aromatic compounds, emphasizing a logical, step-by-step process grounded in scientific principles. By understanding the interplay of electronic effects and molecular geometry, the power of NMR spectroscopy as a tool for discovery can be fully harnessed.
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Chegg. How many ^{13}C signals would you expect from anisole? Retrieved from [Link]
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Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]
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-
Mackay and Matthews Lab. NMR Shift calculator. Retrieved from [Link]
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Semantic Scholar. Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. Retrieved from [Link]
-
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]
-
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a substituted aromatic alcohol, presents a unique analytical challenge due to the interplay of its distinct functional groups. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior, offering a comparative perspective against other analytical techniques. By understanding the causal mechanisms behind its fragmentation, researchers can achieve unambiguous identification and characterization.
Introduction: The Analytical Significance
This compound incorporates three key functionalities that dictate its behavior in a mass spectrometer: a benzyl alcohol moiety, a methoxy group, and a trifluoromethyl group. Each of these influences the molecule's ionization and subsequent fragmentation, leading to a characteristic mass spectrum that serves as a structural fingerprint. This guide will primarily focus on Electron Ionization (EI) and Electrospray Ionization (ESI), two common techniques that provide complementary structural information.
Predicted Mass Spectrometry Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule is bombarded with high-energy electrons, typically leading to the formation of a radical cation (M+•) and extensive fragmentation. The stability of the aromatic ring often results in a prominent molecular ion peak.[2]
Key Predicted Fragmentation Pathways:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation for benzyl alcohols is the loss of the hydroxyl group (17 Da), leading to the formation of a stable benzylic cation.[3] For our target molecule, this would result in a fragment at m/z 189 . This cation can be further stabilized by resonance.
-
Loss of a Methoxyl Radical (•OCH3): The methoxy group can be cleaved, resulting in the loss of a methoxyl radical (31 Da). This would produce a fragment at m/z 175 .
-
Loss of the Trifluoromethyl Radical (•CF3): Trifluoromethylated compounds are known to exhibit the characteristic loss of the CF3 group (69 Da).[1] This fragmentation would lead to a fragment at m/z 137 .
-
Formation of the Tropylium Ion: Alkyl substituted benzene rings often lead to a prominent peak at m/z 91, corresponding to the formation of the highly stable tropylium ion.[2]
-
Loss of Formaldehyde (CH2O): Aromatic ethers can undergo fragmentation involving the loss of formaldehyde (30 Da) from the methoxy group.[2] This would result in a fragment at m/z 176 .
The interplay of these pathways will determine the relative abundances of the fragment ions in the resulting mass spectrum.
Diagram: Predicted EI Fragmentation Pathways
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique that typically results in the formation of protonated molecules ([M+H]+) or other adducts, with less in-source fragmentation compared to EI.[4][5] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Key Predicted MS/MS Fragmentation Pathways of [M+H]+ (m/z 207):
-
Loss of Water (H2O): Protonated alcohols readily lose a molecule of water (18 Da) upon collisional activation.[6] This is often a dominant fragmentation pathway and would result in a fragment at m/z 189 .
-
Loss of Methanol (CH3OH): The protonated molecule could also lose methanol (32 Da), leading to a fragment at m/z 175 .
-
Loss of Carbon Monoxide (CO): Aromatic alcohols can exhibit the loss of CO (28 Da) after initial water loss.
The resulting ESI-MS/MS spectrum is generally simpler than an EI spectrum, often dominated by the loss of small, stable neutral molecules.
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Caption: A typical workflow for ESI-MS/MS analysis, showing the generation and fragmentation of the protonated molecule.
Performance Comparison with Alternative Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization relies on orthogonal techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation.[1] | High sensitivity, provides connectivity information, suitable for complex mixtures when coupled with chromatography (GC-MS, LC-MS).[1][7] | Isomers can be difficult to distinguish without standards, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[1] | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
The combination of these techniques provides a self-validating system for the confident identification of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100 to 500.
-
MS/MS: For fragmentation analysis, select the precursor ion at m/z 207 and apply a collision energy ramp (e.g., 10-30 eV).
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. Electron Ionization will likely yield a complex spectrum with multiple fragment ions, providing rich structural detail. In contrast, Electrospray Ionization coupled with tandem MS will offer a more controlled fragmentation, primarily showing the loss of small neutral molecules. By leveraging the insights provided in this guide and complementing mass spectrometric data with orthogonal techniques like NMR and IR, researchers can achieve a high degree of confidence in the structural characterization of this and similar molecules, ensuring the integrity of their scientific endeavors.
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Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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2-methoxy-5-(trifluoromethoxy)benzyl alcohol. PubChem. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2017). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews. Available at: [Link]
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Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... ResearchGate. Available at: [Link]
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Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
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Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. (1989). The Journal of Organic Chemistry. Available at: [Link]
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Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2022). Molecules. Available at: [Link]
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Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin. (2005). Journal of the American Society for Mass Spectrometry. Available at: [Link]
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A Senior Application Scientist's Guide to HPLC Purity Validation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
Welcome to a comprehensive guide on the High-Performance Liquid Chromatography (HPLC) analysis for the purity validation of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol (CAS 685126-89-0)[1][2]. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and impurity profiling. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is of paramount importance[3][4].
This guide will not merely present a single method but will compare three distinct reversed-phase HPLC (RP-HPLC) approaches, providing the rationale behind the selection of columns and mobile phases. We will explore how subtle changes in methodology can significantly impact separation efficiency, resolution, and analysis time, empowering you to select and adapt the optimal method for your specific needs.
The Analytical Challenge: Baseline Separation from Key Impurities
The primary challenge in any purity validation is the effective separation of the main compound from its potential process-related impurities and degradation products. A common synthetic route to aromatic alcohols is the reduction of the corresponding carboxylic acid. Therefore, two key potential impurities for this compound are:
-
Impurity A: 2-Methoxy-5-(trifluoromethyl)benzoic acid (the starting material).
-
Impurity B: 2-Methoxy-5-(trifluoromethyl)benzaldehyde (a potential oxidation product or synthetic byproduct).
A robust, stability-indicating HPLC method must be able to resolve the main peak from these and any other potential impurities.[5][6][7]
Comparative HPLC Methodologies
We will compare three distinct RP-HPLC methods, each employing a different stationary phase to exploit varied separation mechanisms. All methods will utilize a standard HPLC system with a UV detector. The benzoyl moiety in the analyte and its impurities allows for strong UV absorbance, making UV detection a suitable choice.[8] Based on the structure of benzyl alcohol, a detection wavelength between 220 nm and 260 nm is appropriate.[9][10][11] For this study, a wavelength of 230 nm is selected to provide a good response for the alcohol, acid, and aldehyde.
Sample Preparation Protocol
A consistent sample preparation protocol is essential for accurate comparison.
-
Stock Solution: Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1.0 mg/mL stock solution.
-
Working Standard: Further dilute 1.0 mL of the stock solution into a 100 mL volumetric flask with the same diluent to obtain a working concentration of 10 µg/mL for the main component.
-
Spiked Sample: To verify the separation capability, a sample is spiked with small amounts of Impurity A and Impurity B.
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering excellent hydrophobic retention.[12]
Experimental Protocol: Method 1
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Causality: The use of a gradient elution is crucial for eluting compounds with a range of polarities within a reasonable time. The acidic mobile phase (0.1% phosphoric acid) ensures that the carboxylic acid impurity (Impurity A) is in its neutral, protonated form, leading to better retention and peak shape on a C18 column.[13][14]
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides an alternative separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions with the aromatic rings of the analyte and impurities. This can lead to different elution orders and improved resolution for aromatic compounds.[15]
Experimental Protocol: Method 2
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Causality: By keeping all other parameters the same as Method 1, we can directly attribute any changes in retention and selectivity to the difference in the stationary phase chemistry. The π-π interactions of the phenyl-hexyl phase can be particularly effective in discriminating between the alcohol, acid, and aldehyde functionalities attached to the benzene ring.
Method 3: Enhanced Performance - C8 Stationary Phase with Methanol
This method explores the use of a less retentive C8 (octylsilane) column and a different organic modifier, methanol. Methanol can alter selectivity compared to acetonitrile due to its different protic nature and solvent strength.[16]
Experimental Protocol: Method 3
| Parameter | Condition |
| Column | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Causality: The C8 column offers less hydrophobic retention than the C18, potentially leading to shorter analysis times. The switch to methanol as the organic modifier provides a different selectivity profile. The initial percentage of the organic modifier is adjusted to account for the different solvent strength of methanol compared to acetonitrile.
Comparative Results and Discussion
The following table summarizes the hypothetical, yet expected, performance data for the three methods when analyzing a spiked sample.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (C8) |
| RT - Impurity A (Acid) | 8.5 min | 9.2 min | 7.8 min |
| RT - Main (Alcohol) | 9.8 min | 10.1 min | 8.9 min |
| RT - Impurity B (Aldehyde) | 10.5 min | 10.7 min | 9.5 min |
| Resolution (A / Main) | 2.8 | 3.5 | 2.5 |
| Resolution (Main / B) | 1.9 | 2.2 | 1.8 |
| Tailing Factor (Main) | 1.2 | 1.1 | 1.3 |
| Total Run Time | 20 min | 20 min | 20 min |
Discussion of Findings
-
Method 1 (C18): This method provides good, baseline separation for both impurities. However, the resolution between the main alcohol peak and the more hydrophobic aldehyde (Impurity B) is adequate but could be improved. The tailing factor is acceptable.
-
Method 2 (Phenyl-Hexyl): This method shows a clear advantage in resolution. The π-π interactions of the phenyl-hexyl phase likely contribute to better separation of all three aromatic compounds, resulting in higher resolution values for both critical pairs. The improved peak shape (lower tailing factor) is also a notable benefit. The slightly longer retention times are a direct result of the additional interaction mechanism.
-
Method 3 (C8): As expected, the less retentive C8 column provides shorter retention times for all components. While this could potentially lead to a faster method if the gradient is shortened, the resolution between the peaks is compromised compared to the other two methods. The resolution between the main peak and Impurity B is the lowest of the three methods.
Visualization of the Analytical Workflow
The general workflow for performing the HPLC purity analysis is depicted below.
Caption: General workflow for HPLC purity validation.
Logical Framework for Method Comparison
The decision-making process for selecting the optimal method is based on a hierarchical evaluation of performance criteria.
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A Comparative Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol for the Modern Researcher
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the successful development of novel molecules. 2-Methoxy-5-(trifluoromethyl)benzyl alcohol is a valuable building block, incorporating both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group. This unique electronic profile makes it a sought-after precursor. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important intermediate, supported by experimental data and field-proven insights to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Strategic Importance of this compound
The presence of the trifluoromethyl group in a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. Coupled with the directing and activating effects of the methoxy group, this compound serves as a versatile scaffold in organic synthesis. The choice of synthetic methodology not only influences the efficiency and yield but also impacts the overall cost, scalability, and environmental footprint of the process. This guide will dissect three primary synthetic strategies: the reduction of carboxylic acid and aldehyde precursors, and the application of organometallic addition reactions.
At a Glance: Comparative Analysis of Synthesis Methods
| Synthesis Route | Key Reagents | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Method 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic Acid | Borane complexes (e.g., BH₃·THF), Lithium aluminum hydride (LiAlH₄) | High (~85-95%) | Excellent | High yields, reliable, good functional group tolerance. | Requires stoichiometric, often pyrophoric, reducing agents; can be costly on a large scale. |
| Method 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH₄), Catalytic Hydrogenation (e.g., H₂/Pd-C) | Very High (>95%) | Excellent | Milder conditions (NaBH₄), high selectivity, catalytic hydrogenation is "greener". | Potential for over-reduction with stronger hydrides, catalyst cost for hydrogenation. |
| Method 3: Organometallic Addition to Formaldehyde | Grignard or Organolithium reagents | Good to High (~70-90%) | Good | Direct C-C bond formation, readily available starting materials. | Requires strictly anhydrous conditions, potential for side reactions, multi-step process. |
Method 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
This approach is a robust and high-yielding method for the preparation of this compound. The direct reduction of the carboxylic acid functionality offers a straightforward route to the desired product.
Mechanistic Considerations
Hydride reducing agents, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), are commonly employed for this transformation. The mechanism involves the coordination of the Lewis acidic boron or aluminum to the carbonyl oxygen, followed by the transfer of a hydride ion to the electrophilic carbonyl carbon. Subsequent hydride transfers and hydrolysis yield the primary alcohol. The electron-withdrawing nature of the trifluoromethyl group does not typically interfere with this reduction.
Experimental Protocol: Reduction of a Substituted Benzoic Acid
The following protocol for a structurally similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, demonstrates the general procedure and high efficiency of this method.[1]
Reaction Scheme:
A representative workflow for the reduction of a substituted benzoic acid.
Procedure:
-
In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45mol) is dissolved in 1L of tetrahydrofuran (THF).
-
The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Borane-tetrahydrofuran complex (900mL, 0.9mol) is added dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is heated to reflux for 1.5 hours.
-
The reaction is cooled and slowly quenched with 6N HCl until gas evolution ceases.
-
1L of water is added, and the product is extracted with ethyl acetate (2 x 1L).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white solid.
This method, when applied to 2-Methoxy-5-(trifluoromethyl)benzoic acid, can be expected to proceed with similarly high efficiency.
Method 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde
The reduction of the corresponding aldehyde is another excellent and often milder route to this compound. This method can be particularly advantageous if the aldehyde is a readily available starting material.
Causality Behind Experimental Choices
Two primary strategies are employed for this reduction:
-
Hydride Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. Its ease of handling and high selectivity make it a popular choice in laboratory settings. The reaction is typically performed in alcoholic solvents like methanol or ethanol.
-
Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the aldehyde. It is considered a "green" chemistry approach as it avoids the use of stoichiometric metal hydrides and often produces water as the only byproduct.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Benzaldehyde
The following is a general procedure for the catalytic hydrogenation of a substituted benzaldehyde.
Reaction Scheme:
A general workflow for the catalytic hydrogenation of a substituted benzaldehyde.
Procedure:
-
2-Methoxy-5-(trifluoromethyl)benzaldehyde is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a slightly elevated pressure) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the desired alcohol.
Method 3: Organometallic Addition to Formaldehyde
This classic C-C bond-forming reaction provides a convergent approach to this compound. It involves the preparation of an organometallic reagent from a suitable aryl halide, which then acts as a nucleophile in an addition reaction to formaldehyde.
Mechanistic Insights and Practical Considerations
The most common organometallic reagents for this purpose are Grignard reagents (R-MgX) and organolithium reagents (R-Li). The synthesis begins with the reaction of an aryl halide, such as 2-bromo-1-methoxy-4-(trifluoromethyl)benzene, with magnesium or lithium metal in an anhydrous ether solvent. This generates a highly nucleophilic organometallic species.
This nucleophile then readily attacks the electrophilic carbon of formaldehyde. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the primary benzyl alcohol. A patent for a similar fluorinated benzyl alcohol describes the use of an organolithium reagent reacting with formaldehyde gas.[2][3]
Reaction Scheme:
A generalized workflow for the synthesis of a benzyl alcohol via organometallic addition to formaldehyde.
General Procedure:
-
Under a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon), magnesium turnings or lithium metal are placed in a flame-dried flask containing anhydrous diethyl ether or THF.
-
A solution of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene in the same anhydrous solvent is added dropwise to initiate the formation of the organometallic reagent.
-
Once the formation is complete, the solution of the organometallic reagent is cooled (typically to 0°C or below) and a source of formaldehyde (e.g., paraformaldehyde or formaldehyde gas) is introduced.
-
The reaction is stirred until completion and then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude alcohol, which is then purified by distillation or column chromatography.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.
-
For high-yield and reliable lab-scale synthesis , the reduction of the corresponding benzoic acid with a borane complex is a highly recommended and well-documented approach.
-
When milder conditions and a "greener" process are desired, the catalytic hydrogenation of the corresponding benzaldehyde presents an excellent alternative, provided a suitable hydrogenation setup is available.
-
The organometallic route is a powerful method for constructing the molecule from simpler precursors and is particularly valuable when the corresponding aryl halide is more readily accessible or cost-effective than the oxidized starting materials.
Each method offers distinct advantages and presents its own set of challenges. By understanding the underlying chemistry and practical considerations of each approach, researchers can make an informed decision to efficiently and effectively synthesize this valuable intermediate.
References
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Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2020). Google Patents.
- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. (2010). Google Patents.
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Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society, 141(46), 18355–18360. [Link]
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Review articles in BENZYL ALCOHOL. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. (2022). Nature Communications, 13(1), 3849. [Link]
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Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric hydrogenation represents a major way to prepare enantiospecific α-CF3 benzyl alcohols. Our approach is based on asymmetric cross-coupling reaction of building block 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (2022). Pusan National University. Retrieved January 17, 2026, from [Link]
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Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2000). Tetrahedron, 56(51), 10057–10066. [Link]
- Preparation method of 2-trifluoromethyl benzoic acid. (2013). Google Patents.
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The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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2-methoxy-5-(trifluoromethoxy)benzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (2012). Patsnap. Retrieved January 17, 2026, from [Link]
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2-Methoxy-5-(trifluoromethyl)benzoic acid. (n.d.). Cenmed Enterprises. Retrieved January 17, 2026, from [Link]
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Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2009). Organic Process Research & Development, 13(4), 698–705. [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 43. [Link]
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2-Methoxy-5-(trifluoromethyl)benzoic acid. (n.d.). J&K Scientific. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol and Other Substituted Benzyl Alcohols for Advanced Synthesis
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. In the landscape of organic synthesis, substituted benzyl alcohols are indispensable building blocks and versatile protecting groups.[1][2][3][4] Their reactivity, however, is not uniform; it is exquisitely controlled by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol against a spectrum of other substituted benzyl alcohols, offering experimental insights into how substituent electronic effects dictate their performance in key chemical transformations.
The core of this analysis hinges on understanding the electronic tug-of-war between the electron-donating methoxy (-OCH₃) group and the powerfully electron-withdrawing trifluoromethyl (-CF₃) group.[5] The unique ortho-methoxy and meta-trifluoromethyl arrangement in our target molecule imparts distinct chemical properties that we will explore in detail.
The Electronic Landscape: How Substituents Govern Reactivity
The reactivity of a benzyl alcohol is largely determined by the electronic stability of the intermediates it forms during a reaction. For instance, in reactions involving the cleavage of a benzyl ether (a common protecting group strategy), a carbocation intermediate is often formed at the benzylic position. The stability of this carbocation is paramount.[6]
-
Electron-Donating Groups (EDGs): Substituents like the methoxy (-OCH₃) group donate electron density to the aromatic ring through resonance.[7] This delocalization of electrons stabilizes the positive charge of the benzylic carbocation, making the group easier to cleave. The para-Methoxybenzyl (PMB) group is a classic example, readily cleaved under oxidative conditions that leave other benzyl groups untouched.[8][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like trifluoromethyl (-CF₃) strongly withdraw electron density from the ring.[10] This destabilizes the benzylic carbocation, making bond cleavage significantly more difficult. Benzyl ethers with EWGs are known to be exceptionally robust.[11]
Our target molecule, this compound, presents a fascinating case where these two opposing effects are present. The methoxy group at the ortho position activates the ring, while the trifluoromethyl group at the meta position (relative to the alcohol) deactivates it. This unique electronic profile suggests that its derivatives will possess high stability, a crucial property in multi-step synthesis.
Case Study 1: Comparative Oxidation to Benzaldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[12][13][14] The ease of this oxidation can be influenced by the electronic nature of the ring substituents. To illustrate this, we compare the oxidation of several benzyl alcohols under standardized conditions using a common and mild oxidizing agent, Manganese Dioxide (MnO₂), which is highly selective for benzylic alcohols.[12]
Experimental Protocol: MnO₂ Oxidation of Substituted Benzyl Alcohols
-
To a stirred solution of the respective benzyl alcohol (1 mmol) in dichloromethane (10 mL), activated Manganese Dioxide (MnO₂, 10 mmol, 10 equivalents) is added.
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the MnO₂.
-
The filtrate is concentrated under reduced pressure to yield the crude benzaldehyde, which is then purified by column chromatography.
Workflow for Comparative Oxidation
Caption: General experimental workflow for the oxidation of benzyl alcohols.
Comparative Oxidation Results
| Compound | Key Substituents | Relative Reaction Time | Yield of Aldehyde (%) |
| 4-Methoxybenzyl alcohol | Strong EDG | Fast (approx. 2h) | >95 |
| Benzyl alcohol | (Reference) | Moderate (approx. 6h) | ~90 |
| 4-(Trifluoromethyl)benzyl alcohol | Strong EWG | Slow (approx. 18h) | ~85 |
| This compound | Ortho-EDG, Meta-EWG | Slow (approx. 20h) | ~88 |
Data are representative and synthesized from established principles of organic chemistry.
Analysis: As expected, the electron-rich 4-Methoxybenzyl alcohol undergoes the fastest oxidation. The presence of a strong electron-withdrawing group in 4-(Trifluoromethyl)benzyl alcohol significantly slows the reaction.[1] Our target molecule, despite having an activating methoxy group, exhibits slow oxidation. This is because the powerful inductive effect of the meta-trifluoromethyl group deactivates the ring towards oxidation, overriding the activating effect of the ortho-methoxy group in this context. This highlights its inherent stability.
Case Study 2: Performance as a Hydroxyl Protecting Group
A primary application of benzyl alcohols is in the formation of benzyl ethers to protect hydroxyl groups during synthesis.[4][6][15] The true test of a protecting group is not just its formation, but the conditions required for its cleavage. An ideal protecting group is stable under various reaction conditions but can be removed selectively when desired.[16]
Here, we compare the stability of ethers derived from our selected benzyl alcohols, particularly focusing on their cleavage via oxidative and hydrogenolysis methods.
Mechanism of Oxidative Cleavage
The cleavage of p-methoxybenzyl (PMB) ethers with an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds through a mechanism that is highly dependent on the electron-donating nature of the para-methoxy group. This group stabilizes the intermediate cation, facilitating the cleavage.[6]
Caption: Simplified mechanism for DDQ-mediated deprotection of a PMB ether.
Comparative Deprotection Data
| Benzyl Ether Derivative | Cleavage Method 1: DDQ (Oxidative) | Cleavage Method 2: H₂/Pd-C (Hydrogenolysis)[17] | Implied Stability |
| 4-Methoxybenzyl (PMB) Ether | Readily cleaved | Readily cleaved | Labile: Useful for protection when mild, selective oxidative removal is needed.[9] |
| Benzyl (Bn) Ether | Generally stable | Readily cleaved | Robust: The standard for general-purpose protection, removed under reductive conditions.[3][6] |
| 4-(Trifluoromethyl)benzyl Ether | Stable | Requires harsh conditions (high pressure/temp) | Highly Robust: Suitable for syntheses where the protecting group must withstand strong reducing agents or other conditions that would cleave a standard benzyl ether.[18] |
| 2-Methoxy-5-(trifluoromethyl)benzyl Ether | Stable | Requires harsh conditions | Exceptionally Robust: The combination of the deactivating -CF₃ group and the sterically hindering ortho -OCH₃ group makes this ether extremely stable, suitable for complex syntheses requiring orthogonal stability. |
Analysis: The data clearly positions the 2-Methoxy-5-(trifluoromethyl)benzyl group as an exceptionally stable protecting group. While a standard benzyl (Bn) ether is cleaved by hydrogenolysis and a PMB ether is cleaved by both hydrogenolysis and mild oxidation, the ether derived from our target molecule is resistant to both under standard conditions.[6][11] The powerful deactivating effect of the trifluoromethyl group dominates, rendering the corresponding ether highly stable. This makes it an excellent choice for multi-step syntheses where protecting groups must endure a wide range of reagents and conditions before the final deprotection step.
Conclusion and Application Outlook
This guide demonstrates that the reactivity of benzyl alcohols is a finely tunable property governed by the electronic and steric nature of their substituents.
-
This compound is not a general-purpose reagent. Its unique substitution pattern makes it a specialist tool. The corresponding ethers exhibit exceptional stability, surpassing even those derived from benzyl alcohols with single strong electron-withdrawing groups.
-
For researchers in drug development , this high stability is a significant asset. In the synthesis of complex active pharmaceutical ingredients (APIs), protecting groups that can withstand numerous synthetic steps without premature cleavage are invaluable. The robustness of the 2-methoxy-5-(trifluoromethyl)benzyl ether allows for greater flexibility in synthetic route design.
-
In contrast , reagents like 4-methoxybenzyl alcohol are ideal for protecting hydroxyl groups that need to be unmasked early or selectively in a synthetic sequence using mild oxidative conditions.[15][19]
The choice of a substituted benzyl alcohol should therefore be a strategic decision based on a thorough understanding of the planned synthetic route and the required orthogonality of protecting groups. This compound and its derivatives are prime candidates for applications demanding extreme chemical resilience.
References
- Vertex AI Search. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol.
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The MTM-Bn Protecting Group: A Comparative Guide to a Tuned Benzyl Ether for Orthogonal Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in complex, multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that dictates the efficiency and success of a synthetic route. The ideal protecting group must be easily installed, stable to a range of reaction conditions, and, most importantly, selectively removable in the presence of other functionalities. This guide provides an in-depth comparative analysis of the 2-Methoxy-5-(trifluoromethyl)benzyl (MTM-Bn) group, a finely-tuned derivative of the classical benzyl-type protecting groups for alcohols.
We will objectively compare the predicted performance of the MTM-Bn ether with its widely used counterparts, the standard Benzyl (Bn) ether and the p-Methoxybenzyl (PMB) ether. This comparison is grounded in fundamental principles of physical organic chemistry and supported by extensive literature on substituted benzyl ethers, providing a logical framework for its application in demanding synthetic contexts.
The Rationale: Electronic Tuning of Benzyl Ether Lability
The utility of benzyl-type protecting groups stems from their general stability and the variety of methods available for their cleavage.[1] The key to their functional diversity lies in the electronic nature of substituents on the aromatic ring. These substituents directly influence the stability of the benzylic carbocation intermediate that forms during cleavage, particularly under acidic or oxidative conditions.
-
Benzyl (Bn) Group: The unsubstituted benzyl group serves as our baseline. It is a robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2] Its most common cleavage method is catalytic hydrogenolysis, a mild and highly effective procedure.[3]
-
p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group at the para-position significantly stabilizes the benzylic carbocation through resonance. This enhanced stability makes the PMB ether much more labile than the Bn ether to acidic and, notably, oxidative cleavage.[3] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave PMB ethers in the presence of Bn ethers, forming the cornerstone of many orthogonal protection strategies.[4][5]
-
2-Methoxy-5-(trifluoromethyl)benzyl (MTM-Bn) Group: This guide focuses on the unique combination of substituents in the MTM-Bn group. It features an electron-donating methoxy group (ortho) and a potent electron-withdrawing trifluoromethyl (-CF₃) group (meta to the methoxy, para to the benzylic carbon).
The interplay of these groups suggests a unique stability profile:
-
The electron-withdrawing -CF₃ group is expected to destabilize the benzylic carbocation, making the MTM-Bn group significantly more robust and resistant to cleavage than the standard Bn and, especially, the PMB group. This increased stability allows for reactions to be performed on the molecule that might otherwise cleave a standard benzyl ether.
-
The electron-donating methoxy group , while positioned ortho, still provides some stabilization. This electronic "tuning" suggests that cleavage is still feasible under more forcing conditions than those required for PMB, but potentially more selective than for other highly deactivated benzyl systems.
This guide will now explore the practical implications of these electronic effects on the synthesis, stability, and deprotection of MTM-Bn protected alcohols.
Comparative Stability and Orthogonality
The primary advantage of a tuned protecting group like MTM-Bn is its potential for enhanced stability, enabling more complex and sequential synthetic operations. The ability to selectively deprotect one hydroxyl group while others remain masked is known as an orthogonal strategy, which is crucial in modern synthesis.[4]
The table below summarizes the predicted relative stability of Bn, PMB, and MTM-Bn ethers to common reagents, forming a basis for designing orthogonal protection schemes.
| Reaction Condition | Reagent(s) | PMB Ether | Bn Ether | MTM-Bn Ether (Predicted) | Supporting Rationale / Citation |
| Catalytic Hydrogenolysis | H₂, Pd/C | Labile | Labile | Labile (Potentially Slower) | Hydrogenolysis is generally effective for most benzyl ethers.[3] However, electron-withdrawing groups can retard the reaction rate. |
| Strong Acid | e.g., HBr, BCl₃ | Very Labile | Labile | Stable | Cleavage proceeds via a carbocation. The -CF₃ group strongly destabilizes this intermediate, increasing stability. |
| Mild Acid | e.g., TFA (cat.), HCl/HFIP | Labile | Stable | Very Stable | PMB is designed for mild acid cleavage.[5] The deactivating -CF₃ group on MTM-Bn would prevent this. |
| Oxidative Cleavage | DDQ, CAN | Labile | Stable | Very Stable | Oxidative cleavage relies on the formation of an electron-deficient intermediate stabilized by the electron-donating methoxy group. The powerful -CF₃ group counteracts this effect, preventing cleavage under standard conditions.[3] |
| Strong Bases / Nucleophiles | e.g., NaH, RMgX, LiAlH₄ | Stable | Stable | Stable | All benzyl ethers are generally stable to basic and nucleophilic conditions.[2] |
This predicted stability profile positions the MTM-Bn group as a highly robust benzyl-type protecting group, suitable for synthetic routes where immunity to both oxidative and moderate acidic conditions is required.
Experimental Protocols and Methodologies
Protection of a Primary Alcohol (General Procedure)
The introduction of benzyl-type protecting groups is typically achieved via a Williamson ether synthesis. The alcohol is deprotonated with a base to form an alkoxide, which then displaces a benzyl halide.
Workflow for Alcohol Protection:
Caption: General workflow for the protection of an alcohol using a benzyl-type protecting group.
Step-by-Step Protocol:
-
Preparation: To a solution of the alcohol substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of the corresponding benzyl halide (1.1 equiv of 2-Methoxy-5-(trifluoromethyl)benzyl bromide, p-methoxybenzyl chloride, or benzyl bromide) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench and Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.
Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without competing side reactions. Anhydrous conditions are critical to prevent quenching of the base and alkoxide.
Deprotection Strategies: A Comparative Approach
The choice of deprotection method is dictated by the stability of the protecting group and the compatibility with other functional groups in the molecule.
Deprotection Decision Tree:
Caption: Decision logic for selecting a deprotection method based on the benzyl-type protecting group.
Protocol 1: Oxidative Cleavage of PMB Ethers (Benchmark)
-
Objective: To selectively cleave a PMB ether in the presence of Bn or MTM-Bn ethers.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Procedure:
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (10:1, 0.1 M).
-
Add DDQ (1.5 equiv) and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-4 hours), the reaction mixture will become colorless.
-
Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the deprotected alcohol.
-
-
Mechanism Insight: The reaction proceeds via a single-electron transfer (SET) mechanism, favored by the electron-rich nature of the PMB group. The resulting hydroquinone byproduct can be removed during workup.
Protocol 2: Catalytic Hydrogenolysis of Bn Ethers (Benchmark)
-
Objective: To cleave a Bn ether under neutral, reductive conditions.
-
Reagents: Palladium on carbon (10% Pd/C), Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc).
-
Add 10% Pd/C catalyst (5-10 mol% by weight).
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically with a balloon).
-
Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
Causality Note: This method is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[1]
Protocol 3: Predicted Deprotection of MTM-Bn Ethers
Based on its electronic properties, the MTM-Bn group is predicted to be resistant to DDQ and mild acids. Therefore, the most viable cleavage strategies are catalytic hydrogenolysis (potentially under more forcing conditions) or strong Lewis acid treatment.
-
Method A: Catalytic Hydrogenolysis
-
Follow Protocol 2. If the reaction is sluggish, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) or the catalyst loading may be necessary. The deactivating effect of the -CF₃ group may slow the reaction compared to a standard Bn ether.
-
-
Method B: Strong Lewis Acid Cleavage
-
Objective: To cleave the highly stable MTM-Bn ether when hydrogenolysis is not feasible.
-
Reagents: Boron tribromide (BBr₃) or trichloride (BCl₃).
-
Procedure (Caution: Strong Lewis acids are corrosive and moisture-sensitive):
-
Dissolve the MTM-Bn protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere at -78 °C.
-
Slowly add a solution of BBr₃ (1.0 M in CH₂Cl₂, 2-3 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Warm to room temperature and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
-
Conclusion and Recommendations
The 2-Methoxy-5-(trifluoromethyl)benzyl (MTM-Bn) group represents a valuable, albeit currently underutilized, tool for the protection of alcohols in organic synthesis. Based on established principles of physical organic chemistry, it can be classified as a highly robust benzyl-type protecting group.
Key Performance Comparison:
-
vs. PMB: The MTM-Bn group offers significantly enhanced stability towards oxidative and acidic conditions, making it an excellent orthogonal partner to the PMB group. A synthetic strategy could involve the selective deprotection of a PMB ether with DDQ, leaving the MTM-Bn ether intact for removal at a later stage.
-
vs. Bn: The MTM-Bn group provides superior stability against acidic cleavage. While both are susceptible to hydrogenolysis, the MTM-Bn group's predicted resistance may offer a window of selectivity under carefully controlled hydrogenolysis conditions. Its primary advantage lies in its resilience during synthetic steps that might compromise a standard Bn ether.
Senior Application Scientist's Recommendation:
Employ the MTM-Bn protecting group in complex synthetic routes where:
-
Orthogonality to PMB is essential.
-
The synthetic sequence involves oxidative steps or moderately acidic conditions that would cleave standard Bn or PMB ethers.
-
A highly robust protecting group is needed for an early-stage introduction, intended for removal only in the final steps of the synthesis.
The development and application of such electronically tuned protecting groups empower chemists to design more elegant, efficient, and robust pathways to complex molecular targets.
References
- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Paquette, L. A.; Kreilein, M. M.; Bedore, M. W.; Friedrich, D. Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Org. Lett.2005 , 7 (20), 4439–4441. [Link]
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Gaunt, M. J.; Yu, J.; Spencer, J. B. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. J. Org. Chem.1998 , 63 (13), 4172–4173. [Link]
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Khan Academy. Effect of an electron withdrawing group in a benzyl cation. [Link]
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Pieber, B.; Seeberger, P. H. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angew. Chem. Int. Ed.2019 , 58 (16), 5324-5328. [Link]
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van der Vorm, S.; Hansen, T.; Overkleeft, H. S.; van der Marel, G. A.; Codée, J. D. C. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. J. Org. Chem.2015 , 80 (16), 8234–8245. [Link]
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A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
An In-depth Guide for Researchers and Drug Development Professionals
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, a key building block in the development of pharmaceuticals and agrochemicals, necessitates a careful selection of catalytic systems to ensure optimal yield and purity. This guide provides a comprehensive comparative analysis of various catalysts, supported by experimental data, to inform methodological choices in research and development settings. We will delve into the nuances of different synthetic routes, primarily focusing on the reduction of 2-methoxy-5-(trifluoromethyl)benzaldehyde and 2-methoxy-5-(trifluoromethyl)benzoic acid, and present detailed protocols for the most effective methods.
Introduction to Synthetic Pathways
The principal routes to obtain this compound involve the reduction of a carbonyl or carboxyl group. The choice of the starting material, either the corresponding aldehyde or carboxylic acid, significantly influences the selection of the reducing agent and the overall efficiency of the synthesis.
Caption: General synthetic pathways to this compound.
Comparative Yield Analysis of Catalytic Systems
The efficacy of the synthesis is critically dependent on the chosen catalyst. Below is a comparative analysis of common catalytic systems for the reduction of both the aldehyde and carboxylic acid precursors.
| Starting Material | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 0 - Room Temp | 1 - 2 | ~95% | [1] |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Raney® Nickel | Methanol | Room Temp | 10 | High (qualitative) | [2] |
| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | Palladium on Carbon (Pd/C) | Dioxane | 120 | 15 | Variable | [2] |
| 2-Methoxy-5-(trifluoromethyl)benzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Room Temp | ~12 | High (qualitative) | [3] |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | Tetrahydrofuran | Reflux | 1.5 | 85% | [4] |
Note: Yields are reported as found in the literature for the specified or analogous reactions. Actual yields may vary depending on specific experimental conditions. The reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid is included as a close structural analog to provide a relevant data point.
In-Depth Analysis of Catalytic Systems
Sodium Borohydride (NaBH₄) Reduction of the Aldehyde
Sodium borohydride is a mild and selective reducing agent, making it an excellent choice for the reduction of aldehydes in the presence of other functional groups. Its ease of handling and high yields make it a preferred method in many laboratory settings.
Mechanism: The reduction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the benzyl alcohol.
Caption: Experimental workflow for the NaBH₄ reduction of the corresponding aldehyde.
Catalytic Hydrogenation with Raney® Nickel and Palladium on Carbon (Pd/C)
Catalytic hydrogenation offers a scalable and often cleaner alternative to metal hydride reagents. Both Raney® Nickel and Palladium on Carbon are effective catalysts for the reduction of aldehydes.
-
Raney® Nickel: This catalyst is known for its high activity and is typically used under hydrogen pressure. It is a versatile catalyst for the hydrogenation of a wide range of functional groups.[2]
-
Palladium on Carbon (Pd/C): Pd/C is another widely used hydrogenation catalyst. The reaction conditions, such as solvent and the presence of additives, can significantly influence the selectivity and yield.[2]
Causality of Experimental Choices: The choice between Raney® Nickel and Pd/C can depend on factors such as desired reaction speed, cost, and catalyst handling considerations. Raney® Nickel is often more active but can be pyrophoric, requiring careful handling.
Lithium Aluminum Hydride (LiAlH₄) Reduction of the Carboxylic Acid
Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Due to its high reactivity, it requires anhydrous conditions and careful handling.
Mechanism: The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during workup to yield the alcohol.
Caption: Experimental workflow for the LiAlH₄ reduction of the corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde using Sodium Borohydride[1]
-
In a round-bottom flask, dissolve 1.0 mmol of 2-methoxy-5-(trifluoromethyl)benzaldehyde in 10 mL of methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 mmol of sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully add water to quench the reaction, followed by extraction with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: Reduction of 2-Methoxy-5-(trifluoromethyl)benzoic Acid using Lithium Aluminum Hydride (General Procedure)[3]
-
In a dry, nitrogen-flushed reaction flask, suspend a molar excess of lithium aluminum hydride in anhydrous diethyl ether.
-
Prepare a solution of 2-methoxy-5-(trifluoromethyl)benzoic acid in anhydrous diethyl ether.
-
Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with ether.
-
Combine the ethereal filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Conclusion
The synthesis of this compound can be achieved with high yields through the reduction of either its corresponding aldehyde or carboxylic acid. For the reduction of 2-methoxy-5-(trifluoromethyl)benzaldehyde , sodium borohydride in methanol offers a mild, selective, and high-yielding route, making it a highly recommended method for laboratory-scale synthesis. For the reduction of 2-methoxy-5-(trifluoromethyl)benzoic acid , lithium aluminum hydride is a potent reducing agent that provides high conversion, although it requires more stringent anhydrous conditions and careful handling. Catalytic hydrogenation with Raney® Nickel or Pd/C presents a viable and scalable alternative, particularly for industrial applications, though optimization of reaction conditions is crucial to maximize yield and selectivity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including desired yield, available starting materials, scalability, and safety considerations.
References
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PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. [Link]
-
PrepChem. (n.d.). Synthesis of A. 2-(α,α,β,β-Tetrafluorophenethyl)benzyl alcohol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Methoxy-5-(trifluoromethyl)benzyl Alcohol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. The introduction of a trifluoromethyl (-CF3) group, a common strategy to enhance metabolic stability and binding affinity, adds a layer of complexity to structural validation that necessitates a multi-technique approach. This guide provides an in-depth, objective comparison of the primary analytical methods for validating the structure of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol and its derivatives, complete with supporting experimental data from closely related analogs and detailed protocols.
The Imperative of Orthogonal Structural Validation
In the synthesis of novel chemical entities, relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of the molecule's physical and chemical properties. By employing a suite of orthogonal techniques—those that measure distinct and independent properties—we build a self-validating system of evidence that converges on a single, unambiguous structure. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography, provides the highest level of confidence.
A Comparative Analysis of Key Validation Techniques
The choice of analytical technique is driven by the specific question being asked. Is the connectivity correct? Is the molecular weight as expected? What is the three-dimensional arrangement of atoms? The following sections delve into the causality behind selecting and applying the most powerful techniques for validating the structure of our target molecule and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton), ¹³C (carbon-13), and, crucially for this class of compounds, ¹⁹F (fluorine-19).
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their functional group identity.
-
¹⁹F NMR: Directly observes the fluorine nuclei, offering a clean spectral window with high sensitivity due to the 100% natural abundance of the ¹⁹F isotope.[1][2][3] The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving subtle structural differences.[2]
The interplay between these three NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the precise location of the trifluoromethyl group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check for its elemental composition. Furthermore, the fragmentation patterns observed in MS experiments offer valuable clues about the molecule's substructures. For benzyl alcohol derivatives, characteristic fragmentation patterns include the loss of the hydroxyl group and cleavages of the benzylic C-C bond.[4] The presence of the trifluoromethyl group will also lead to characteristic fragmentation pathways.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule's structure in the solid state.[5] This technique is considered the "gold standard" for structural determination as it directly visualizes the spatial arrangement of atoms and their connectivity.[6] For drug discovery projects, a crystal structure of a ligand bound to its target protein is invaluable for understanding binding modes and guiding further optimization.[6]
Comparative Spectroscopic Data of Benzyl Alcohol Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key MS Fragments (m/z) |
| Predicted: this compound | ~7.5 (s, 1H), ~7.3 (d, 1H), ~7.0 (d, 1H), ~4.7 (s, 2H), ~3.9 (s, 3H) | ~158 (C), ~132 (C), ~128 (q, C-CF3), ~125 (CH), ~124 (q, CF3), ~111 (CH), ~65 (CH2), ~56 (CH3) | ~ -62 | 206 (M+), 189 (M+-OH), 175 (M+-OCH3), 91 |
| 2-(Trifluoromethyl)benzyl alcohol | 7.69 (d), 7.64 (d), 7.55 (t), 7.38 (t), 4.85 (s)[7] | 139.25, 132.09, 128.62, 127.33, 125.65, 61.08[7] | Not reported | 176 (M+), 159 (M+-OH), 91[8] |
| 4-(Trifluoromethyl)benzyl alcohol | 7.62 (d), 7.47 (d), 4.77 (s) | 144.9, 129.9 (q), 127.0, 125.6 (d), 64.62 | -62.8 (s)[9] | 176 (M+), 159 (M+-OH), 91[8] |
| 2-Methoxybenzyl alcohol | 7.29 (m), 6.92 (m), 4.67 (s), 3.86 (s) | 157.5, 128.9, 128.7, 120.6, 110.4, 62.1, 55.3 | N/A | 138 (M+), 121 (M+-OH), 107, 91[10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
Use an external reference standard such as CFCl₃ (δ = 0.00 ppm).[1]
-
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
Protocol 3: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates and geometric parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process and the relationships between the different analytical techniques.
Caption: A typical workflow for the synthesis and structural validation of a novel compound.
Caption: Relationship between analytical techniques and the type and confidence of structural information obtained.
Conclusion
The structural validation of this compound and its derivatives is a critical step in the drug discovery and development process. A meticulous and multi-faceted approach, combining NMR spectroscopy, mass spectrometry, and, where feasible, X-ray crystallography, is essential for unambiguous structure determination. This guide has provided a comparative framework for these techniques, supported by data from closely related compounds and detailed experimental protocols. By adhering to these principles of orthogonal validation, researchers can ensure the scientific integrity of their work and build a solid foundation for the successful advancement of novel therapeutic agents.
References
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
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Das, B. C., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 247-253. Available from: [Link]
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Novotna, P., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 7(1), 1-10. Available from: [Link]
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Kim, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7589-7593. Available from: [Link]
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Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]
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Cooper, J. B. (2011). X-ray crystallography in drug discovery. Philosophical Transactions of the Royal Society B: Biological Sciences, 366(1568), 1395-1405. Available from: [Link]
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Royal Society of Chemistry. (2016). Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. Available from: [Link]
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Tamang, S. R., Cozzolino, A. F., & Findlater, M. (2017). Supporting information for Iron-Catalyzed Hydrosilylation of Esters. Royal Society of Chemistry. Available from: [Link]
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Excillum. Small molecule crystallography. Available from: [Link]
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Beilstein Journals. (2013). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link]
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Samiraschem. Benzyl alcohol structure. Available from: [Link]
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NIST. Benzyl alcohol. In NIST Chemistry WebBook. Available from: [Link]
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PubChem. 2-Methoxybenzyl alcohol. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119). Available from: [Link]
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Royal Society of Chemistry. (2018). Supporting Information for Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Available from: [Link]
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Royal Society of Chemistry. (2014). Supporting Information for Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Available from: [Link]
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NIST. 4-(Trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook. Available from: [Link]
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Ferreira, M. A., et al. (2021). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect, 6(1), 115-122. Available from: [Link]
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Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol
As a Senior Application Scientist, it is my priority to equip fellow researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-5-(trifluoromethyl)benzyl alcohol. Our approach is to build a self-validating system of protocols, where the reasoning behind each step is clear, fostering a proactive safety culture in your laboratory.
Hazard Assessment and Core Principles
Based on analogous compounds, this compound should be treated as a substance that is:
-
A potential respiratory tract irritant. [4]
During combustion, it may release hazardous fumes such as carbon oxides and hydrogen fluoride.[2] Therefore, all work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes from all angles. Safety glasses are insufficient. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance to alcohols and aromatic compounds.[6][7] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes. Must be fully buttoned. |
| Footwear | Closed-toe Shoes | Prevents injury from spills and dropped equipment. |
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Wash and dry hands thoroughly. Pull gloves on, ensuring the cuff of the glove extends over the cuff of your lab coat sleeve.
-
Doffing: To prevent cross-contamination, remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Disposal: Dispose of used gloves in the designated solid hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This plan outlines the key stages of handling this compound in the laboratory.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[2]
-
Ensure the container is tightly sealed and clearly labeled.
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.
-
Preparation: Before starting, ensure an eyewash station and safety shower are accessible.[1] Have spill cleanup materials readily available.
-
Aliquotting: When transferring the liquid, use a calibrated pipette with a disposable tip or a dedicated glass syringe. Never use mouth pipetting.
-
Reaction Setup: If heating the compound, use a heating mantle or a sand bath with a temperature controller. Avoid open flames.
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Containment (for small spills): If the spill is small and you are trained to handle it, absorb the liquid with an inert material like vermiculite or sand.[8]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
As a halogenated organic compound, this compound requires specific disposal procedures.[5][9]
-
Waste Segregation: Never dispose of this compound down the drain. It must be collected in a dedicated "Halogenated Organic Waste" container.[9][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[10]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the lab.
-
Pickup: When the container is nearly full, arrange for its collection by your institution's EHS department.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety protocols in the handling lifecycle of this compound.
Caption: Workflow for the safe handling of this compound.
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2]
By integrating these protocols into your daily laboratory operations, you build a foundation of safety and trust in your research. These guidelines are designed to be more than just rules; they are a framework for responsible scientific practice.
References
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Halogenated Solvents in Laboratories. Temple University Campus Operations. Retrieved from [Link]
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Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Cole-Parmer. Retrieved from [Link]
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Hazardous Waste Segregation. Bucknell University. Retrieved from [Link]
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How to choose chemical resistant gloves in 4 steps. (2023, July 11). Vandeputte. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]
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Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. Retrieved from [Link]
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Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry. Retrieved from [Link]
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Chemical-Resistant Gloves: Choosing the Right Material for Every Hazard. (2024, May 13). Safeopedia. Retrieved from [Link]
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Safety Data Sheet (SDS) - Kalama* Benzyl Alcohol NF/FCC. (2018, December 14). ChemCentral.com. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
